Product packaging for Z-N-ME-L-2-Aminohexanoic acid(Cat. No.:CAS No. 225386-32-3)

Z-N-ME-L-2-Aminohexanoic acid

Cat. No.: B554305
CAS No.: 225386-32-3
M. Wt: 279.33 g/mol
InChI Key: ZRIGUBDEWMLBRB-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Z-N-ME-L-2-Aminohexanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C15H21NO4 and its molecular weight is 279.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21NO4 B554305 Z-N-ME-L-2-Aminohexanoic acid CAS No. 225386-32-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[methyl(phenylmethoxycarbonyl)amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-3-4-10-13(14(17)18)16(2)15(19)20-11-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3,(H,17,18)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIGUBDEWMLBRB-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Z-N-methyl-L-norleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-N-methyl-L-norleucine is a synthetic amino acid derivative that holds significant promise in the fields of peptide synthesis and drug development. The incorporation of a methyl group on the alpha-nitrogen and a benzyloxycarbonyl (Z) protecting group imparts unique chemical properties that can enhance the therapeutic potential of peptides. This technical guide provides a comprehensive overview of the core chemical properties of Z-N-methyl-L-norleucine, including its physicochemical characteristics, detailed experimental protocols for its synthesis, and an analysis of its spectroscopic profile. Furthermore, this guide explores the impact of N-methylation on peptide structure and function, offering insights into its potential applications in modulating biological signaling pathways.

Core Chemical Properties

Z-N-methyl-L-norleucine is a white crystalline powder at room temperature. Its structure, featuring a lipophilic norleucine side chain, an N-terminal methyl group, and a Z-protecting group, contributes to its distinct chemical behavior.

Physicochemical Data

A summary of the key physicochemical properties of Z-N-methyl-L-norleucine is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₅H₂₁NO₄[1]
Molecular Weight 279.33 g/mol [1]
CAS Number 225386-32-3[1]
Appearance White powder[1]
Melting Point 37 - 41 °C[1]
Optical Rotation [α]²⁰/D = -25° (c=2 in Methanol)[1]
Purity ≥98% (HPLC)[1]
Solubility

The solubility of protected amino acids is a critical parameter in synthetic chemistry. While specific quantitative solubility data for Z-N-methyl-L-norleucine in a wide range of solvents is not extensively published, a general solubility profile can be inferred from its structural components and data on similar protected amino acids. The presence of the nonpolar norleucine side chain and the aromatic Z-group suggests good solubility in many organic solvents.

SolventPredicted SolubilityRationale / Reference
Dimethylformamide (DMF) Highly SolubleCommon solvent for peptide synthesis and protected amino acids.[2]
Dichloromethane (DCM) SolubleA widely used organic solvent for protected amino acids.[2]
Methanol (MeOH) SolubleUsed as a solvent for optical rotation measurement, indicating good solubility.[1]
Water Sparingly SolubleThe hydrophobic nature of the norleucine side chain and the Z-group limit aqueous solubility.
Dimethyl Sulfoxide (DMSO) SolubleA strong polar aprotic solvent capable of dissolving many protected amino acids.[3]

Synthesis of Z-N-methyl-L-norleucine: Experimental Protocol

The synthesis of Z-N-methyl-L-norleucine can be achieved through a multi-step process involving the protection of the carboxylic acid, N-methylation, and subsequent deprotection. The following is a detailed experimental protocol based on established methods for the synthesis of N-methylated amino acids.[4][5]

Materials and Reagents
  • Z-L-norleucine

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Dimethyl sulfate (DMS) or Methyl iodide (MeI)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 2-Mercaptoethanol

  • 9-Fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu)

  • Trifluoroacetic acid (TFA)

  • MilliQ Water

Synthetic Procedure

The synthesis involves the following key steps, as illustrated in the workflow diagram below:

  • Loading of Z-L-norleucine onto 2-CTC Resin: Z-L-norleucine is attached to the 2-CTC resin to protect the carboxylic acid.

  • N-Terminal Protection with o-NBS: The primary amine is protected with an o-nitrobenzenesulfonyl group to facilitate selective methylation.

  • N-Methylation: The sulfonamide proton is deprotonated with a non-nucleophilic base, followed by methylation with a methylating agent.

  • Removal of o-NBS Group: The o-NBS protecting group is removed to yield the N-methylated amine.

  • Cleavage from Resin: The Z-N-methyl-L-norleucine is cleaved from the resin.

Synthesis_Workflow cluster_synthesis Synthesis of Z-N-methyl-L-norleucine start Z-L-norleucine step1 1. Resin Loading (2-CTC Resin, DIPEA, DCM) start->step1 step2 2. o-NBS Protection (o-NBS-Cl, DIPEA, DCM) step1->step2 step3 3. N-Methylation (DBU, DMS, DCM) step2->step3 step4 4. o-NBS Deprotection (2-Mercaptoethanol, DBU, DMF) step3->step4 step5 5. Cleavage from Resin (TFA/DCM) step4->step5 end Z-N-methyl-L-norleucine step5->end

Caption: Synthetic workflow for Z-N-methyl-L-norleucine.
Detailed Methodologies

  • Step 1: Resin Loading: Swell 2-CTC resin in DCM. In a separate flask, dissolve Z-L-norleucine in DCM and add DIPEA. Add the amino acid solution to the swollen resin and shake for 2-4 hours. Quench any remaining active sites on the resin with methanol.

  • Step 2: o-NBS Protection: Wash the resin with DCM. Add a solution of o-NBS-Cl and DIPEA in DCM to the resin and shake for 1-2 hours.

  • Step 3: N-Methylation: Wash the resin with DCM. Add a solution of DBU in DCM, followed by the addition of dimethyl sulfate. Shake for 30-60 minutes.

  • Step 4: o-NBS Deprotection: Wash the resin with DCM and then DMF. Add a solution of 2-mercaptoethanol and DBU in DMF and shake for 1 hour.

  • Step 5: Cleavage: Wash the resin with DMF and DCM and dry under vacuum. Cleave the product from the resin using a solution of 1% TFA in DCM. The collected filtrate is neutralized and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the norleucine side chain (a triplet for the terminal methyl group and multiplets for the methylene groups), a singlet for the N-methyl group, and signals corresponding to the benzylic protons and aromatic ring of the Z-group. The α-proton of the amino acid backbone will appear as a multiplet.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aliphatic carbons of the norleucine side chain, the N-methyl carbon, the α-carbon, the carbonyl carbon, and the carbons of the benzyloxycarbonyl protecting group. Predicted chemical shifts for the unprotected N-methyl-L-norleucine can be found in public databases and can be used as a reference, keeping in mind the shielding/deshielding effects of the Z-group.

Infrared (IR) Spectroscopy

The IR spectrum of Z-N-methyl-L-norleucine is predicted to exhibit the following characteristic absorption bands:

Wavenumber (cm⁻¹)Functional Group
~3300 (broad)O-H stretch (carboxylic acid)
~3030C-H stretch (aromatic)
~2960, 2870C-H stretch (aliphatic)
~1710C=O stretch (carboxylic acid)
~1690C=O stretch (urethane)
~1530N-H bend (secondary amide - from Z-group)
~1250C-O stretch (urethane)
Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show the protonated molecular ion [M+H]⁺ at m/z 280.15. Fragmentation in MS/MS analysis would likely involve the loss of the benzyloxycarbonyl group or cleavage of the amino acid side chain.

Impact on Peptide Properties and Biological Activity

The incorporation of Z-N-methyl-L-norleucine into a peptide sequence can significantly alter its biological and pharmacological properties. N-methylation is a key strategy in medicinal chemistry to enhance the drug-like characteristics of peptides.[6]

Conformational Effects and Receptor Binding

N-methylation introduces steric hindrance that restricts the rotation of the peptide backbone, leading to a more constrained conformation. This can pre-organize the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for its target receptor.

Enhanced Stability and Bioavailability

The N-methyl group protects the adjacent peptide bond from enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide. Furthermore, the increased lipophilicity and reduced hydrogen bonding capacity due to N-methylation can improve the peptide's ability to cross cell membranes, leading to enhanced bioavailability.[6][7]

N_Methylation_Effects cluster_effects Impact of N-Methylation on Peptides N_Me N-Methylation Conformation Restricted Backbone Rotation N_Me->Conformation Stability Increased Proteolytic Resistance N_Me->Stability Permeability Enhanced Membrane Permeability N_Me->Permeability Bioactivity Altered Receptor Binding & Selectivity Conformation->Bioactivity Bioavailability Improved Bioavailability Stability->Bioavailability Permeability->Bioavailability

Caption: Logical relationships of N-methylation effects on peptides.

While specific signaling pathways directly modulated by Z-N-methyl-L-norleucine have not been identified, its incorporation into bioactive peptides is a promising strategy to enhance their therapeutic efficacy. Peptides containing N-methylated amino acids have shown potential in various therapeutic areas, including as enzyme inhibitors and receptor antagonists.[8]

Conclusion

Z-N-methyl-L-norleucine is a valuable building block for the synthesis of modified peptides with improved pharmacological properties. Its unique chemical characteristics, stemming from the N-methylation and the Z-protecting group, offer researchers and drug developers a powerful tool to overcome some of the inherent limitations of peptide-based therapeutics. The detailed synthetic protocol and the analysis of its potential impact on peptide bioactivity provided in this guide serve as a valuable resource for the rational design of novel and more effective peptide drugs. Further research into the specific biological activities of peptides containing Z-N-methyl-L-norleucine is warranted to fully explore its therapeutic potential.

References

Synthesis of Z-N-Me-L-2-aminohexanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of Z-N-Me-L-2-aminohexanoic acid, a valuable N-methylated amino acid derivative utilized in peptide synthesis and drug discovery. N-methylation of amino acids can enhance the pharmacokinetic properties of peptide-based therapeutics by increasing their metabolic stability and membrane permeability. This document outlines a reliable two-step synthetic pathway, commencing with the protection of the amino group of L-2-aminohexanoic acid (L-norleucine) with a benzyloxycarbonyl (Z) group, followed by the N-methylation of the resulting carbamate. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are presented to facilitate its practical implementation in a laboratory setting.

Introduction

N-methylated amino acids are crucial building blocks in medicinal chemistry for the development of peptide analogs with improved biological activity and bioavailability. The introduction of a methyl group on the amide nitrogen can induce significant conformational changes, enhance resistance to proteolytic degradation, and increase lipophilicity. This compound, with its non-polar side chain, is a useful component for the synthesis of novel peptide therapeutics. The synthesis of this compound is typically achieved through a two-step process: protection of the primary amine and subsequent methylation.

Synthetic Pathway Overview

The synthesis of this compound proceeds through two key chemical transformations:

  • Z-Protection of L-2-aminohexanoic acid: The amino group of L-2-aminohexanoic acid is protected with a benzyloxycarbonyl (Z) group using benzyl chloroformate under Schotten-Baumann conditions.

  • N-Methylation of Z-L-2-aminohexanoic acid: The resulting Z-protected amino acid is then N-methylated using a strong base, such as sodium hydride, and a methylating agent, typically methyl iodide.

The overall synthetic scheme is depicted below.

Synthesis_Pathway cluster_step1 Step 1: Z-Protection cluster_step2 Step 2: N-Methylation L-2-aminohexanoic_acid L-2-aminohexanoic acid Z-L-2-aminohexanoic_acid Z-L-2-aminohexanoic acid L-2-aminohexanoic_acid->Z-L-2-aminohexanoic_acid Benzyl Chloroformate, NaOH, H2O Z-L-2-aminohexanoic_acid_2 Z-L-2-aminohexanoic acid Z-N-Me-L-2-aminohexanoic_acid This compound Z-L-2-aminohexanoic_acid_2->Z-N-Me-L-2-aminohexanoic_acid 1. NaH, THF 2. CH3I Logical_Workflow Start Starting Materials: L-2-aminohexanoic acid Benzyl Chloroformate Sodium Hydride Methyl Iodide Z_Protection Step 1: Z-Protection (Schotten-Baumann) Start->Z_Protection Workup_1 Workup & Isolation of Z-L-2-aminohexanoic acid Z_Protection->Workup_1 N_Methylation Step 2: N-Methylation (NaH, CH3I) Workup_1->N_Methylation Workup_2 Workup & Purification of This compound N_Methylation->Workup_2 Final_Product Final Product: This compound Workup_2->Final_Product

An In-depth Technical Guide to Z-N-Me-L-Nle-OH: Structure, Properties, and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Benzyloxycarbonyl-N-methyl-L-norleucine (Z-N-Me-L-Nle-OH), a modified amino acid utilized in the synthesis of peptides for therapeutic and research applications. This document details its chemical structure, properties, and a general protocol for its incorporation into peptide chains.

Chemical Identity and Properties

Z-N-Me-L-Nle-OH is a derivative of the amino acid L-norleucine, featuring two key modifications: a benzyloxycarbonyl (Z) group protecting the amine and a methyl group on the alpha-nitrogen (N-methylation). These modifications are strategically employed in medicinal chemistry to enhance the pharmacokinetic properties of peptides, such as increased metabolic stability and cell permeability.

Chemical Structure:

  • Systematic Name: (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)hexanoic acid[1]

  • Common Synonyms: Z-N-Me-L-norleucine, Cbz-N-methyl-L-norleucine, Z-MeNle-OH[2]

  • Molecular Formula: C₁₅H₂₁NO₄[2]

  • Molecular Weight: 279.33 g/mol [2]

  • CAS Number: 225386-32-3[1][2][3][4]

The structural characteristics of Z-N-Me-L-Nle-OH are summarized in the table below.

ParameterValueReference
CAS Number 225386-32-3[1][2][3][4]
Molecular Formula C₁₅H₂₁NO₄[2]
Molecular Weight 279.33 g/mol [2]
Appearance Solid[1]
Purity Typically ≥95%
Storage Recommended at 2-8°C for long-term storage[1]
SMILES CCCC--INVALID-LINK--N(C)C(=O)OCC1=CC=CC=C1[1]
InChIKey ZRIGUBDEWMLBRB-ZDUSSCGKSA-N[1]

Role in Peptide Drug Development

The incorporation of N-methylated amino acids like Z-N-Me-L-Nle-OH into peptide sequences is a well-established strategy to overcome some of the limitations of peptide-based therapeutics.

  • Enhanced Proteolytic Stability: The N-methyl group sterically hinders the cleavage of the adjacent peptide bond by proteases, thereby increasing the in vivo half-life of the peptide.

  • Improved Membrane Permeability: N-methylation can reduce the number of hydrogen bond donors and increase the lipophilicity of a peptide, which may facilitate its passage through cell membranes.

  • Conformational Constraint: The presence of the N-methyl group can restrict the conformational flexibility of the peptide backbone, which can lead to a more defined three-dimensional structure. This can result in higher binding affinity and selectivity for the biological target.

Norleucine itself is an isomer of leucine and is often used as a non-oxidizable substitute for methionine in peptides, which can be beneficial for the stability of the final product.[5]

Experimental Protocol: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

While specific, detailed experimental protocols for Z-N-Me-L-Nle-OH are not extensively published, a general procedure for its incorporation into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS) can be outlined. The Z-group is typically used in solution-phase synthesis but can be adapted for solid-phase methodologies, particularly when specific protection schemes are required. However, for standard SPPS, the Fmoc-protected version, Fmoc-N-Me-L-Nle-OH, is more commonly used.[6][7] The following is a generalized workflow.

Workflow for Peptide Synthesis Incorporating a Modified Amino Acid:

experimental_workflow General Workflow for Peptide Synthesis with Z-N-Me-L-Nle-OH resin 1. Resin Preparation (e.g., Rink Amide Resin) deprotection1 2. First Amino Acid Coupling & Fmoc Deprotection resin->deprotection1 coupling_cycle 3. Iterative Coupling Cycles (Standard Fmoc-amino acids) deprotection1->coupling_cycle modified_aa_coupling 4. Coupling of Z-N-Me-L-Nle-OH (Requires specific activation) coupling_cycle->modified_aa_coupling deprotection2 5. Final Deprotection (Removal of Z-group if necessary) modified_aa_coupling->deprotection2 cleavage 6. Cleavage from Resin (e.g., with TFA cocktail) deprotection2->cleavage purification 7. Purification (e.g., RP-HPLC) cleavage->purification analysis 8. Characterization (e.g., Mass Spectrometry) purification->analysis

Caption: A generalized workflow for solid-phase peptide synthesis.

Detailed Steps:

  • Resin Swelling: The solid support (e.g., Rink Amide or Wang resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF).[8]

  • First Amino Acid Coupling: The first C-terminal amino acid (Fmoc-protected) is coupled to the resin.

  • Fmoc-Deprotection: The Fmoc protecting group is removed using a solution of piperidine in DMF.[8]

  • Coupling of Subsequent Amino Acids: The subsequent Fmoc-protected amino acids are coupled sequentially. Each coupling step is followed by a deprotection step.

  • Coupling of Z-N-Me-L-Nle-OH:

    • Activation: Z-N-Me-L-Nle-OH is pre-activated using a coupling reagent such as HBTU/HOBt in the presence of a base like DIEA.[8] N-methylated amino acids can have slower coupling kinetics, so extended coupling times or the use of stronger coupling reagents might be necessary.

    • Coupling: The activated amino acid solution is added to the resin and allowed to react.

  • Cleavage and Global Deprotection: Once the peptide sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[9]

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

  • Analysis: The purified peptide is characterized by mass spectrometry to confirm its molecular weight and by analytical HPLC to determine its purity.

Potential Biological Signaling Pathways

While no specific signaling pathways have been directly attributed to peptides containing Z-N-Me-L-Nle-OH in the available literature, such modified peptides are often designed to interact with specific cellular targets, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes. The inclusion of N-methyl-norleucine can enhance the peptide's ability to act as an agonist or antagonist in a signaling cascade.

Below is a representative diagram of a generic GPCR signaling pathway that a peptide therapeutic could modulate.

signaling_pathway Generic GPCR Signaling Pathway Modulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Peptide Peptide (containing Z-N-Me-L-Nle-OH) GPCR GPCR Peptide->GPCR Binds G_protein G-Protein GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase A Second_Messenger->Kinase Cellular_Response Cellular Response (e.g., Gene Expression, Metabolism) Kinase->Cellular_Response

References

An In-depth Technical Guide to the Physical Properties of Z-Protected N-Methyl Norleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylated amino acids are crucial building blocks in modern peptidomimetics and drug development. The incorporation of an N-methyl group can significantly enhance a peptide's therapeutic properties, including increased metabolic stability, improved membrane permeability, and controlled conformation. Z-protected N-methyl norleucine (Z-N-Me-Nle-OH) is a key derivative used in the synthesis of bioactive peptides and other pharmaceutical compounds. This technical guide provides a comprehensive overview of the known physical and chemical properties of Z-N-Me-L-norleucine, detailed experimental protocols for its synthesis and characterization, and its primary application in peptide synthesis.

Core Physical and Chemical Properties

Z-protected N-methyl norleucine is a white, powdered solid at room temperature. Its properties are critical for its handling, storage, and application in synthetic chemistry. The benzyloxycarbonyl (Z) group serves as a standard urethane-type protecting group for the amine, which can be removed under specific conditions, typically catalytic hydrogenation.[1]

Data Summary

The quantitative physical properties of Z-N-Me-L-norleucine are summarized in the table below for quick reference and comparison.

PropertyValueReference(s)
Synonyms Z-N-Me-L-Nle-OH, Z-N-Me-L-2-aminohexanoic acid[2]
Appearance White powder[2]
Molecular Formula C₁₅H₂₁NO₄[2][3]
Molecular Weight 279.34 g/mol [2][3]
Melting Point 37 - 41 °C[2]
Optical Rotation [α]²⁰D-25° (c=2 in Methanol)[2]
Purity ≥ 98% (HPLC)[2]
CAS Number 225386-32-3[2][3]
Storage Conditions 0 - 8 °C[2]

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aliphatic side chain of norleucine (a triplet for the terminal methyl group, and multiplets for the methylene groups). A singlet corresponding to the three protons of the N-methyl group would be a key identifier. The benzylic protons of the Z-group would appear as a singlet, and the aromatic protons of the phenyl ring would be visible in the aromatic region of the spectrum. The α-proton of the amino acid backbone would appear as a multiplet.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the carboxylic acid, the carbons of the aromatic Z-group, the N-methyl carbon, and the aliphatic carbons of the norleucine side chain.[4]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorptions include:

  • A broad O-H stretching band for the carboxylic acid group.

  • A strong C=O stretching band for the carboxylic acid and another for the urethane of the Z-group.

  • C-H stretching bands for the aliphatic and aromatic components.

  • N-H stretching is absent due to N-methylation.

  • Aromatic C=C stretching bands from the Z-group.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For Z-N-Me-L-norleucine (MW = 279.34), the molecular ion peak (M+) would be expected at m/z ≈ 279. Fragmentation patterns would likely show the loss of the benzyl group or other characteristic fragments.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of N-methylated amino acids and their subsequent use in peptide synthesis, which is the primary application of Z-N-Me-L-norleucine.

Synthesis of Z-N-Methyl-L-Norleucine

A general and effective method for the N-methylation of Z-protected amino acids can be adapted from established procedures.[5] This process involves the protection of the amine with a group that acidifies the N-H proton, facilitating methylation.

cluster_0 N-Methylation Workflow A Start with Z-L-Norleucine B Protect Amine with o-NBS-Cl A->B o-NBS-Cl, Pyridine C Methylate with Methyl Iodide & Base (DBU) B->C CH3I, DBU D Remove o-NBS group with Mercaptoethanol C->D HSCH2CH2OH, Base E Final Product: Z-N-Me-L-Norleucine D->E

Caption: General workflow for the N-methylation of a Z-protected amino acid.

Protocol:

  • Sulfonylation: The starting material, Z-L-norleucine, is reacted with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) in the presence of a base like pyridine to protect the amino group, forming a sulfonamide.[5][6]

  • Methylation: The resulting compound's remaining N-H proton is now acidic enough to be deprotonated by a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The subsequent anion is then alkylated using an electrophile like methyl iodide (CH₃I) to install the methyl group.[5]

  • Desulfonylation: The o-NBS protecting group is selectively removed using a thiol, typically mercaptoethanol, in the presence of a base, to yield the final Z-N-Me-L-norleucine product.[5]

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization to achieve high purity.

Application in Solid-Phase Peptide Synthesis (SPPS)

Z-N-Me-L-norleucine is a valuable building block in peptide synthesis.[2] Its N-methylation provides resistance to enzymatic degradation. The steric hindrance of the N-methyl group often requires the use of more potent coupling reagents to ensure efficient peptide bond formation.[7]

cluster_1 SPPS Cycle with Z-N-Me-Nle-OH Resin Peptide-Resin (Free N-terminus) Couple Couple to Resin Resin->Couple Activate Activate Z-N-Me-Nle-OH (Carboxyl Group) Activate->Couple HATU/DIPEA Wash Wash Resin Couple->Wash Next Continue to Next Cycle Wash->Next

Caption: Workflow for incorporating Z-N-Me-Nle-OH in Solid-Phase Peptide Synthesis.

Protocol for Coupling:

  • Resin Preparation: Start with a resin-bound peptide chain that has a free N-terminal amine.

  • Amino Acid Activation: In a separate vessel, dissolve Z-N-Me-L-norleucine (typically 4 equivalents based on resin substitution), a coupling agent such as HATU (4 equivalents), and a base like DIPEA (8 equivalents) in a suitable solvent like DMF or NMP.[8] Allow this mixture to pre-activate for several minutes.

  • Coupling Reaction: Add the activated amino acid solution to the prepared resin. Agitate the mixture at room temperature for 1-2 hours. Due to the steric hindrance of the N-methyl group, longer coupling times or double coupling may be necessary.[7][8]

  • Monitoring: The completion of the coupling reaction can be monitored using a colorimetric test such as the bromophenol blue test, as the secondary amine of the N-methylated residue does not react with ninhydrin.[8]

  • Washing: After complete coupling, the resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts before proceeding to the next deprotection and coupling cycle.

Applications and Significance

Z-N-Me-L-norleucine is primarily utilized as a specialized building block in peptide synthesis for drug development and biochemical research.[2] Its key advantages include:

  • Enhanced Stability: The N-methyl group protects the adjacent peptide bond from cleavage by peptidases, increasing the in-vivo half-life of the resulting peptide therapeutic.

  • Conformational Control: The steric bulk of the methyl group restricts the rotation around the peptide bond, influencing the peptide's secondary structure. This can be used to lock the peptide into a bioactive conformation, potentially increasing its affinity and selectivity for a biological target.

  • Improved Solubility: The modification can sometimes improve the solubility of peptides, which is beneficial for formulation and drug delivery.[2]

These properties make Z-N-Me-L-norleucine a significant asset for researchers aiming to develop novel peptide-based therapeutics with improved pharmacological profiles.[2]

References

The Strategic Incorporation of N-Methylated Amino Acids in Peptide Structure: A Technical Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The therapeutic promise of peptides is frequently challenged by inherent pharmacological weaknesses, such as susceptibility to proteolytic degradation, limited membrane permeability, and conformational flexibility that can reduce target affinity.[1] N-methylation, the replacement of a peptide backbone's amide proton with a methyl group, has become a potent and adaptable strategy in medicinal chemistry to overcome these obstacles.[1][2][3] This modification can profoundly alter a peptide's physicochemical properties, paving the way for enhanced stability, bioavailability, and potency.[1][2] This technical guide offers a detailed examination of the fundamental principles of N-methylated amino acids in peptide design, covering their synthesis, impact on peptide properties, key experimental protocols, and their application in contemporary drug development.

The Foundational Impact of N-Methylation on Peptide Properties

The introduction of a methyl group to the amide nitrogen sets off a series of crucial changes in a peptide's structure and function. These modifications are key to transforming a promising peptide lead into a viable drug candidate.

Conformational Control and Pre-organization

N-methylation introduces steric hindrance that limits rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles, thus reducing the peptide's conformational flexibility.[4] This constraint can "pre-organize" the peptide into its bioactive conformation—the precise three-dimensional shape needed for optimal interaction with its biological target.[1] By locking the peptide into this active shape, the entropic penalty of binding is lowered, which can lead to a notable increase in receptor affinity and selectivity.[1]

Furthermore, N-methylation can encourage the formation of cis-amide bonds, a conformation that is typically energetically unfavorable in unmodified peptides.[5] This is particularly significant as the cis conformation is often crucial for mimicking protein turns or achieving the ideal orientation for receptor engagement.[5] The energy barrier for cis-trans isomerization is also lowered in N-methylated peptides, allowing for more dynamic conformational possibilities where needed.[6]

Enhanced Proteolytic Stability

One of the most significant benefits of N-methylation is the dramatic increase in resistance to enzymatic degradation.[7][8] Proteases, the enzymes that break down peptides, often recognize and bind to the peptide backbone through hydrogen bonding.[5] By removing the amide proton, N-methylation disrupts this key recognition interaction, effectively "shielding" the adjacent peptide bond from proteolytic cleavage and extending the in-vivo half-life of peptide therapeutics.[5][7] This steric hindrance prevents the enzyme from accessing the scissile peptide bond, thereby inhibiting cleavage.[7] Interestingly, this protective effect is not confined to the site of methylation; a single N-methyl group can decrease proteolysis over a four-residue window.[7]

Improved Membrane Permeability and Bioavailability

N-methylation can markedly improve a peptide's capacity to cross cellular membranes, a critical factor for oral bioavailability and for targeting intracellular proteins.[4][8] This is achieved through two primary mechanisms:

  • Reduced Desolvation Penalty: By eliminating an amide proton, N-methylation lessens the peptide's overall hydrogen bonding potential with water molecules.[5] This reduces the energy required to move the peptide from an aqueous environment into the hydrophobic lipid bilayer of the cell membrane.[1]

  • Increased Lipophilicity: The addition of a methyl group enhances the overall lipophilicity of the peptide, further promoting its partitioning into the cell membrane.[1]

Quantitative Impact of N-Methylation on Peptide Properties

The following tables summarize the quantitative effects of N-methylation on key peptide properties, offering a clear comparison between modified and unmodified peptides.

Table 1: Proteolytic Stability
PeptideModificationProteaseHalf-life (t½)Fold Increase in StabilityReference
G-protein-binding peptide (DKLYWWEFL)Non-methylatedTrypsin~2.5 min-[7][9]
N-Me-D (at P2 position)N-methylated AspTrypsin3 h72[7][9]
N-Me-K (at P1 position)N-methylated LysTrypsin> 42 h> 1000[7][9]
N-Me-L8 (at P1' position)N-methylated LeuTrypsin> 42 h> 1000[7][9]
N-Me-Y (at P2' position)N-methylated TyrTrypsin> 42 h> 1000[7][9]
Table 2: Conformational Effects - Cis/Trans Isomerization
Amide BondSolventActivation Energy (ΔG‡) for trans → cisIsomer Population (% cis)Reference
Ac-Ala-NHMeDioxane~19-20 kcal/mol~25%[10]
Ac-(N-Me)Ala-NHMeDioxane~17-18 kcal/mol~45%[10]
N-methylacetamideWater89 kJ/mol (~21.3 kcal/mol)~2%[11]

Methodologies for Synthesis and Analysis

This section provides detailed methods for the synthesis and analysis of N-methylated peptides, reflecting best practices in the field.

Synthesis of N-Methylated Peptides

The synthesis of N-methylated peptides presents unique challenges, mainly due to the steric hindrance at the N-methylated amine, which complicates the subsequent coupling step.[1] Two primary strategies are employed: the incorporation of pre-synthesized Fmoc-N-Me-amino acid monomers and on-resin N-methylation.[1]

This versatile and cost-effective method allows for the site-specific methylation of a peptide backbone directly on the solid support.[1][12]

Diagram: On-Resin N-Methylation Workflow

A 1. Fmoc Deprotection (20% Piperidine in DMF) B 2. Sulfonylation (o-NBS Protection) (o-NBS-Cl, Collidine in NMP) A->B C 3. Methylation (MTBD, Dimethylsulfate in NMP) B->C D 4. Desulfonylation (o-NBS Removal) (2-Mercaptoethanol, DBU in NMP) C->D E N-Methylated Peptide on Resin D->E

Caption: A three-step on-resin N-methylation workflow.

Step-by-Step Protocol:

  • Resin Preparation: Swell the N-terminally deprotected peptide-resin in N-Methyl-2-pyrrolidone (NMP).[12]

  • Sulfonylation (o-NBS Protection):

    • Prepare a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and collidine in NMP.[12]

    • Add the solution to the resin and agitate for 5-10 minutes.[12]

    • Wash the resin thoroughly with NMP.[12]

  • Methylation:

    • Prepare a solution of 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) and dimethyl sulfate in NMP.[12]

    • Add the solution to the resin and agitate.[12]

    • Wash the resin with NMP.[12]

  • Desulfonylation (o-NBS Removal):

    • Prepare a solution of 2-mercaptoethanol and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in NMP.[12]

    • Add the solution to the resin and agitate for 5-10 minutes. Repeat this step once.[12]

    • Wash the resin with NMP to yield the N-methylated peptide ready for the next coupling step.[12]

Coupling an amino acid to a sterically hindered N-methylated N-terminus is often the rate-limiting step in the synthesis. Microwave-assisted coupling can significantly improve efficiency.[3][12]

Diagram: Microwave-Assisted SPPS Coupling Cycle

A Start: N-Methylated Peptide on Resin B Add Fmoc-AA (5 eq.), HCTU (5 eq.), DIEA (10 eq.) in NMP A->B C Microwave Irradiation (e.g., 75°C, 10-15 min) B->C D Wash (DMF, DCM) C->D E Completion Check (e.g., Bromophenol Blue test) D->E F Repeat Coupling if Necessary E->F Incomplete G Proceed to Next Cycle E->G Complete F->C

Caption: Workflow for microwave-assisted coupling in SPPS.

Step-by-Step Protocol:

  • Resin & Reagent Preparation: In a microwave-safe peptide synthesis vessel, add the swelled resin with the exposed N-methylated amine.[12]

  • Reagent Addition: Add a solution of the Fmoc-amino acid (5 eq.) and HCTU (5 eq.) in NMP. Add DIEA (10 eq.).[12]

  • Microwave Irradiation: Place the vessel in a microwave-equipped peptide synthesizer. Irradiate at a constant temperature (e.g., 75°C) for 10-15 minutes.[12]

  • Washing: After irradiation, thoroughly wash the resin with DMF and Dichloromethane (DCM).[12]

  • Completion Check: Perform a colorimetric test (e.g., Bromophenol Blue) to confirm the reaction has gone to completion. If necessary, repeat the microwave coupling step.[12]

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a powerful tool for determining the three-dimensional structure of N-methylated peptides in solution.[13]

Rotating-frame Overhauser Effect Spectroscopy (ROESY) is often preferred over NOESY for medium-sized molecules like many peptides, as the ROE is always positive, avoiding the issue of near-zero NOEs.[13]

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve the purified, lyophilized N-methylated peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or 90% H₂O/10% D₂O mixtures) to a final concentration of 1-5 mM.[2][13]

    • Add an internal standard (e.g., DSS or TMSP) for chemical shift referencing.[13]

  • Data Acquisition (Example for a 600 MHz spectrometer):

    • Acquire a 2D ROESY spectrum.[13]

    • Use a mixing time of 150-300 ms.[14]

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.[13]

  • Data Processing and Analysis:

    • Process the 2D data using appropriate software (e.g., TopSpin, NMRPipe).[13]

    • Integrate the cross-peak volumes to derive inter-proton distance restraints. A known fixed distance (e.g., between geminal protons) can be used as a reference.[13]

    • Use these distance restraints in structure calculation programs to generate a 3D model of the peptide's solution conformation.

Diagram: Key Interactions in Peptide Conformational Analysis

cluster_0 Peptide Backbone cluster_1 N-Methyl Group Cα(i-1) Cα(i-1) C'(i-1) C'(i-1) Cα(i-1)->C'(i-1) Hα(i-1) Cα(i-1)->Hα(i-1) N(i) N(i) C'(i-1)->N(i) Cα(i) Cα(i) N(i)->Cα(i) CH3(i) CH3(i) N(i)->CH3(i) HN(i) HN N(i)->HN(i) C'(i) C'(i) Cα(i)->C'(i) Hα(i) Cα(i)->Hα(i) H-CH3(i) H CH3(i)->H-CH3(i) Hα(i)->H-CH3(i)

Caption: ROESY correlations involving the N-methyl group.

Conclusion and Future Perspectives

N-methylation of amino acids is a cornerstone of modern peptide drug design. This seemingly subtle modification provides a powerful toolkit for medicinal chemists to rationally enhance the pharmacological properties of peptides. By providing conformational constraint, increasing proteolytic stability, and improving cell permeability, N-methylation can transform peptide leads with poor drug-like properties into viable clinical candidates. As our understanding of the nuanced effects of N-methylation on peptide structure and function deepens, so too will our ability to design and synthesize the next generation of highly effective and bioavailable peptide therapeutics.

References

The Enduring Guardian: A Technical Guide to the Benzyloxycarbonyl (Z) Group in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Z or Cbz) group, a stalwart in the field of organic synthesis, has served as an indispensable tool for the protection of amine functionalities for decades. Introduced by Max Bergmann and Leonidas Zervas in 1932, its application revolutionized peptide synthesis, enabling the controlled, sequential assembly of amino acids.[1] Despite the advent of other protecting groups like Boc and Fmoc, the Z group's unique stability profile and distinct deprotection pathways secure its continued relevance in modern synthetic chemistry.[1] This technical guide provides an in-depth exploration of the function and application of the benzyloxycarbonyl group in chemical synthesis.

Core Function: Amine Protection

The primary role of the benzyloxycarbonyl group is to temporarily mask the nucleophilic and basic properties of primary and secondary amines by converting them into significantly less reactive carbamates.[1][2] This "reactivity masking" is crucial in multi-step syntheses, particularly in peptide chemistry, to prevent unwanted side reactions at the N-terminus during peptide bond formation.[3][4] The Z group is valued for its stability across a broad range of chemical conditions, including basic and most aqueous acidic environments.[1][5]

Introduction of the Benzyloxycarbonyl Group: Protection

The most common method for the introduction of the Z group is the reaction of an amine with benzyl chloroformate (Cbz-Cl or Z-Cl) in the presence of a base.[6][7] The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of benzyl chloroformate, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels a chloride ion, and a base is used to neutralize the resulting hydrochloric acid, driving the reaction to completion.[1]

Experimental Protocols for Z-Group Protection

A variety of conditions can be employed for this transformation, with the choice of base and solvent being critical for optimizing yields and preventing side reactions.

Protocol 1: Schotten-Baumann Conditions [5]

  • Reactants: Amine, Benzyl Chloroformate (Cbz-Cl), Sodium Bicarbonate (NaHCO₃)

  • Solvent: Tetrahydrofuran (THF) / Water mixture (e.g., 2:1)

  • Procedure:

    • Dissolve the amine in the THF/water mixture.

    • Add sodium bicarbonate and cool the mixture to 0 °C.

    • Add benzyl chloroformate dropwise while maintaining the temperature at 0 °C.

    • Stir the reaction at 0 °C for 20 hours.

    • Upon completion, dilute the reaction with water and extract with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the product by silica gel column chromatography. A reported yield for this type of reaction is approximately 90%.[7]

Protocol 2: Using an Organic Base

  • Reactants: Amine, Benzyl Chloroformate (Cbz-Cl), Organic Base (e.g., 4-(dimethylamino)pyridine - DMAP)

  • Solvent: Dichloromethane (DCM) or other ether-based solvents

  • Procedure: This method is often used for protecting alcohols, phenols, and thiols as well.[5] The general principle involves dissolving the substrate and the organic base in the solvent, followed by the addition of Cbz-Cl. Reaction times and temperatures can vary depending on the substrate.

Protocol 3: In Polyethylene Glycol (PEG) [8][9]

  • Reactants: Amine, Benzyl Chloroformate (Cbz-Cl)

  • Solvent/Promoter: PEG-400 or PEG-600

  • Procedure:

    • To a mixture of Cbz-Cl and PEG, add the amine at room temperature.

    • Stir the reaction for a specified time.

    • Add diethyl ether to the reaction mixture.

    • Separate the organic phase, wash with saturated aqueous NaHCO₃, dry over anhydrous sodium sulfate, and evaporate the solvent.

    • Purify the crude product by column chromatography. This method is highlighted as an environmentally benign procedure.[8]

Protection Reaction Workflow

G Figure 1: General Workflow for Amine Protection with Z-Group A Starting Material (Amine) B Reaction with Benzyl Chloroformate (Cbz-Cl) and Base A->B C Work-up and Extraction B->C D Purification (e.g., Chromatography) C->D E Z-Protected Amine (Carbamate) D->E

Caption: General workflow for the protection of an amine with the Z-group.

Mechanism of Z-Group Protection

G Figure 2: Mechanism of Amine Protection by Z-Group cluster_0 Nucleophilic Attack cluster_1 Deprotonation and Product Formation Amine R-NH₂ Intermediate R-NH₂⁺-(CO)OCH₂C₆H₅ Cl⁻ Amine->Intermediate attacks CbzCl C₆H₅CH₂O(CO)Cl CbzCl->Intermediate Product R-NH(CO)OCH₂C₆H₅ Intermediate->Product -HCl Base Base Salt Base-H⁺ Cl⁻ Base->Salt

Caption: Reaction mechanism for the protection of an amine with the Z-group.

Removal of the Benzyloxycarbonyl Group: Deprotection

A key advantage of the Z group is the variety of methods available for its removal, which allows for orthogonal protection strategies in complex syntheses.[10] The most common deprotection methods are catalytic hydrogenolysis and acid-mediated cleavage.

Catalytic Hydrogenolysis

This is the most widely used and mildest method for Z-group deprotection.[6][7] The reaction involves the cleavage of the benzylic C-O bond using hydrogen gas (H₂) and a palladium catalyst, typically palladium on carbon (Pd/C).[6] This process releases an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[6]

A safer alternative to using flammable hydrogen gas is catalytic transfer hydrogenation . This method employs a hydrogen donor, such as formic acid, ammonium formate, or 1,4-cyclohexadiene, in the presence of a palladium catalyst.[6][11][12]

Quantitative Data on Z-Group Deprotection by Hydrogenolysis

Substrate ExampleCatalystHydrogen SourceSolventTimeYieldReference
Z-Glycine10% Pd/CH₂ (1 atm)Methanol2-24 hHigh[13]
Z-D-His-OH10% Pd/CH₂ (1-4 atm)Methanol2-24 hHigh[13]
Cbz-protected amine5% Pd-CH₂ (1 atm)Methanol40 h-[7]
Z-Amino Acids/Peptides10% Pd/CFormic AcidMethanolminutes89-95%[12]
Cbz-protected amine10% Pd/CAmmonium FormateMethanol/Ethanol1-6 hHigh[10]
Cbz-protected aminePd-CNaBH₄Methanol3-10 min93-98%[14]
Acidic Cleavage

The Z group can also be removed under strong acidic conditions, such as with a solution of hydrogen bromide in acetic acid (HBr/AcOH).[6][15] This method is less common due to its harshness but is useful when catalytic hydrogenolysis is not feasible, for instance, in the presence of other reducible functional groups like alkenes or alkynes.[10] The mechanism involves protonation of the carbamate followed by nucleophilic attack by the bromide ion.[6][16][17] Lewis acids like aluminum chloride in hexafluoroisopropanol have also been reported for Z-group deprotection.[18][19]

Quantitative Data on Z-Group Deprotection by Acidic Cleavage

Substrate ExampleReagentsSolventTimeYieldReference
Z-protected peptide33% HBrAcetic Acid20 min-[1]
Z-D-His-OH33% HBrAcetic Acid1-4 hHigh[13]
Cbz-protected compound33% HBrGlacial Acetic Acid2-16 hHigh[10]
Experimental Protocols for Z-Group Deprotection

Protocol 4: Catalytic Hydrogenation [13]

  • Reactants: Z-protected compound, 10% Palladium on carbon (Pd/C), Hydrogen gas (H₂)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Procedure:

    • Dissolve the Z-protected compound in the chosen solvent in a suitable hydrogenation vessel.

    • Carefully add 10% Pd/C (typically 10-20% by weight of the starting material).

    • Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon).

    • Evacuate the vessel and backfill with hydrogen gas (this cycle should be repeated 3-5 times).

    • Pressurize the vessel with hydrogen (typically 1-4 atm or using a hydrogen-filled balloon) and stir vigorously at room temperature.

    • Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 2-24 hours.

    • Upon completion, carefully vent the hydrogen and purge with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the filter cake with the solvent.

    • Concentrate the filtrate in vacuo to obtain the deprotected amine.

Protocol 5: Catalytic Transfer Hydrogenation with Formic Acid [1][12]

  • Reactants: Z-protected compound, Palladium black or 10% Pd/C, Formic acid

  • Solvent: Ethanol or Methanol

  • Procedure:

    • Dissolve the Z-protected compound in a mixture of ethanol and formic acid.

    • Add the palladium catalyst.

    • Stir the mixture at room temperature. Reaction times are often very short (minutes to a few hours).[12]

    • Remove the catalyst by filtration through Celite®.

    • Concentrate the filtrate and purify the residue as needed.

Protocol 6: Acidic Cleavage with HBr in Acetic Acid [1][13]

  • Reactants: Z-protected compound, 33% Hydrogen bromide in acetic acid (HBr/AcOH)

  • Solvent: Acetic Acid

  • Procedure:

    • Dissolve the Z-protected compound in the HBr/AcOH solution.

    • Stir the mixture at room temperature for the required time (can range from 20 minutes to several hours).

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, precipitate the product by adding a large volume of cold diethyl ether.

    • Collect the precipitated amine salt by filtration or centrifugation.

    • Wash the solid thoroughly with diethyl ether to remove residual acetic acid and benzyl bromide.

    • Dry the product under vacuum. The product is typically obtained as the hydrobromide salt.

Deprotection Workflow and Decision Tree

G Figure 3: Deprotection Workflow and Method Selection cluster_workflow General Deprotection Workflow cluster_decision Method Selection A Z-Protected Compound B Add Deprotection Reagents A->B C Reaction under Appropriate Conditions B->C D Monitor Progress (TLC, LC-MS) C->D E Work-up and Purification D->E F Deprotected Amine E->F Start Substrate Contains Reducible Groups? Yes Yes Start->Yes No No Start->No Acid Use Acidic Cleavage (e.g., HBr/AcOH) Yes->Acid Hydro Use Catalytic Hydrogenolysis No->Hydro

Caption: A generalized workflow for Z-group deprotection and a decision guide for method selection.

Mechanism of Deprotection by Catalytic Hydrogenolysis

G Figure 4: Mechanism of Z-Group Deprotection via Catalytic Hydrogenolysis Z_Amine R-NH(CO)OCH₂C₆H₅ Carbamic_Acid [R-NHCOOH] Z_Amine->Carbamic_Acid H₂ / Pd-C (Hydrogenolysis) Toluene C₆H₅CH₃ Z_Amine->Toluene Amine R-NH₂ Carbamic_Acid->Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Caption: Reaction mechanism for the deprotection of a Z-protected amine via catalytic hydrogenolysis.

Orthogonality and Stability

The benzyloxycarbonyl group is considered orthogonal to several other common protecting groups.[5] For instance, it is stable under the mildly basic conditions used to remove the Fmoc group and the acidic conditions used to remove the Boc group, although it can be cleaved by strong acids.[4][5] This orthogonality is a key feature that allows for its use in complex, multi-step syntheses where selective deprotection is required. The 2-chloro-Z derivative offers increased stability towards acids, while p-methoxy substitution makes the Z group more acid-labile.[15]

Conclusion

The benzyloxycarbonyl group remains a cornerstone of protecting group chemistry, particularly for amines. Its ease of introduction, stability under a range of conditions, and multiple, distinct deprotection methods make it a versatile tool for organic chemists. While newer protecting groups have been developed, the Z group's reliability and well-established protocols ensure its continued use in both academic research and industrial drug development. A thorough understanding of its application, as outlined in this guide, is essential for its effective implementation in the synthesis of complex molecules.

References

An In-depth Technical Guide to the Introduction of N-methyl Groups to Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of a methyl group to the nitrogen atom of amino acids is a powerful tool in medicinal chemistry and drug development. This seemingly minor modification can profoundly alter the physicochemical and biological properties of peptides and small molecules, leading to enhanced therapeutic potential. N-methylation can improve metabolic stability, increase cell permeability, and modulate biological activity by inducing conformational changes.[1][2][3] This technical guide provides a comprehensive overview of the core methodologies for N-methylation, complete with detailed experimental protocols, comparative data, and visual representations of key chemical and biological pathways.

Core Synthetic Strategies for N-Methylation

The N-methylation of amino acids can be broadly categorized into chemical and enzymatic methods. Chemical approaches are widely employed and offer versatility, while enzymatic methods provide high specificity and milder reaction conditions.

Reductive Amination

Reductive amination is a cornerstone of N-methylation, involving the reaction of an amino acid with an aldehyde (typically formaldehyde) to form an imine intermediate, which is subsequently reduced to the N-methylated product.[2][4] This method is applicable to a wide range of amino acids.

Key Reducing Agents:

  • Sodium Borohydride (NaBH₄): A common and cost-effective reducing agent. The reaction is typically carried out in a stepwise manner, with imine formation preceding the addition of NaBH₄ to avoid reduction of the starting aldehyde.[2][4][5]

  • Sodium Cyanoborohydride (NaCNBH₃): A milder reducing agent that can selectively reduce the imine in the presence of the aldehyde, allowing for a one-pot reaction.[4][5][6]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Another mild and selective reducing agent, often used in aprotic solvents.[4]

Experimental Protocol: Reductive N,N-dimethylation of Amino Acids using Sodium Borohydride [2]

This protocol describes a general procedure for the N,N-dimethylation of amino acids.

Materials:

  • Amino acid

  • Formaldehyde (37% aqueous solution)

  • Sodium borohydride (NaBH₄)

  • 2,2,2-Trifluoroethanol (TFE)

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend the amino acid (1.0 eq) in 2,2,2-trifluoroethanol.

  • Addition of Formaldehyde: Add aqueous formaldehyde solution (5.0 eq) to the suspension.

  • Reduction: Cool the mixture in an ice bath and add sodium borohydride (3.0 eq) portion-wise over 30 minutes, maintaining the temperature below 20°C.

  • Reaction Monitoring: After the addition of NaBH₄ is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Carefully quench the reaction by the slow addition of 6 M HCl until the pH is acidic.

  • Workup: Evaporate the solvent under reduced pressure. Add water to the residue and wash with diethyl ether to remove any organic impurities.

  • Purification: The aqueous layer containing the N,N-dimethylated amino acid can be further purified by ion-exchange chromatography or crystallization.

N-Methylation of Protected Amino Acids

Protecting the carboxylic acid and any reactive side-chain functionalities is a common strategy to achieve selective N-methylation.

The tert-butyloxycarbonyl (Boc) protecting group is widely used in peptide synthesis. N-methylation of Boc-protected amino acids is typically achieved using a strong base and a methylating agent.

Experimental Protocol: N-Methylation of a Boc-Protected Amino Acid [7][8]

This protocol describes the N-methylation of a Boc-protected amino acid using sodium hydride and iodomethane.

Materials:

  • Boc-protected amino acid

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Iodomethane (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Isopropyl alcohol

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: In a dry, argon-flushed round-bottom flask, dissolve the Boc-protected amino acid (1.0 eq) in anhydrous THF.

  • Addition of Iodomethane: Add iodomethane (5.0-10.0 eq) to the solution.

  • Deprotonation and Methylation: Cool the mixture in an ice bath. Carefully add sodium hydride (5.0-10.0 eq) in small portions over several hours. Vigorous bubbling will be observed. After the addition is complete, remove the ice bath and stir the reaction mixture overnight at room temperature.

  • Quenching: Cool the reaction mixture in an ice bath and carefully quench the excess NaH by the dropwise addition of isopropyl alcohol until bubbling ceases. Then, add a few milliliters of water dropwise.

  • Workup: Concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous NH₄Cl. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude N-methylated Boc-amino acid can be purified by column chromatography on silica gel.

On-resin N-methylation is a powerful technique in solid-phase peptide synthesis (SPPS). The Fukuyama-Mitsunobu reaction and related methods utilizing o-nitrobenzenesulfonyl (o-NBS) as a temporary protecting group for the α-amino group are widely employed.[6][9] The o-NBS group activates the amide nitrogen, facilitating its methylation.

Experimental Protocol: On-Resin N-Methylation via the o-NBS Method [6][9][10]

This protocol outlines the three main steps for on-resin N-methylation.

Materials:

  • N-terminally deprotected peptide-resin

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • 2,4,6-Collidine or 4-dimethylaminopyridine (DMAP)

  • N-Methylpyrrolidone (NMP)

  • Dimethyl sulfate (DMS) or methyl iodide

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 2-Mercaptoethanol

Procedure:

  • Sulfonylation (o-NBS Protection):

    • Swell the N-terminally deprotected peptide-resin in NMP.

    • In a separate vessel, dissolve o-NBS-Cl (4 eq) and 2,4,6-collidine (10 eq) in NMP.

    • Add the solution to the resin and agitate for 15-30 minutes at room temperature.

    • Drain the resin and wash thoroughly with NMP.

  • Methylation:

    • Prepare a solution of DBU (5 eq) in NMP and add it to the resin, agitating for 3 minutes.

    • Prepare a solution of dimethyl sulfate (10 eq) in NMP and add it to the resin, agitating for 2 minutes.

    • Drain the solution and wash the resin with NMP.

    • Repeat the DBU and dimethyl sulfate treatment.

  • Desulfonylation (o-NBS Removal):

    • Prepare a solution of 2-mercaptoethanol (20 eq) and DBU (10 eq) in NMP.

    • Add the solution to the resin and agitate for 5-10 minutes.

    • Repeat the desulfonylation step.

    • Drain the resin and wash thoroughly with NMP and dichloromethane (DCM).

Enzymatic N-Methylation

Enzymatic methods for N-methylation offer high chemo-, regio-, and stereoselectivity under mild reaction conditions.[1][11] N-methyltransferases (NMTs) are a class of enzymes that catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to a nitrogen atom.

Key Enzymes:

  • N-Terminal Methyltransferases (NTMTs): These enzymes specifically methylate the α-amino group at the N-terminus of peptides and proteins.[1]

  • N-methyl-L-amino acid dehydrogenases (NMAADHs): These enzymes catalyze the reductive amination of a keto acid with methylamine to produce an N-methylated amino acid.[1][12]

Experimental Protocol: In Vitro Enzymatic N-Methylation using a Recombinant N-Methyltransferase [1]

This protocol provides a general framework for the in vitro N-methylation of a peptide substrate.

Materials:

  • Purified recombinant N-methyltransferase (e.g., NTMT1)

  • Peptide substrate

  • S-Adenosyl-L-methionine (SAM)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • Trifluoroacetic acid (TFA)

  • Reverse-phase HPLC system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the peptide substrate (to a final concentration of 1-5 mM), SAM (to a final concentration of 1-5 mM), and reaction buffer to a final volume of 100 µL.

  • Initiation: Initiate the reaction by adding the purified N-methyltransferase enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours. For time-course analysis, aliquots can be taken at different time points.

  • Quenching: Stop the reaction by adding 10 µL of 10% TFA.

  • Analysis: Analyze the reaction mixture by reverse-phase HPLC to monitor the formation of the methylated peptide. The methylated product will typically have a different retention time compared to the unmethylated substrate. Mass spectrometry can be used to confirm the identity of the product.

  • Purification: The N-methylated peptide can be purified from the reaction mixture using preparative HPLC.

Quantitative Data Summary

The choice of N-methylation strategy often depends on the desired yield, reaction time, and compatibility with other functional groups. The following tables summarize representative quantitative data for different N-methylation methods.

Table 1: Comparison of Chemical N-Methylation Methods

MethodSubstrateMethylating AgentReducing Agent / BaseSolventTimeYield (%)Reference
Reductive AminationVarious amino acidsFormaldehydeNaBH₄TFE2-3 hGood to Excellent[2]
Boc-Protected Amino AcidBoc-Val-OHIodomethaneNaHTHFOvernight~70-90%[7][13]
On-Resin (o-NBS)Peptide-resinDimethyl sulfateDBUNMP~40 min - 4 hVery Good to Excellent[9][14]
Fukuyama-MitsunobuN-protected amino acidAlcohol (for N-alkylation)DEAD, PPh₃THFVariesGood[15][16]

Table 2: Kinetic Parameters of N-Methylating Enzymes [1]

EnzymeSubstrateKₘ (µM)kcat (s⁻¹)
Human NTMT1Peptide (X-Pro-Lys)10-1000.1-1.0
Pseudomonas putida NMAADHPyruvate & Methylamine50-200 (for pyruvate)1-10

Visualization of Workflows and Pathways

General Workflow for On-Resin N-Methylation using the o-NBS Method

OnResin_N_Methylation Start N-terminally Deprotected Peptide-Resin Sulfonylation Sulfonylation (o-NBS-Cl, Collidine) Start->Sulfonylation Wash1 Wash (NMP) Sulfonylation->Wash1 Methylation Methylation (DMS, DBU) Wash1->Methylation Wash2 Wash (NMP) Methylation->Wash2 Desulfonylation Desulfonylation (2-Mercaptoethanol, DBU) Wash2->Desulfonylation Wash3 Wash (NMP, DCM) Desulfonylation->Wash3 End N-Methylated Peptide-Resin Wash3->End

Caption: Workflow for on-resin N-methylation via the o-NBS protection strategy.

Reductive Amination Pathway

Reductive_Amination cluster_reactants Reactants AminoAcid Amino Acid (R-NH2) Imine Imine Intermediate (R-N=CH2) AminoAcid->Imine Formaldehyde Formaldehyde (CH2O) Formaldehyde->Imine N_Methyl_AA N-Methylated Amino Acid (R-NH-CH3) Imine->N_Methyl_AA Reduction ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->N_Methyl_AA

Caption: The general pathway for reductive amination to form N-methylated amino acids.

Enzymatic N-Methylation Cycle

Enzymatic_N_Methylation cluster_cycle Catalytic Cycle Enzyme N-Methyltransferase Enzyme-SAM Enzyme-SAM Enzyme->Enzyme-SAM SAM S-Adenosylmethionine (SAM - Methyl Donor) SAM->Enzyme-SAM SAH S-Adenosylhomocysteine (SAH) Substrate Amino Acid / Peptide (Substrate) Enzyme-Product-SAH Enzyme-Product-SAH Product N-Methylated Product Enzyme-SAM->Enzyme-Product-SAH + Substrate Enzyme-Product-SAH->Enzyme - Product - SAH Enzyme-Product-SAH->SAH Enzyme-Product-SAH->Product

Caption: A simplified catalytic cycle for enzymatic N-methylation by an N-methyltransferase.

References

An In-depth Technical Guide to Z-N-Me-L-2-aminohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Z-N-Me-L-2-aminohexanoic acid, a modified amino acid of significant interest in the fields of peptide synthesis and pharmaceutical research. This document details its physicochemical properties, outlines a representative synthetic protocol, and illustrates its application in drug development.

Core Compound Data

This compound, also known as Z-N-methyl-L-norleucine, is a derivative of the amino acid L-norleucine. The introduction of a methyl group on the alpha-amino nitrogen (N-methylation) and a benzyloxycarbonyl (Z) protecting group enhances the stability and solubility of peptides into which it is incorporated.[1] These properties make it a valuable building block in the synthesis of peptide-based therapeutics, particularly in the areas of oncology and neurology.[1]

PropertyValueReference
Molecular Formula C15H21NO4[2]
Molecular Weight 279.33 g/mol [2]
CAS Number 225386-32-3[2]
Synonyms Z-N-Me-L-Nle-OH, Cbz-N-methyl-L-norleucine, Z-N-methyl-L-norleucine[1][3]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process involving the N-methylation of the parent amino acid, L-2-aminohexanoic acid (L-norleucine), followed by the introduction of the benzyloxycarbonyl (Z) protecting group. The following is a representative protocol based on established methods for N-methylation and N-benzyloxycarbonylation of amino acids.

Step 1: N-methylation of L-2-aminohexanoic acid

A common method for the N-methylation of amino acids is the Biron-Kessler method, which involves the use of a temporary protecting group on the alpha-amino group to allow for selective methylation.[4]

Materials:

  • L-2-aminohexanoic acid (L-norleucine)

  • 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Sodium bicarbonate (NaHCO3)

  • Dioxane/Water

  • Methyl iodide (CH3I) or Dimethyl sulfate ((CH3)2SO4)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Thiophenol

  • Potassium carbonate (K2CO3)

Procedure:

  • Protection of the Amino Group: L-2-aminohexanoic acid is first reacted with 2-nitrobenzenesulfonyl chloride in the presence of a base such as sodium bicarbonate in a dioxane/water mixture. This step protects the amino group with the o-NBS group.

  • Methylation: The resulting N-(o-NBS)-L-2-aminohexanoic acid is then dissolved in DMF, and a base like potassium carbonate is added, followed by the methylating agent (methyl iodide or dimethyl sulfate). The reaction is stirred at room temperature until completion.

  • Deprotection: The o-NBS protecting group is removed by treatment with thiophenol and potassium carbonate in DMF to yield N-methyl-L-2-aminohexanoic acid.

Step 2: N-benzyloxycarbonylation of N-methyl-L-2-aminohexanoic acid

The final step is the introduction of the benzyloxycarbonyl (Z) group onto the methylated amino acid.

Materials:

  • N-methyl-L-2-aminohexanoic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO3)

  • Water/Dioxane or Tetrahydrofuran (THF)

Procedure:

  • The N-methyl-L-2-aminohexanoic acid is dissolved in an aqueous solution of sodium hydroxide or sodium bicarbonate.

  • The solution is cooled in an ice bath, and benzyl chloroformate is added dropwise with vigorous stirring.

  • The pH of the reaction mixture is maintained in the alkaline range (pH 8-9) by the concurrent addition of a base.

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours.

  • The reaction mixture is then worked up by washing with ether to remove unreacted benzyl chloroformate, followed by acidification to precipitate the this compound. The product can then be purified by recrystallization.

Application in Peptide-Based Drug Development

The incorporation of this compound into a peptide sequence can significantly alter its biological properties. N-methylation can increase metabolic stability by making the peptide bond resistant to enzymatic degradation and can also improve cell membrane permeability.

Below is a conceptual workflow illustrating the role of this compound in the development of a modified peptide therapeutic.

G cluster_synthesis Compound Synthesis cluster_application Therapeutic Application Workflow Start L-2-Aminohexanoic Acid Step1 N-methylation Start->Step1 Intermediate N-Me-L-2-aminohexanoic acid Step1->Intermediate Step2 N-benzyloxycarbonylation Intermediate->Step2 Product This compound Step2->Product SPPS Solid-Phase Peptide Synthesis (SPPS) Product->SPPS Peptide Native Bioactive Peptide Peptide->SPPS ModifiedPeptide Modified Peptide Therapeutic SPPS->ModifiedPeptide Target Biological Target (e.g., Receptor, Enzyme) ModifiedPeptide->Target Improved Binding/ Resistance to Degradation Effect Enhanced Therapeutic Effect (Increased Stability & Potency) Target->Effect

Caption: Synthetic and application workflow of this compound.

The diagram above illustrates the two-stage synthesis of this compound, starting from L-2-aminohexanoic acid. The resulting protected and methylated amino acid is then utilized as a building block in solid-phase peptide synthesis (SPPS) to create a modified peptide therapeutic. This modified peptide, due to the properties conferred by the N-methyl group, can exhibit enhanced interaction with its biological target, leading to an improved therapeutic outcome.

References

A Technical Guide to Z-N-methyl-L-norleucine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Key Building Block in Modern Peptide Therapeutics

Z-N-methyl-L-norleucine, a non-proteinogenic amino acid, has emerged as a valuable tool for researchers, scientists, and drug development professionals. Its unique structural features, including N-methylation and the lipophilic norleucine side chain, offer distinct advantages in the design of novel peptide-based therapeutics with enhanced pharmacological properties. This technical guide provides a comprehensive overview of commercially available Z-N-methyl-L-norleucine, its application in peptide synthesis, and its potential impact on cellular signaling pathways.

Commercial Availability and Physicochemical Properties

Z-N-methyl-L-norleucine is available from several commercial suppliers, catering to the needs of research and development laboratories. The quality and specifications of the commercially available products are crucial for the reproducibility of experimental results. A summary of typical product specifications is provided in the table below.

PropertyTypical Specification
Synonyms Z-N-Me-L-Nle-OH, Z-N-Me-L-2-aminohexanoic acid
CAS Number 225386-32-3
Molecular Formula C₁₅H₂₁NO₄
Molecular Weight 279.34 g/mol
Purity ≥98% (HPLC)
Appearance White powder
Melting Point 37 - 41 °C
Optical Rotation [α]²⁰/D = -25° (c=2 in MeOH)
Storage Conditions 0 - 8 °C

The Role of Z-N-methyl-L-norleucine in Peptide Drug Design

The incorporation of Z-N-methyl-L-norleucine into peptide sequences is a strategic approach to overcome the inherent limitations of native peptides as drug candidates. N-methylation of the peptide backbone introduces significant conformational constraints, which can pre-organize the peptide into its bioactive conformation, thereby enhancing receptor affinity and selectivity. Furthermore, this modification provides steric shielding against proteolytic enzymes, increasing the metabolic stability and in vivo half-life of the peptide.

The norleucine side chain, being a non-oxidizable isostere of methionine, offers an additional advantage by preventing the oxidative degradation that can be a significant liability for methionine-containing peptides. The increased lipophilicity imparted by both the N-methyl group and the linear alkyl side chain can also improve the cell permeability and oral bioavailability of peptide drugs.

Experimental Protocol: Incorporation of Z-N-methyl-L-norleucine into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

The following is a representative protocol for the incorporation of Z-N-methyl-L-norleucine into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS). This protocol is based on established methods for the coupling of sterically hindered N-methylated amino acids.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Z-N-methyl-L-norleucine

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection reagent: 20% Piperidine in DMF

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Procedure:

  • Resin Swelling: The Rink Amide resin is swelled in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF and DCM.

  • Coupling of Standard Amino Acids: The subsequent Fmoc-protected amino acids are coupled using a standard protocol of pre-activation with HATU and DIEA in DMF, followed by addition to the resin and agitation for 1-2 hours.

  • Incorporation of Z-N-methyl-L-norleucine:

    • Pre-activate Z-N-methyl-L-norleucine (3 equivalents) with HATU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 5-10 minutes.

    • Add the activated Z-N-methyl-L-norleucine solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 4-6 hours, or overnight for optimal results, due to the steric hindrance of the N-methyl group.

    • Monitor the coupling efficiency using a qualitative method such as the chloranil test, as the Kaiser test is not suitable for secondary amines.

  • Peptide Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the remaining amino acids in the sequence.

  • Final Deprotection and Cleavage: After the final amino acid coupling, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin and the side-chain protecting groups are removed by treatment with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with ether. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential Signaling Pathway Involvement

While specific signaling pathways directly modulated by peptides containing Z-N-methyl-L-norleucine are not extensively documented in publicly available literature, the rationale for its inclusion in drug design suggests potential interactions with various cellular signaling cascades. The enhanced stability and conformational rigidity of N-methylated peptides make them excellent candidates for targeting G-protein coupled receptors (GPCRs), which are involved in a vast array of physiological processes.

The incorporation of Z-N-methyl-L-norleucine could lead to peptides with prolonged and more specific interactions with their target GPCRs, potentially modulating downstream signaling pathways such as those involving cyclic AMP (cAMP), inositol phosphates, or mitogen-activated protein kinases (MAPKs).

Visualizing the Workflow and Potential Interactions

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) Workflow Resin Resin (Solid Support) Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Amino Acid Coupling (HATU/DIEA) Deprotection1->Coupling1 NMe_Coupling Z-N-methyl-L-norleucine Coupling (Prolonged) Coupling1->NMe_Coupling Repeat cycles Deprotection2 Fmoc Deprotection NMe_Coupling->Deprotection2 Coupling2 Further Amino Acid Couplings Deprotection2->Coupling2 Cleavage Cleavage from Resin (TFA Cocktail) Coupling2->Cleavage Final cycle Purification RP-HPLC Purification Cleavage->Purification Final_Peptide Purified N-Methylated Peptide Purification->Final_Peptide

Caption: A generalized workflow for the solid-phase synthesis of a peptide containing Z-N-methyl-L-norleucine.

cluster_pathway Hypothetical GPCR Signaling Modulation Peptide N-Methylated Peptide (with Z-N-Me-L-Nle) GPCR G-Protein Coupled Receptor (GPCR) Peptide->GPCR Binding & Activation G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Conformational Change Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream Downstream Signaling Cascade Second_Messenger->Downstream Activation

Caption: A potential signaling pathway where an N-methylated peptide interacts with a GPCR.

Conclusion

Z-N-methyl-L-norleucine is a powerful building block in the arsenal of medicinal chemists and peptide scientists. Its strategic incorporation can significantly enhance the drug-like properties of peptides, leading to more stable, potent, and bioavailable therapeutic candidates. The provided technical information and representative protocols serve as a foundation for researchers to explore the full potential of this unique amino acid in their drug discovery and development endeavors. Further research into the specific biological targets and signaling pathways affected by Z-N-methyl-L-norleucine-containing peptides will undoubtedly unveil new therapeutic opportunities.

A Comprehensive Technical Guide to the Discovery and History of N-methylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-methylation, the substitution of a peptide's backbone amide proton with a methyl group, represents a subtle yet powerful modification in the field of medicinal chemistry. This alteration profoundly impacts the physicochemical properties of peptides, offering a strategic approach to overcome longstanding challenges in peptide-based drug development. By enhancing proteolytic stability, improving cell permeability, and providing conformational control, N-methylation can transform therapeutically promising peptides into viable clinical candidates.[1][2] This in-depth guide explores the historical discovery of N-methylated peptides, from their origins as complex natural products to their current role as a cornerstone of modern peptide drug design. We will delve into the evolution of synthetic strategies, the quantitative impact of this modification on peptide properties, and the detailed experimental protocols required for their synthesis and characterization.

Seminal Discoveries: N-Methylated Peptides in Nature

The story of N-methylated peptides begins not in the laboratory, but in the diverse world of natural products. Microorganisms, fungi, and marine invertebrates have long utilized N-methylation as a tool to create structurally complex and biologically potent molecules. These natural products provided the first glimpse into the profound effects of this modification and continue to serve as inspiration for drug design.[3]

One of the earliest and most significant discoveries was Actinomycin D , isolated in 1940. This potent antitumor agent features two cyclic pentapeptide lactones, each containing N-methylated valine and sarcosine (N-methylglycine) residues. The discovery of Enniatins in 1947 from Fusarium fungi further highlighted this structural motif.[4][5] These cyclohexadepsipeptides, composed of alternating N-methyl amino acids and hydroxy acids, exhibit a range of biological activities, including antifungal, antibiotic, and cytotoxic effects.[4][6]

However, it was the discovery of Cyclosporine A from the fungus Tolypocladium inflatum in 1972 that truly brought N-methylated peptides to the forefront of medicine.[7][8] This cyclic undecapeptide, which contains an unprecedented seven N-methylated residues, was initially investigated as an antifungal agent but was later found to possess powerful immunosuppressive properties.[7][9] The approval of Cyclosporine A for preventing organ transplant rejection revolutionized the field of transplantation and underscored the therapeutic potential of highly N-methylated scaffolds.[8][10] Its remarkable oral bioavailability and metabolic stability are largely attributed to its unique N-methylated structure.[10][11]

These pioneering discoveries sparked a wave of research into other N-methylated natural products, leading to the isolation of compounds like the Didemnins , Dolastatins , and Kahalalide F from marine sources, many of which exhibit potent anticancer and antiviral activities.[3]

G cluster_timeline Timeline of Key Natural N-Methylated Peptide Discoveries 1940 1940 Actinomycin D (Antitumor) 1947 1947 Enniatins (Antibiotic/Antifungal) 1940->1947 1972 1972 Cyclosporine A (Immunosuppressant) 1947->1972 1978 1978 Tentoxin (Phytotoxin) 1972->1978 1981 1981 Didemnins (Antitumor/Antiviral) 1978->1981 1987 1987 Dolastatins (Antitumor) 1981->1987 1993 1993 Kahalalide F (Antitumor) 1987->1993

Caption: A timeline highlighting the discovery of significant N-methylated peptide natural products.

The Synthetic Challenge and the Rise of SPPS

The complex structures of natural N-methylated peptides posed a significant synthetic challenge. Early efforts using solution-phase chemistry were laborious and often resulted in low yields. The primary difficulty stems from the steric hindrance imposed by the methyl group on the amide nitrogen. This bulkiness significantly slows the kinetics of the coupling reaction, especially when coupling an amino acid onto an already N-methylated residue.[12]

The advent of Solid-Phase Peptide Synthesis (SPPS) offered a more efficient platform, but the inherent challenges of N-methylated couplings remained. Two main strategies have emerged to address this:

  • Incorporation of Pre-synthesized N-methylated Amino Acids: This is the most common approach, where Fmoc-protected N-methylated amino acid building blocks are incorporated directly during SPPS. However, the coupling to these sterically hindered secondary amines requires more potent activation methods than standard carbodiimide chemistry. The development of uronium/aminium-based coupling reagents, such as HATU, HBTU, HCTU, and phosphonium-based reagents like PyBOP and PyAOP, proved crucial for achieving efficient coupling.[13][14]

  • On-Resin N-Methylation: This strategy involves synthesizing the peptide backbone first and then selectively methylating specific amide nitrogens while the peptide is still attached to the solid support. A widely used method, developed by Miller and Scanlan, employs a three-step process: protection of the N-terminal amine with an o-nitrobenzenesulfonyl (o-NBS) group, methylation of the resulting sulfonamide, and subsequent deprotection of the o-NBS group to reveal the N-methylated amine, ready for the next coupling cycle.[15] This allows for the site-selective introduction of N-methylation without the need for pre-synthesized building blocks.[16]

G cluster_workflow On-Resin N-Methylation Workflow (Miller & Scanlan) node_resin Resin-Bound Peptide (Free N-terminus) node_protect 1. Sulfonylation (o-NBS-Cl, Collidine) node_resin->node_protect Protect Amine node_methylate 2. Methylation (MeI, DBU or MTBD) node_protect->node_methylate Methylate Sulfonamide node_deprotect 3. Deprotection (HSCH₂CH₂OH, DBU) node_methylate->node_deprotect Remove o-NBS group node_next N-Methylated Peptide (Ready for next coupling) node_deprotect->node_next

Caption: A workflow diagram for the on-resin N-methylation of a peptide.[15]

Quantitative Impact of N-Methylation on Peptide Properties

The strategic incorporation of N-methyl groups provides medicinal chemists with a powerful tool to rationally modulate a peptide's pharmacological properties. The effects are multifaceted, impacting everything from enzymatic stability to cell permeability.

One of the most significant advantages of N-methylation is the dramatic increase in resistance to proteolytic degradation.[2][17] The methyl group on the amide nitrogen acts as a steric shield, physically blocking the approach of proteases and preventing cleavage of the adjacent peptide bond.[18] This increased stability translates directly to a longer biological half-life, a critical factor for therapeutic efficacy.[18]

Table 1: Proteolytic Stability of N-Methylated vs. Non-Methylated Peptides

Peptide Sequence Modification Protease Half-life (t½) Fold Increase in Stability Reference
DKLYWWEFL Non-methylated Trypsin ~2.5 min - [18]
D(N-Me)KLYWWEFL N-methylated Asp Trypsin 3 h 72 [18]
DK(N-Me)LYWWEFL N-methylated Lys Trypsin > 42 h > 1000 [18]
DKLYWW(N-Me)EFL N-methylated Leu Trypsin > 42 h > 1000 [18]
DKLYWWE(N-Me)FL N-methylated Tyr Trypsin > 42 h > 1000 [18]
MCP Analog Non-methylated Serum Variable (some degradation) - [19]

| MCP Analog | N-methylated | Serum | Significantly improved (some resistant) | Variable |[19] |

Poor membrane permeability is a major obstacle for many peptide drugs, limiting their oral bioavailability and ability to reach intracellular targets. N-methylation addresses this by altering the hydrogen bonding capacity of the peptide backbone.[1][17] Each N-methylation removes a hydrogen bond donor (the N-H group), which reduces the energetic penalty of moving the peptide from an aqueous environment into the hydrophobic lipid bilayer of the cell membrane.[1] This increased lipophilicity can significantly improve passive diffusion across cellular membranes.[20][21]

Table 2: Caco-2 Permeability of N-Methylated vs. Non-Methylated Peptides

Peptide Class Modification Apparent Permeability (Papp, 10⁻⁶ cm/s) Transport Classification Reference
Cyclic Hexapeptide Library Most non-methylated or singly methylated < 1 Poor (Paracellular) [22]
Cyclic Hexapeptide Library Select multiply N-methylated analogs > 10 High (Transcellular) [22]
Cyclic Hexapeptide (Compound 3) Leu-containing High High [20]

| Cyclic Hexapeptide (Analog of 3) | Single Leu to Ser substitution | ~65-85% reduction | Moderate |[20] |

Note: Papp values are a standard measure from in vitro Caco-2 cell assays, which model the human intestinal barrier. A Papp > 10 x 10⁻⁶ cm/s is generally considered high permeability.

N-methylation introduces steric constraints that restrict the rotation around the peptide backbone's dihedral angles (Φ and Ψ).[1] This reduction in conformational flexibility can pre-organize the peptide into its bioactive conformation—the specific three-dimensional shape required for optimal interaction with its biological target.[23] By "locking" the peptide into this active shape, the entropic penalty of binding is reduced, which can lead to a significant increase in receptor affinity and selectivity.[1][17] Furthermore, N-methylation can favor the formation of cis-amide bonds, a conformational feature that is rare in non-methylated peptides but is often observed in the bioactive structures of natural products like Cyclosporine A.[1]

G cluster_pathway Mechanism of Action: Cyclosporine A node_csa Cyclosporine A node_complex CsA-Cyclophilin Complex node_csa->node_complex Binds to node_cyp Cyclophilin node_cyp->node_complex node_complex->node_inhibition Inhibits node_calcineurin Calcineurin node_nfat_dephos NFAT (dephosphorylated) node_calcineurin->node_nfat_dephos Dephosphorylates node_nfat NFAT (phosphorylated) node_nfat->node_calcineurin node_nucleus Nucleus node_nfat_dephos->node_nucleus Translocates to node_il2 IL-2 Gene Transcription node_nucleus->node_il2

Caption: Signaling pathway of Cyclosporine A, a prominent N-methylated peptide therapeutic.[10]

Analytical Characterization

Rigorous analytical validation is essential to confirm the successful synthesis and purity of N-methylated peptides. Mass spectrometry and NMR spectroscopy are the two primary tools for this purpose.[24]

MS is used to confirm the molecular weight of the final peptide, verifying the incorporation of the correct number of methyl groups (each adding 14.01565 Da). Tandem MS (MS/MS) is then used for sequencing. However, N-methylation can alter fragmentation patterns. Techniques like Electron Transfer Dissociation (ETD) are often preferred over Collision-Induced Dissociation (CID) because ETD preserves the labile methyl group on the fragment ions, making it easier to pinpoint the exact location of the modification.[25][26]

NMR is the most definitive method for confirming the presence and precise location of N-methyl groups in solution.[23][27] A combination of 1D and 2D NMR experiments provides unambiguous structural information.[27] 2D experiments like NOESY and ROESY are also critical for determining the three-dimensional structure of the peptide and assessing the conformational impact of N-methylation.[23][28]

Table 3: Key NMR Observables for Confirming N-Methylation

NMR Technique Key Observable Typical Chemical Shift (ppm) Purpose & Strength
1D ¹H NMR N-methyl proton signal ~2.7 - 3.1 (singlet) Rapidly indicates the potential presence of an N-methyl group.[27]
1D ¹³C NMR N-methyl carbon signal ~30 - 35 Provides evidence for the presence of the N-methyl carbon.[27]
2D ¹H-¹³C HSQC Correlation cross-peak ¹H: ~2.7-3.1, ¹³C: ~30-35 Unambiguously links the N-methyl protons to their attached carbon.
2D ¹H-¹³C HMBC 2- and 3-bond correlations N-methyl protons to carbonyl carbon of preceding residue Confirms the precise location of the N-methyl group along the peptide backbone.

| 2D NOESY/ROESY | Through-space correlations | N-methyl protons to nearby protons (e.g., α-proton of the same or preceding residue) | Confirms location and provides crucial distance restraints for 3D structure determination.[23][27] |

Detailed Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an N-Methylated Peptide

This protocol describes the manual synthesis of a short peptide containing a pre-synthesized Fmoc-N-methylated amino acid using HATU as the coupling reagent.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids and Fmoc-N-Me-amino acid

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

  • Peptide synthesis vessel, shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in the synthesis vessel.[12]

  • Fmoc Deprotection: Drain the DMF. Add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with a fresh 20% piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).[28]

  • Amino Acid Activation (Pre-activation): In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of HATU in DMF.[13]

  • Base Addition: Add 8 equivalents of DIEA to the activation mixture and agitate for 1-2 minutes.[12][13]

  • Coupling Reaction: Add the activated amino acid solution to the swelled, deprotected resin. Agitate the mixture at room temperature for 1-2 hours. For coupling to an N-methylated residue, this time may be extended, or a double coupling may be necessary.[12]

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Completion Check: Perform a colorimetric test (e.g., Kaiser test for primary amines or Bromophenol Blue test for secondary amines) to confirm reaction completion.[12]

  • Repeat Cycles: Repeat steps 2-7 for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it. Add the cleavage cocktail to the resin and agitate for 2-3 hours.[28]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, wash with cold ether, and then dissolve the crude peptide in a water/acetonitrile mixture for purification by reverse-phase HPLC.[18]

Protocol 2: Proteolytic Stability Assay

This protocol outlines a general method to compare the stability of an N-methylated peptide to its non-methylated counterpart in the presence of a protease.

Materials:

  • Purified (>95%) non-methylated and N-methylated peptides

  • Protease (e.g., Trypsin, Chymotrypsin)

  • Assay buffer (e.g., Phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., 10% Trifluoroacetic Acid)

  • RP-HPLC system with a C18 column

Procedure:

  • Peptide and Enzyme Preparation: Prepare stock solutions of the peptides and the protease in the assay buffer at known concentrations.[18]

  • Reaction Setup: In a microcentrifuge tube, add the peptide solution to the assay buffer pre-warmed to 37°C. Initiate the reaction by adding the protease solution. The final peptide concentration might be 1 mg/mL and the enzyme-to-substrate ratio can range from 1:20 to 1:100 (w/w).

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the quenching solution. This will denature the enzyme and stop the reaction.

  • HPLC Analysis: Analyze each quenched time-point sample by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact parent peptide at a suitable wavelength (e.g., 214 nm).

  • Data Analysis: Integrate the peak area of the parent peptide at each time point. Plot the percentage of remaining peptide against time. Calculate the half-life (t½) of the peptide, which is the time required for 50% of the peptide to be degraded.

Protocol 3: Caco-2 Permeability Assay

This protocol provides a general workflow for assessing the intestinal permeability of a peptide using the Caco-2 cell monolayer model.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

  • Test peptide and control compounds (e.g., mannitol for paracellular transport, testosterone or propranolol for transcellular transport)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate into a polarized monolayer with tight junctions.

  • Monolayer Integrity Test: Before the transport experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment (Apical to Basolateral): Wash the cell monolayers with pre-warmed transport buffer. Add the test peptide solution (at a known concentration) to the apical (donor) chamber. Add fresh transport buffer to the basolateral (receiver) chamber.

  • Sampling: At specified time intervals (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with an equal volume of fresh, pre-warmed transport buffer. Also, take a sample from the apical chamber at the beginning and end of the experiment.

  • Quantification: Analyze the concentration of the peptide in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of peptide appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Conclusion and Future Outlook

The journey of N-methylated peptides from obscure fungal metabolites to sophisticated therapeutic agents illustrates a powerful theme in drug discovery: nature as the ultimate medicinal chemist. The initial discovery of compounds like Cyclosporine A unveiled the immense potential of backbone N-methylation to confer drug-like properties, particularly metabolic stability and oral bioavailability.[11] Over the decades, chemists have developed robust synthetic methodologies to harness this power, enabling the rational design and "N-methyl scanning" of bioactive peptides to optimize their therapeutic profiles.[15]

Today, N-methylation is a validated and indispensable tool in the peptide drug developer's arsenal.[1][29] The quantitative data on improved stability and permeability are compelling, and the detailed protocols for synthesis and analysis have made this technology widely accessible.[12][18] As the demand for orally available peptide and peptidomimetic drugs continues to grow, the strategic use of N-methylation will undoubtedly play a central role in the development of the next generation of therapeutics, tackling disease targets both inside and outside the cell. Future research will likely focus on novel enzymatic methods for N-methylation, expanding the toolbox for creating large, diverse libraries of N-methylated peptides for high-throughput screening.[30]

References

Solubility of Z-N-Me-L-norleucine in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-α-Carbobenzyloxy-N-α-methyl-L-norleucine (Z-N-Me-L-norleucine). Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this guide focuses on its physicochemical properties to predict solubility trends. Furthermore, it furnishes a detailed experimental protocol for determining solubility, empowering researchers to generate precise data for their specific applications.

Introduction to Z-N-Me-L-norleucine

Z-N-Me-L-norleucine is a protected and N-methylated derivative of the amino acid L-norleucine. Its structure consists of three key components that dictate its solubility profile:

  • The Carbobenzyloxy (Z or Cbz) group: A bulky, aromatic protecting group that increases the molecule's hydrophobicity and size.

  • The N-methyl group: Replacing the amide proton with a methyl group eliminates a hydrogen bond donor site, which can reduce inter-molecular hydrogen bonding and potentially alter solubility compared to its non-methylated counterpart. N-methylation often increases lipophilicity and can improve solubility in organic solvents.[1][2]

  • The L-norleucine side chain: A linear four-carbon alkyl chain (-CH₂CH₂CH₂CH₃), which is nonpolar and hydrophobic.

Understanding the solubility of this compound is critical for applications in peptide synthesis, process development, and formulation, as it influences reaction kinetics, purification strategies, and overall process efficiency.[3]

Predicted Solubility Profile

While specific quantitative data is scarce, the structural features of Z-N-Me-L-norleucine allow for an estimation of its solubility behavior across a range of common organic solvents. The presence of the hydrophobic Z-group and norleucine side chain, combined with the polar amide and carboxylic acid moieties, gives the molecule an amphiphilic character, though with dominant nonpolar characteristics.

N-methylation can disrupt the hydrogen-bonding networks that often lead to poor solubility in protected amino acids, potentially enhancing solubility in certain organic solvents.[2] In general, amino acids are soluble in water but insoluble in non-polar organic solvents.[4] However, the presence of the Z protecting group significantly alters this behavior, decreasing aqueous solubility and increasing solubility in organic media.

The expected solubility trends are summarized in the table below. It is crucial to note that these are estimations and empirical determination is necessary for precise values.

Table 1: Estimated Qualitative Solubility of Z-N-Me-L-norleucine in Common Organic Solvents

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl Sulfoxide (DMSO)HighThese solvents are excellent at solvating both polar (amide, carboxyl) and nonpolar (Z-group, side chain) parts of the molecule. DMF is often used as a solvent for optical rotation measurements of similar compounds.[5]
Alcohols Methanol (MeOH), Ethanol (EtOH)High to ModerateThese polar protic solvents can hydrogen bond with the carboxyl group and amide oxygen. Methanol is noted as a solvent for optical rotation measurement, indicating good solubility.[6]
Chlorinated Dichloromethane (DCM), ChloroformModerateThese solvents can solvate the hydrophobic portions of the molecule well.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate to LowTHF is a better solvent than acyclic ethers due to its higher polarity.
Esters Ethyl Acetate (EtOAc)Moderate to LowCan engage in dipole-dipole interactions and solvate the nonpolar regions.
Nonpolar Hexanes, TolueneLow to InsolubleLack the polarity to effectively solvate the polar functional groups of the molecule.
Aqueous WaterInsolubleThe large hydrophobic Z-group and norleucine side chain make the molecule poorly soluble in water at neutral pH. Solubility may increase under basic conditions (pH > 8) due to deprotonation of the carboxylic acid.[7]

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative data, direct experimental measurement is essential. The equilibrium shake-flask method is a robust and widely accepted technique for determining the thermodynamic solubility of a compound.[3]

3.1. Materials and Equipment

  • Z-N-Me-L-norleucine (solid)

  • Selected organic solvents (high purity grade)

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

  • Volumetric flasks, pipettes, and vials with screw caps

3.2. Detailed Methodology

  • Preparation of Saturated Solution:

    • Add an excess amount of solid Z-N-Me-L-norleucine to a series of vials, each containing a known volume of a different organic solvent.

    • The presence of undissolved solid at the end of the experiment is critical to ensure that the solution is saturated.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. Preliminary time-course studies can determine the minimum time required to reach equilibrium.

  • Phase Separation:

    • After equilibration, remove the vials and let them stand to allow the excess solid to settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

  • Sample Preparation and Quantification:

    • Carefully withdraw a precise aliquot of the clear supernatant from each vial.

    • Dilute the aliquot gravimetrically or volumetrically with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

  • Calculation:

    • Calculate the solubility (S) using the following formula: S (mg/mL or mol/L) = (Concentration of diluted sample × Dilution Factor)

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Solubility_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_result 5. Result prep Add excess Z-N-Me-L-norleucine to known volume of solvent equil Agitate in thermostatted shaker (e.g., 24-72h at 25°C) prep->equil sep Centrifuge to pellet undissolved solid equil->sep sample Withdraw clear supernatant sep->sample dilute Dilute sample to known factor sample->dilute analyze Analyze concentration (e.g., HPLC) dilute->analyze result Calculate Solubility (mg/mL or mol/L) analyze->result

Caption: Workflow for determining solubility via the equilibrium shake-flask method.

Conclusion

While quantitative solubility data for Z-N-Me-L-norleucine is not readily published, its structural characteristics suggest high solubility in polar aprotic solvents like DMF and moderate to high solubility in alcohols. For precise applications, the detailed shake-flask protocol provided herein offers a reliable method for empirical determination. This guide serves as a foundational resource for researchers, enabling informed solvent selection and facilitating further research and development involving this compound.

References

Optical Rotation of Z-N-Me-L-2-aminohexanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the optical rotation of N-Carbobenzyloxy-N-methyl-L-2-aminohexanoic acid (Z-N-Me-L-2-aminohexanoic acid), a chiral compound of significant interest in peptide synthesis and drug development. N-methylation of amino acids is a key strategy to enhance the pharmacokinetic properties of peptide-based therapeutics, including improved metabolic stability and membrane permeability. The optical rotation is a critical parameter for confirming the stereochemical integrity of such modified amino acids.

Data Presentation: Optical Rotation of N-Methyl-L-norleucine Derivatives

The specific rotation of a chiral compound is highly dependent on the solvent, concentration, temperature, and the wavelength of the light source. The following table summarizes the available quantitative data for Fmoc-N-methyl-L-norleucine, the fluorenylmethyloxycarbonyl-protected analogue of the target compound.

Compound NameSpecific Rotation ([α])Temperature (°C)Wavelength (nm)ConcentrationSolvent
Fmoc-N-methyl-L-norleucine-22 ± 2°[1]20D-line (589)c=1 in DMFDimethylformamide (DMF)
Fmoc-N-methyl-L-norleucine-10.7°Not SpecifiedD-line (589)c=1% in MethanolMethanol

Note: The "Z" in this compound refers to the Carbobenzyloxy (Cbz) protecting group, while "Fmoc" refers to the Fluorenylmethyloxycarbonyl protecting group. Although the core chiral molecule (N-methyl-L-2-aminohexanoic acid) is the same, the different protecting groups will influence the observed optical rotation. The data for the Fmoc-analogue serves as a valuable reference.

Experimental Protocol: Determination of Specific Rotation

The following is a detailed methodology for the accurate measurement of the specific rotation of this compound. This protocol is based on established principles of polarimetry.

1. Instrumentation:

  • A high-precision polarimeter.

  • Sodium lamp (D-line, 589 nm) or other monochromatic light source.

  • Polarimeter cell with a defined path length (e.g., 1 dm).

  • Analytical balance (accurate to ±0.1 mg).

  • Volumetric flasks.

  • Appropriate Class A pipettes.

2. Materials:

  • This compound (high purity).

  • High-purity solvent (e.g., Dimethylformamide (DMF), Methanol, or Chloroform). The choice of solvent should be based on the solubility of the compound and should be documented.

3. Procedure:

  • Solution Preparation:

    • Accurately weigh a sample of this compound (e.g., 100 mg) using an analytical balance.

    • Quantitatively transfer the sample to a volumetric flask (e.g., 10 mL).

    • Dissolve the sample in the chosen solvent and fill the flask to the mark. Ensure complete dissolution. This creates a solution with a precisely known concentration (c), typically expressed in g/100 mL.

  • Polarimeter Calibration and Blank Measurement:

    • Turn on the polarimeter and the light source and allow them to stabilize.

    • Fill the polarimeter cell with the pure solvent to be used for the sample analysis.

    • Place the cell in the polarimeter and take a blank reading. This value should be zeroed or subtracted from the sample reading.

  • Sample Measurement:

    • Rinse the polarimeter cell with a small amount of the prepared sample solution and then fill the cell, ensuring no air bubbles are present in the light path.

    • Place the filled cell in the polarimeter.

    • Record the observed optical rotation (α) in degrees. Multiple readings should be taken and averaged to ensure accuracy.

    • Record the temperature (T) at which the measurement is taken.

4. Calculation of Specific Rotation:

The specific rotation ([α]) is calculated using the following formula:

[α]Tλ = (100 × α) / (l × c)

Where:

  • [α]Tλ is the specific rotation at a specific temperature (T) and wavelength (λ).

  • α is the observed rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters (dm).

  • c is the concentration of the solution in g/100 mL.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the optical rotation of this compound.

G Experimental Workflow for Optical Rotation Measurement cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation & Reporting start Start weigh Accurately weigh this compound start->weigh dissolve Dissolve in a precise volume of solvent weigh->dissolve calibrate Calibrate polarimeter with solvent blank dissolve->calibrate Prepared Solution measure Measure observed rotation (α) of the sample solution calibrate->measure record_temp Record temperature (T) measure->record_temp calculate Calculate specific rotation [α] using the formula record_temp->calculate Data Input report Report [α], temperature, wavelength, concentration, and solvent calculate->report end End report->end Final Result

Caption: Workflow for determining the specific optical rotation of a chiral compound.

References

Methodological & Application

Application Notes and Protocols for the Use of Z-N-Me-L-norleucine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the utilization of N-benzyloxycarbonyl-N-methyl-L-norleucine (Z-N-Me-L-norleucine) in solid-phase peptide synthesis (SPPS). This document covers the unique challenges and advantages of incorporating this sterically hindered, N-methylated amino acid, offering optimized protocols for coupling, deprotection, and final cleavage.

The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy to enhance their therapeutic properties. N-methylation can increase metabolic stability, improve cell permeability, and modulate conformation, which can lead to enhanced receptor affinity and selectivity. Z-N-Me-L-norleucine, with its benzyloxycarbonyl (Z or Cbz) protecting group, offers an orthogonal protection strategy to the commonly used Fmoc and Boc methodologies, providing flexibility in the synthesis of complex peptides.

Challenges in SPPS with Z-N-Me-L-norleucine

The primary obstacle in the synthesis of peptides containing Z-N-Me-L-norleucine is the steric hindrance at the N-methylated amine, which can lead to:

  • Low Coupling Yields: The bulky N-methyl group and the Z-protecting group can impede the approach of the activated carboxyl group of the incoming amino acid, resulting in incomplete reactions and deletion sequences.

  • Racemization: The forcing conditions sometimes required to drive the coupling reaction to completion can increase the risk of racemization of the activated amino acid.

To overcome these challenges, careful selection of coupling reagents and optimization of reaction conditions are crucial.

Data Presentation: Comparison of Coupling Reagents

Coupling ReagentActivating AgentKey AdvantagesPotential DisadvantagesTypical Coupling Efficiency for Hindered Residues
HATU Uronium SaltHighly efficient, fast reaction times.Can be less effective for the most sterically hindered couplings.>95%
HBTU Uronium SaltGood general-purpose reagent.Less effective than HATU for hindered couplings.80-95%
PyBOP Phosphonium SaltEffective for sterically hindered couplings.Byproducts can be difficult to remove.>95%
PyAOP Phosphonium SaltParticularly effective for coupling N-methylated amino acids.Higher cost.>98%
DIC/HOAt Carbodiimide/AdditiveCost-effective, low risk of racemization.Slower reaction times.85-95%

Experimental Protocols

The following protocols are based on a standard solid-phase peptide synthesis workflow and are optimized for the incorporation of Z-N-Me-L-norleucine.

Protocol 1: Coupling of Z-N-Me-L-norleucine

This protocol describes the manual coupling of Z-N-Me-L-norleucine to a deprotected amino acid-resin.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Z-N-Me-L-norleucine

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes in a suitable reaction vessel.

  • Fmoc Deprotection (if applicable): If the preceding amino acid was Fmoc-protected, treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min).

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve Z-N-Me-L-norleucine (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the solution to stand for 2-3 minutes to pre-activate the amino acid.

  • Coupling: Add the activated Z-N-Me-L-norleucine solution to the resin. Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended or a second coupling can be performed.

  • Monitoring the Coupling: The completion of the coupling reaction cannot be monitored by the Kaiser test, as it gives a false negative for N-methylated amines. The bromophenol blue test is a suitable alternative.[1] A color change from blue to yellow indicates a complete reaction.

  • Washing: After complete coupling, wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).

Protocol 2: On-Resin Deprotection of the Z-Group by Catalytic Transfer Hydrogenation

This protocol describes the removal of the Z (Cbz) protecting group from the N-terminus of the peptide while it is still attached to the solid support. This method is advantageous as it avoids the use of strong acids.

Materials:

  • Z-protected peptide-resin

  • Palladium on carbon (Pd/C, 10%)

  • Formic acid

  • DMF (N,N-Dimethylformamide) or a suitable solvent mixture (e.g., DMF/DCM)

Procedure:

  • Resin Preparation: Swell the Z-protected peptide-resin in the reaction solvent (e.g., DMF) for 30 minutes.

  • Catalyst Addition: Add 10% Pd/C (0.2 equivalents by weight relative to the resin) to the swollen resin.

  • Hydrogen Donor Addition: Carefully add formic acid (10-20 equivalents relative to the peptide) to the resin suspension.

  • Reaction: Agitate the mixture at room temperature. The reaction progress can be monitored by HPLC analysis of a small cleaved sample. The reaction is typically complete within 1-4 hours.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. This step is critical to prevent contamination of the final peptide.

  • Washing: Wash the resin thoroughly with the reaction solvent (3 x 1 min), followed by DCM (3 x 1 min).

  • Neutralization: Wash the resin with a solution of 5% DIPEA in DMF (2 x 5 min) to neutralize the resin, followed by thorough washing with DMF (5 x 1 min) and DCM (3 x 1 min).

Protocol 3: Final Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups. The Z-group should be removed prior to this step if it is not desired in the final peptide.

Materials:

  • Peptide-resin

  • TFA (Trifluoroacetic acid)

  • TIS (Triisopropylsilane)

  • Water

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the peptide-resin with DCM (3 x 1 min) and dry under vacuum for at least 1 hour.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Peptide Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Experimental Workflow and Signaling Pathway

SPPS Workflow for Incorporating Z-N-Me-L-norleucine

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_deprotection N-terminal Deprotection cluster_coupling Coupling of Z-N-Me-L-norleucine cluster_cycle Peptide Elongation cluster_z_deprotection Z-Group Deprotection cluster_cleavage Final Cleavage Resin Start with Peptide-Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Activate Pre-activate Z-N-Me-L-norleucine (HATU/DIPEA in DMF) Wash1->Activate Couple Couple to Resin Activate->Couple Monitor Monitor with Bromophenol Blue Test Couple->Monitor Monitor->Couple If incomplete, recouple Wash2 Wash (DMF, DCM) Monitor->Wash2 If complete Repeat Repeat Deprotection and Coupling Cycles Wash2->Repeat Z_Deprotect On-Resin Catalytic Transfer Hydrogenation (Pd/C, HCOOH) Repeat->Z_Deprotect After final coupling Wash3 Wash and Neutralize Z_Deprotect->Wash3 Cleave Cleave from Resin (TFA/TIS/Water) Wash3->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify Purify by RP-HPLC Precipitate->Purify Signaling_Pathway cluster_membrane Cell Membrane GPCR G-Protein Coupled Receptor (GPCR) G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Peptide Peptide with N-Me-L-norleucine Peptide->GPCR Binds AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Activates

References

Protocol for Z-group Deprotection via Catalytic Hydrogenation: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Z or Cbz) group is a crucial amine protecting group in organic synthesis, particularly in peptide synthesis and the development of pharmaceuticals, owing to its stability across a range of chemical conditions.[1] Its widespread use is also attributed to its clean and efficient removal by catalytic hydrogenation, which liberates the free amine along with the volatile byproducts toluene and carbon dioxide.[2] This document provides detailed protocols, comparative data, and troubleshooting guidance for the deprotection of Z-protected amines using catalytic hydrogenation.

Reaction Mechanism

The deprotection of a Z-group via catalytic hydrogenation proceeds through a two-step mechanism on the surface of a palladium catalyst. Initially, hydrogenolysis of the benzyl-oxygen bond occurs, leading to the formation of toluene and an unstable carbamic acid intermediate. This intermediate subsequently undergoes spontaneous decarboxylation to yield the desired free amine and carbon dioxide.[3]

Caption: Mechanism of Z-group deprotection.

Data Presentation: Comparison of Catalytic Hydrogenation Conditions

The efficiency of Z-group deprotection is influenced by the choice of catalyst, hydrogen source, solvent, and reaction conditions. The following tables provide a summary of quantitative data from various sources to facilitate the selection of optimal conditions.

Table 1: Standard Catalytic Hydrogenolysis with H₂ Gas

SubstrateCatalyst (loading)SolventH₂ Pressure (atm)Temperature (°C)Time (h)Yield (%)
Cbz-Glycine10% Pd/C (5-10 mol%)Methanol1Room Temp>0.5>95
Cbz-Alanine10% Pd/C (5-10 mol%)Ethanol1Room Temp>0.5>95
Cbz-L-Phe-L-Leu-OEt10% Pd/C (10 wt%)H₂O (with TPGS-750-M)1Room Temp<2>95
N-Cbz-dioctylamine10% Pd/C + 10% Nb₂O₅/CMethanol1Room Temp1>99
Cbz-Protected Peptide10% Pd/C (50 wt%)H₂O (with TPGS-750-M) + HCl1Room Temp292

Table 2: Catalytic Transfer Hydrogenation

SubstrateCatalyst (loading)Hydrogen Donor (equiv.)SolventTemperature (°C)Time (h)Yield (%)
Cbz-Leucine10% Pd/CAmmonium formateMethanolReflux>0.5>90
Cbz-Protected Amine10% Pd/C (10-20 mol%)Formic acid (2-5)MethanolRoom Temp1-6High
Cbz-Valine-DNA Conjugate10% Pd/CAmmonium formateH₂O (with TPGS-750-M)Room Temp2100 (conversion)

Experimental Protocols

The following are detailed methodologies for the deprotection of Z-groups via standard catalytic hydrogenation and catalytic transfer hydrogenation.

Protocol 1: Standard Catalytic Hydrogenation with H₂ Gas

This protocol describes a general procedure for the removal of a Z-group using hydrogen gas and a palladium on carbon catalyst.[3]

Materials:

  • Z-protected substrate

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Methanol (MeOH) or other suitable solvent (e.g., Ethanol, Ethyl Acetate)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Inert gas (Nitrogen or Argon)

  • Reaction flask (e.g., round-bottom flask)

  • Stirring apparatus

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Dissolution: Dissolve the Z-protected substrate in a suitable solvent (e.g., MeOH) in a reaction flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution under an inert atmosphere.

  • Inerting the System: Seal the flask and purge the system by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times.

  • Hydrogenation: Evacuate the inert gas and introduce hydrogen gas. For atmospheric pressure reactions, a hydrogen-filled balloon is often sufficient. For more challenging substrates, a pressurized hydrogenation apparatus may be required.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric; ensure it remains wet during handling.[4]

  • Concentration: Wash the Celite® pad with the reaction solvent and concentrate the combined filtrate under reduced pressure to obtain the crude product. The byproducts, toluene and carbon dioxide, are volatile and typically removed during this step.[4]

Protocol 2: Catalytic Transfer Hydrogenation with Formic Acid

This method avoids the use of a hydrogen gas cylinder and can be more convenient for standard laboratory setups.[3]

Materials:

  • Z-protected substrate

  • 10% Palladium on Carbon (Pd/C) (10-20 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Formic acid (HCOOH)

  • Reaction flask

  • Stirring apparatus

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Dissolution: Dissolve the Z-protected substrate (1.0 mmol) in MeOH or EtOH (10 mL) in a reaction flask.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution.

  • Hydrogen Donor Addition: To the stirred suspension, add formic acid (2-5 equivalents) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction may be gently heated (e.g., to 40 °C) to increase the rate if necessary.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a Celite® pad to remove the catalyst.

  • Concentration: Wash the Celite® pad with the reaction solvent and concentrate the combined filtrate under reduced pressure to obtain the crude product.

Experimental Workflow and Troubleshooting

Experimental_and_Troubleshooting_Workflow General Workflow and Troubleshooting for Z-Group Deprotection cluster_workflow Experimental Workflow cluster_troubleshooting Troubleshooting Start Start Dissolve Dissolve Z-protected substrate in solvent Start->Dissolve Add_Catalyst Add Pd/C catalyst Dissolve->Add_Catalyst Setup_Hydrogenation Setup hydrogenation (H2 gas or transfer reagent) Add_Catalyst->Setup_Hydrogenation Run_Reaction Stir vigorously and monitor reaction (TLC/LC-MS) Setup_Hydrogenation->Run_Reaction Workup Filter to remove catalyst and concentrate filtrate Run_Reaction->Workup Incomplete_Reaction Incomplete or Slow Reaction? Run_Reaction->Incomplete_Reaction End Purified Product Workup->End Check_Catalyst Is catalyst fresh and active? Incomplete_Reaction->Check_Catalyst Yes Check_H2 Sufficient H2 supply or transfer reagent? Check_Catalyst->Check_H2 Yes Use_New_Catalyst Use fresh catalyst Check_Catalyst->Use_New_Catalyst No Check_Purity Substrate pure? (free of S, P compounds) Check_H2->Check_Purity Yes Increase_Pressure Increase H2 pressure Check_H2->Increase_Pressure No Check_Solubility Is substrate fully dissolved? Check_Purity->Check_Solubility Yes Purify_Substrate Purify starting material Check_Purity->Purify_Substrate No Increase_Loading Increase catalyst loading Check_Solubility->Increase_Loading Yes Change_Solvent Try different solvent or co-solvent (e.g., AcOH) Check_Solubility->Change_Solvent No Increase_Loading->Run_Reaction Increase_Pressure->Run_Reaction Use_New_Catalyst->Run_Reaction Purify_Substrate->Run_Reaction Change_Solvent->Run_Reaction

Caption: Experimental and troubleshooting workflow.

A common issue encountered during Z-group deprotection is an incomplete or sluggish reaction. This can often be attributed to several factors:

  • Catalyst Inactivity: The palladium catalyst may be old or deactivated. Using a fresh batch of catalyst is recommended. For more challenging substrates, Pearlman's catalyst (Pd(OH)₂/C) can be a more active alternative.

  • Catalyst Poisoning: The presence of sulfur or phosphorus-containing functional groups or impurities can poison the palladium catalyst.[5] In such cases, increasing the catalyst loading or using alternative deprotection methods may be necessary.

  • Insufficient Hydrogen: Ensure an adequate supply of hydrogen gas or that the transfer hydrogenation reagent has not been depleted.

  • Poor Solubility: If the substrate is not fully dissolved, its access to the catalyst surface will be limited. Experimenting with different solvents or solvent mixtures can improve solubility and reaction rate.

  • Product Inhibition: The deprotected amine product can sometimes coordinate to the palladium catalyst, inhibiting its activity. Adding a small amount of a weak acid, like acetic acid, can protonate the product amine, reducing its coordination to the catalyst.

References

Application of N-Methylated Amino Acids in Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation, the substitution of a hydrogen atom on a peptide's backbone amide nitrogen with a methyl group, is a powerful strategy in medicinal chemistry to enhance the therapeutic properties of peptide-based drugs.[1] This modification can significantly improve metabolic stability, increase cell permeability and oral bioavailability, and modulate peptide conformation to enhance receptor binding affinity and selectivity.[1][2] N-methylated amino acids are found in several naturally occurring bioactive peptides, such as the immunosuppressant Cyclosporine A, underscoring their importance in the development of drug-like molecules.[3]

These application notes provide a comprehensive overview of the incorporation of N-methylated amino acids in peptide drug development, detailing their impact on pharmacological properties, and providing detailed protocols for their synthesis and evaluation.

Impact of N-Methylation on Pharmacological Properties

The introduction of a methyl group on the peptide backbone induces significant changes in the physicochemical properties of the peptide, leading to several therapeutic advantages:

  • Enhanced Metabolic Stability: N-methylation protects the amide bond from cleavage by proteases, significantly increasing the peptide's half-life in biological fluids. This steric hindrance prevents the recognition and binding of proteolytic enzymes.[2]

  • Improved Membrane Permeability and Oral Bioavailability: The methyl group reduces the number of hydrogen bond donors on the peptide backbone, which in turn lowers the desolvation penalty for crossing cell membranes. This, along with an increase in lipophilicity, can lead to improved passive diffusion and oral bioavailability.[4]

  • Conformational Control: The steric bulk of the methyl group restricts the rotational freedom of the peptide backbone, reducing its conformational flexibility. This can pre-organize the peptide into its bioactive conformation, leading to higher receptor affinity and selectivity.[1]

Data Presentation: Quantitative Effects of N-Methylation

The following tables summarize the quantitative impact of N-methylation on key peptide properties.

Table 1: Effect of N-Methylation on Opioid Receptor Binding Affinity

Peptide AnalogModificationReceptorBinding Affinity (IC50, nM)Fold Change in Affinity
Dermorphin Analog[D-Orn(COCH2Br)2]µ0.2~7x increase
Dermorphin Analog[D-Lys(COCH2Br)2]µ5.0~1.2x decrease
Enkephalin AnalogH-Dmt-c[D-Cys-Gly-Phe(NMe)-D-Cys]NH2µ0.50~1.2x increase
Enkephalin AnalogH-Dmt-c[D-Cys-Gly-Phe(NMe)-D-Cys]NH2δ2.51~2.8x decrease
Enkephalin AnalogH-Dmt-c[D-Cys-Gly-Phe-D-Cys(NMe)]NH2µ0.63No significant change
Enkephalin AnalogH-Dmt-c[D-Cys-Gly-Phe-D-Cys(NMe)]NH2δ0.98No significant change

Data compiled from studies on dermorphin and enkephalin analogs.[5][6]

Table 2: Effect of N-Methylation on Proteolytic Stability

PeptideModificationMatrixHalf-life (t1/2)Fold Increase in Stability
Leu-EnkephalinNoneRat Plasma< 10 min-
Leu-Enkephalin Analogmeta-substituted Phe4Rat Plasma> 20 min> 2
G-protein-binding peptideNoneTrypsin~2.5 min-
G-protein-binding peptideN-Me-Lys (P1 position)Trypsin> 42 h> 1000
Cyclic hexapeptide (Mo-L2)N-methylatedHuman SerumCompletely resistantN/A

Data compiled from various studies on peptide stability.[7][8][9][10]

Table 3: Effect of N-Methylation on Cell Permeability and Oral Bioavailability

PeptideModificationPermeability AssayApparent Permeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (Rat)
Cyclic HexapeptideNon-methylatedCaco-2< 1-
Cyclic HexapeptideTri-N-methylatedCaco-2> 1028%
Veber-Hirschmann AnalogTri-N-methylated--10%

Data compiled from studies on cyclic peptides.[3][4]

Signaling Pathway and Experimental Workflows

Cyclosporine A Signaling Pathway

Cyclosporine A, a heavily N-methylated cyclic peptide, exerts its immunosuppressive effects by inhibiting the calcineurin-NFAT signaling pathway. This pathway is crucial for the activation of T-cells and the subsequent inflammatory response.

G cluster_cell T-Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor Activation Ca_influx Ca²⁺ Influx TCR->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin activates Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive binds & activates Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active NFAT_P NFAT-P (Inactive) Calcineurin_active->NFAT_P dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n translocates to Cyclophilin Cyclophilin CsA_complex CsA-Cyclophilin Complex Cyclophilin->CsA_complex CsA Cyclosporine A CsA->Cyclophilin binds to CsA_complex->Calcineurin_active inhibits IL2_gene IL-2 Gene Transcription NFAT_n->IL2_gene activates Immune_response T-Cell Proliferation & Immune Response IL2_gene->Immune_response G start Start: Peptide Design spps Solid-Phase Peptide Synthesis (SPPS) start->spps on_resin_methylation On-Resin N-Methylation (if required) spps->on_resin_methylation cleavage Cleavage from Resin & Deprotection spps->cleavage Directly if using pre-methylated AAs on_resin_methylation->cleavage purification Purification (RP-HPLC) cleavage->purification characterization Characterization (LC-MS, NMR) purification->characterization evaluation Biological Evaluation characterization->evaluation end Lead Candidate evaluation->end G start Start: Purified Peptide stability_assay Proteolytic Stability Assay (in Plasma/Serum) start->stability_assay permeability_assay Cell Permeability Assay (e.g., Caco-2) start->permeability_assay binding_assay Receptor Binding Assay start->binding_assay data_analysis Data Analysis stability_assay->data_analysis permeability_assay->data_analysis binding_assay->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar end Optimized Lead sar->end

References

Application Note: ¹H NMR Characterization of Z-N-Me-L-2-aminohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and predicted data for the ¹H NMR characterization of Z-N-Me-L-2-aminohexanoic acid (also known as N-Benzyloxycarbonyl-N-methyl-L-norleucine). Due to the limited availability of public experimental spectra for this specific compound, the provided ¹H NMR data is a comprehensive estimation based on analogous structures and established chemical shift principles. This guide is intended to assist researchers in the identification, purity assessment, and structural elucidation of this and similar N-methylated, Z-protected amino acids, which are valuable building blocks in peptide and medicinal chemistry.

Introduction

N-methylation of amino acids is a critical modification in peptide-based drug design, often leading to enhanced metabolic stability, improved cell permeability, and modulated biological activity. The benzyloxycarbonyl (Z or Cbz) group is a widely used protecting group for amines in peptide synthesis due to its stability under various conditions and its facile removal. Accurate characterization of these modified amino acids is paramount for ensuring the quality and integrity of synthetic peptides. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of such molecules. This application note outlines the predicted ¹H NMR spectrum of this compound and provides a standardized protocol for its analysis.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on typical chemical shifts for similar structural motifs, including L-norleucine derivatives and Cbz-protected amines. The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-7 (Aromatic)7.30 - 7.40m-5H
H-6 (Benzylic)5.15s-2H
H-2 (α-CH)4.80 - 4.95t~7.51H
N-CH₃2.85s-3H
H-3 (β-CH₂)1.60 - 1.80m-2H
H-4, H-5 (γ, δ-CH₂)1.25 - 1.40m-4H
H-6' (ε-CH₃)0.85 - 0.95t~7.03H
COOH> 10 (broad)s-1H

Note: The signal for the carboxylic acid proton (COOH) can be very broad and may not be observed depending on the solvent and its purity (presence of water).

Experimental Protocol

This section details a standard operating procedure for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is often a good first choice for Cbz-protected amino acids. Other potential solvents include Dimethyl sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD).

  • Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Temperature: Set the probe temperature to a constant value, typically 25 °C (298 K).

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.

  • Spectral Width: Set the spectral width to cover a range of approximately -2 to 12 ppm.

  • Acquisition Time: An acquisition time of at least 3-4 seconds is recommended to ensure good resolution.

  • Relaxation Delay: Use a relaxation delay of 1-2 seconds.

  • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually to obtain pure absorption lineshapes.

  • Perform baseline correction to ensure a flat baseline.

  • Reference the spectrum. If using CDCl₃, reference the residual solvent peak to δ 7.26 ppm. If an internal standard such as tetramethylsilane (TMS) is used, reference its signal to δ 0.00 ppm.

  • Integrate all signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities and coupling constants to confirm proton assignments.

Workflow Diagram

The following diagram illustrates the general workflow for the ¹H NMR characterization of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Output weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference integrate Integration reference->integrate analyze Spectral Analysis integrate->analyze report Final Characterization Report analyze->report

Caption: Experimental workflow for ¹H NMR characterization.

Conclusion

This application note provides essential guidance for the ¹H NMR characterization of this compound. The tabulated predicted spectral data serves as a valuable reference for researchers working with this compound. The detailed experimental protocol ensures the acquisition of high-quality, reproducible NMR data, which is crucial for the unambiguous structural confirmation and purity assessment required in synthetic chemistry and drug development.

Application Notes: Coupling Methods for Sterically Hindered N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-methylation of the peptide backbone is a crucial chemical modification in modern drug discovery. Substituting an amide proton with a methyl group can confer significant therapeutic advantages, including increased metabolic stability against enzymatic degradation, enhanced membrane permeability, and improved oral bioavailability.[1] It also serves to fine-tune receptor binding affinity and selectivity.[1] However, the synthesis of N-methylated peptides, particularly via Solid-Phase Peptide Synthesis (SPPS), is challenging. The primary obstacles are the increased steric bulk and reduced nucleophilicity of the secondary amine at the N-terminus, which significantly hinders the subsequent coupling step.[1][2][3] This difficulty is magnified when coupling two consecutive N-methylated residues.[1][3]

These application notes provide a comprehensive overview of effective coupling reagents, detailed protocols to overcome these synthetic hurdles, and strategies to minimize common side reactions.

Overview and Comparison of Coupling Reagents

The successful incorporation of N-methylated amino acids depends on the use of highly reactive coupling reagents that can efficiently activate the carboxylic acid of the incoming amino acid without inducing significant side reactions, most notably epimerization.[2] Standard reagents like HBTU and HCTU are often less effective for these demanding couplings.[3][4] The choice of reagent can dramatically influence the yield and purity of the final peptide.[2] More potent reagents are generally required, which can be broadly categorized into uronium/aminium salts and phosphonium salts.[2][3]

Data Presentation: Comparison of Coupling Reagents

The following table summarizes the performance and characteristics of common coupling reagents used for sterically hindered N-methylated amino acid couplings.

ReagentReagent TypeCommon BaseCoupling EfficiencyRacemization RiskKey Considerations
HATU Uronium/Aminium SaltDIEA, NMMHighLow to ModerateConsidered a gold standard for difficult couplings, including N-Me amino acids.[2][3][4] Reacts faster with less epimerization than HBTU.[5]
COMU Uronium/Aminium SaltDIEA, NMMHighLowA modern, highly efficient reagent with efficiencies comparable to HATU.[6] Offers a safer alternative to explosive benzotriazole-based reagents.[2][6]
HBTU Uronium/Aminium SaltDIEA, NMMModerateModerateLess effective than HATU for sterically hindered N-Me couplings.[2][4]
PyBOP Phosphonium SaltDIEAModerate to HighLowGenerally effective, but can be less efficient for coupling two adjacent N-Me residues.[2]
PyAOP Phosphonium SaltDIEAHighLowEspecially effective in coupling N-protected N-methyl amino acids to other N-methyl amino acids.[5][7]
PyBroP Phosphonium SaltDIEAVery HighModerateHighly reactive and effective for exceptionally difficult couplings, such as between two N-Me residues.[3][4][8]
BOP-Cl Phosphonium SaltDIEAVery HighModerateAn older but powerful reagent, also effective for the most challenging couplings.[3][4]
T3P® Phosphonic AnhydrideDIEA, NMMHighVery LowA mild and efficient "green" reagent that minimizes racemization.[2]
BEP Pyridinium SaltDIEAHighVery LowA powerful reagent reported to produce N-methyl peptides in good yields without loss of optical purity.[9]

Minimizing Side Reactions

Epimerization

Epimerization, the change in configuration at the α-carbon of the activated amino acid, is a major side reaction in peptide synthesis, particularly during difficult couplings that require extended reaction times or highly basic conditions.[10][11] The choice of coupling reagent, additive, and base is critical to suppress this side reaction.[6][10]

  • Reagents and Additives : Additives like HOAt (1-hydroxy-7-azabenzotriazole) are known to suppress epimerization more effectively than HOBt.[10] Reagents that incorporate an HOAt moiety, such as HATU, are therefore preferred.[5][6]

  • Base Selection : Strong bases can accelerate epimerization.[11] While DIEA is commonly used, weaker bases like N-methylmorpholine (NMM) or sym-collidine may be recommended in cases with a high risk of racemization.[6]

  • Temperature : Performing couplings at lower temperatures can help suppress epimerization.[10]

Guanidinylation

A notable side reaction associated with uronium/aminium reagents like HATU and HBTU is the guanidinylation of the free N-terminal amine. This reaction forms an irreversible guanidinium cap, which terminates the peptide chain extension.[2] Pre-activation of the amino acid for a short period before adding it to the resin can help minimize this side reaction.[2]

Experimental Protocols

Successful incorporation of N-methylated amino acids relies on optimized protocols that maximize coupling efficiency. Monitoring the reaction is also critical, as standard ninhydrin tests are ineffective for secondary amines. The bromophenol blue test is a reliable alternative.[3][4]

Protocol 1: General Coupling of an N-Methylated Amino Acid using HATU

This protocol is adapted for a standard solid-phase peptide synthesis (SPPS) at a 0.1 mmol scale.

Materials and Reagents:

  • Fmoc-N-methyl amino acid (4 eq., 0.4 mmol)

  • Peptide-resin with a free N-terminal amine (1 eq., 0.1 mmol)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (4 eq., 0.4 mmol)[4]

  • DIEA (N,N-Diisopropylethylamine) (8 eq., 0.8 mmol)[4]

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane), peptide synthesis grade

  • 20% Piperidine in DMF

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (1 x 1 min, followed by 1 x 20 min).

  • Washing: Wash the deprotected resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-N-methyl amino acid (4 eq.) and HATU (4 eq.) in a minimal amount of DMF (~2 mL).[2][4]

  • Base Addition: Add DIEA (8 eq.) to the amino acid solution.

  • Pre-activation: Allow the mixture to pre-activate for 1-5 minutes at room temperature.[2][4]

  • Coupling Reaction: Add the activated amino acid solution to the prepared resin. Agitate the reaction vessel at room temperature for 1-4 hours. For particularly difficult couplings (e.g., coupling to another N-methyl residue), longer reaction times or a second coupling may be necessary.[2]

  • Monitoring: After the coupling time, take a small sample of resin beads, wash them with methanol, and perform the bromophenol blue test (see Protocol 2). A yellow color indicates completion, while blue or green indicates an incomplete reaction, requiring recoupling.[3][4]

  • Final Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.[2]

Protocol 2: Monitoring with the Bromophenol Blue Test

Materials:

  • Test Solution: 250 mg of bromophenol blue dissolved in 50 mL of DMF.[4]

Procedure:

  • Remove a small sample of resin beads (10-20) from the reaction vessel.

  • Wash the beads thoroughly with methanol on a small piece of filter paper or in a small pipette with a cotton plug.

  • Add 1-2 drops of the bromophenol blue test solution to the washed beads.

  • Observe the color.[3][4]

    • Blue to Green: Incomplete coupling. Unreacted free amines are present. Recouple the amino acid.

    • Yellow: Complete coupling. No free amines are detected.

Visualizations: Workflows and Logic Diagrams

General SPPS Cycle for N-Methyl Amino Acid Incorporation

The following diagram illustrates a typical cycle for adding an N-methylated amino acid during Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

spips_cycle start Start with Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling: 1. Pre-activate AA + Reagent 2. Add to Resin wash1->coupling monitor Monitoring (Bromophenol Blue Test) coupling->monitor wash2 DMF/DCM Wash next_cycle Proceed to Next Cycle wash2->next_cycle monitor->coupling Incomplete (Recouple) monitor->wash2 Complete

Caption: A typical Fmoc-SPPS cycle for incorporating a sterically hindered N-methylated amino acid.

Decision-Making Flowchart for Coupling Reagent Selection

The choice of coupling reagent is critical and depends on the specific steric hindrance of the coupling partners.

reagent_selection start Identify Coupling Type q1 Coupling to an N-Methyl Residue? start->q1 q2 Coupling two adjacent N-Methyl Residues? q1->q2 Yes res1 Standard Reagents: HBTU, HCTU q1->res1 No res2 Potent Reagents: HATU, COMU, PyAOP q2->res2 No res3 Most Potent Reagents: PyBroP, BOP-Cl, or Acid Chlorides q2->res3 Yes

Caption: Logical flow for selecting an appropriate coupling reagent based on sequence difficulty.

Alternative Strategy: On-Resin N-Methylation Workflow

An alternative to using pre-synthesized N-methylated amino acids is to perform the methylation directly on the resin-bound peptide. The Fukuyama-Mitsunobu reaction is a widely used method.[1]

on_resin_methylation start N-Terminal Free Amine (Peptide-Resin) step1 Step 1: Sulfonylation (o-NBS-Cl, Collidine/DMAP) start->step1 intermediate1 o-NBS Protected Amine step1->intermediate1 step2 Step 2: Methylation (e.g., Dimethyl Sulfate, DBU) intermediate1->step2 intermediate2 Methylated Sulfonamide step2->intermediate2 step3 Step 3: Desulfonylation (e.g., 2-Mercaptoethanol, DBU) intermediate2->step3 finish N-Terminal N-Methylated Amine (Ready for next coupling) step3->finish

References

Application Notes and Protocols for the Incorporation of Z-N-Me-L-norleucine into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of Z-N-Me-L-norleucine into peptide sequences. N-methylation of peptide backbones is a powerful strategy to enhance the pharmacological properties of peptide-based therapeutics, including increased metabolic stability, improved membrane permeability, and modulated receptor affinity.[1][2][3] Z-N-Me-L-norleucine, a derivative of the non-proteinogenic amino acid norleucine, offers a unique building block for designing novel peptides with optimized characteristics.[4] Norleucine is often used as a stable substitute for methionine, as its side chain has a similar size and polarity but is not susceptible to oxidation.[5][6]

The primary challenge in synthesizing peptides containing N-methylated amino acids lies in the steric hindrance at the N-methylated amine, which can impede coupling efficiency and lead to lower yields.[3][7] This guide details two primary strategies for incorporating Z-N-Me-L-norleucine, outlines optimized coupling protocols, and provides quantitative data to aid in methodology selection.

Synthetic Strategies

There are two main approaches for introducing Z-N-Me-L-norleucine into a peptide sequence during Solid-Phase Peptide Synthesis (SPPS):

  • Use of a Pre-synthesized Z-N-Me-L-norleucine Monomer: This is the most direct method, involving the coupling of the commercially available or custom-synthesized Z-N-Me-L-norleucine building block onto the growing peptide chain.[3]

  • On-Resin N-Methylation: This strategy involves the site-specific methylation of a norleucine residue after its incorporation into the peptide sequence on the solid support.[3][8] While versatile, this method adds complexity to the synthesis.

This document will focus on the more straightforward approach of using a pre-synthesized Z-N-Me-L-norleucine monomer.

Key Considerations for Successful Incorporation

  • Choice of Coupling Reagents: Due to the increased steric hindrance of the N-methyl group, standard coupling reagents may result in low yields.[7][9] More potent coupling reagents are required to achieve efficient acylation.

  • Deprotection of the Z-group: The benzyloxycarbonyl (Z) protecting group is typically removed under different conditions than the more common Fmoc or Boc groups. Careful selection of an orthogonal protection strategy for other amino acids in the sequence is crucial. The Z-group is labile to strong acids like HBr in acetic acid or catalytic hydrogenation.

  • Monitoring the Coupling Reaction: Traditional ninhydrin tests are ineffective for monitoring the coupling to a secondary amine like an N-methylated residue. The bromophenol blue test is a suitable alternative.[7]

  • Side Reactions: N-methylated residues can be prone to side reactions such as diketopiperazine formation, especially at the dipeptide stage, and fragmentation between consecutive N-methylated amino acids during acidic cleavage.[9]

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) using Z-N-Me-L-norleucine

This protocol assumes a standard Fmoc-based solid-phase synthesis strategy, with the incorporation of the Z-protected N-methylated amino acid at a specific position.

Materials:

  • Rink Amide or Wang resin

  • Fmoc-protected amino acids

  • Z-N-Me-L-norleucine

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)[7][9][10]

  • Base: Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Fmoc Deprotection Solution: 20% piperidine in DMF

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Z-group Deprotection: HBr in Acetic Acid or Catalytic Hydrogenation (e.g., H₂, Pd/C)

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin or the growing peptide chain by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Standard Amino Acid Coupling: For standard Fmoc-amino acids, pre-activate the amino acid (3 eq.) with a coupling reagent like HBTU (3 eq.) and a base like DIEA (6 eq.) in DMF for a few minutes before adding to the resin. Allow the coupling reaction to proceed for 1-2 hours. Wash the resin.

  • Incorporation of Z-N-Me-L-norleucine:

    • In a separate vial, dissolve Z-N-Me-L-norleucine (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF.

    • Add the activation mixture to the deprotected peptide-resin.

    • Allow the coupling to proceed for 4-12 hours. Monitor the reaction using the bromophenol blue test.[7] If the test remains blue or green, a second coupling may be necessary.

    • Wash the resin thoroughly with DMF and DCM.

  • Chain Elongation: After coupling the Z-N-Me-L-norleucine, the synthesis can be continued by coupling the next Fmoc-amino acid. Note that coupling onto the N-methylated residue is also sterically hindered and requires extended coupling times and potent reagents.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Z-group Deprotection (if required on-resin): This step is highly dependent on the overall protecting group strategy and the stability of the linker. It is often performed after cleavage from the resin.

  • Cleavage and Global Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-4 hours.[2]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The choice of coupling reagent is critical for the successful incorporation of sterically hindered N-methylated amino acids. The following table summarizes reported efficiencies for various coupling reagents in such contexts.

Table 1: Comparison of Coupling Reagent Performance for N-Methylated Amino Acids

Coupling ReagentTypical Coupling TimeReported EfficiencyKey Considerations
HBTU/HOBt 2 - 4 hoursModerate to LowOften insufficient for N-Me-AA to N-Me-AA couplings.[7]
HATU/DIEA 1 - 2 hoursHighReacts faster with less epimerization.[7][10]
PyAOP/DIEA 2 - 4 hoursVery HighEspecially effective for coupling N-methyl amino acids.[9][10]
PyBOP/HOAt 2 - 4 hoursHighA promising reagent for difficult couplings.[9]
PyBrOP/DIEA 1 - 2 hoursVery HighHighly efficient but can be more expensive.[11]
COMU 1 - 2 hoursHighA safer alternative to HOBt/HOAt-based reagents.[12]

Note: Efficiency can be sequence-dependent. The data presented is a qualitative summary from literature sources.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide containing Z-N-Me-L-norleucine.

G Resin Start: Resin Swelling Fmoc_Deprotection_1 Fmoc Deprotection Resin->Fmoc_Deprotection_1 Wash_1 Wash Fmoc_Deprotection_1->Wash_1 Coupling_AA Couple Standard Fmoc-AA Wash_1->Coupling_AA Wash_2 Wash Coupling_AA->Wash_2 Fmoc_Deprotection_2 Fmoc Deprotection Wash_2->Fmoc_Deprotection_2 Wash_3 Wash Fmoc_Deprotection_2->Wash_3 Coupling_NMe Couple Z-N-Me-L-norleucine (e.g., with HATU) Wash_3->Coupling_NMe Wash_4 Wash Coupling_NMe->Wash_4 Coupling_Next_AA Couple Next Fmoc-AA Wash_4->Coupling_Next_AA Wash_5 Wash Coupling_Next_AA->Wash_5 Repeat Repeat Deprotection/ Coupling Cycles Wash_5->Repeat Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage & Global Deprotection (TFA) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: Workflow for SPPS incorporating Z-N-Me-L-norleucine.

Logical Relationship of Synthesis Challenges

This diagram outlines the logical connections between the structural features of N-methylated amino acids and the resulting challenges in peptide synthesis.

G cluster_0 Structural Cause cluster_1 Primary Effects cluster_2 Synthetic Challenges cluster_3 Solutions & Mitigations N_Methyl N-Methyl Group on Backbone Amide Steric_Hindrance Increased Steric Hindrance N_Methyl->Steric_Hindrance No_H_Bond_Donor Loss of Amide Proton (H-bond donor) N_Methyl->No_H_Bond_Donor Slow_Coupling Slow Coupling Kinetics/ Low Yields Steric_Hindrance->Slow_Coupling Monitoring_Issue Ineffective Ninhydrin Monitoring Steric_Hindrance->Monitoring_Issue Side_Reactions Increased Propensity for Side Reactions (DKP) No_H_Bond_Donor->Side_Reactions Potent_Reagents Use Potent Coupling Reagents (HATU, PyAOP) Slow_Coupling->Potent_Reagents Alternative_Test Use Bromophenol Blue Test Monitoring_Issue->Alternative_Test Optimized_Conditions Optimize Cleavage Time & Protecting Group Strategy Side_Reactions->Optimized_Conditions

Caption: Challenges and solutions in N-methylated peptide synthesis.

References

Application Notes and Protocols: Catalytic Transfer Hydrogenation for Z-Group Removal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Z or Cbz) group is a crucial amine protecting group in organic synthesis, particularly in peptide chemistry and the development of pharmaceuticals. Its removal is a critical step that requires mild and selective conditions to avoid the degradation of sensitive functionalities. Catalytic transfer hydrogenation (CTH) has emerged as a powerful and convenient alternative to traditional catalytic hydrogenation using flammable hydrogen gas.[1][2] This method utilizes a hydrogen donor in the presence of a metal catalyst, offering enhanced safety, operational simplicity, and often faster reaction times with high yields.[1][3]

This document provides detailed application notes and experimental protocols for the removal of the Z-group using catalytic transfer hydrogenation, focusing on the widely used palladium on carbon (Pd/C) catalyst with ammonium formate and formic acid as hydrogen donors.

Principle of the Method

Catalytic transfer hydrogenation involves the in situ generation of hydrogen from a donor molecule, which is then transferred to the substrate mediated by a catalyst. For Z-group deprotection, the benzylic C-O bond is cleaved via hydrogenolysis.

Reaction Scheme:

Common hydrogen donors for this transformation include ammonium formate, formic acid, cyclohexene, and 1,4-cyclohexadiene.[1][4][5] Ammonium formate is particularly advantageous as it is inexpensive, stable, and non-toxic, and it decomposes on the catalyst surface to produce hydrogen, ammonia, and carbon dioxide.[3][6] Formic acid is also an effective hydrogen donor and can serve as a solvent for many peptides.[7][8]

Key Advantages of Catalytic Transfer Hydrogenation:

  • Enhanced Safety: Avoids the use of pressurized and flammable hydrogen gas.[2]

  • Operational Simplicity: Does not require specialized high-pressure hydrogenation apparatus.[1]

  • Mild Reaction Conditions: Often proceeds at room temperature and atmospheric pressure.

  • High Yields and Purity: Reactions are typically clean and provide high yields of the deprotected amine.[1]

  • Chemoselectivity: Can often be performed without affecting other reducible functional groups, although this is substrate and condition dependent.[9]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the deprotection of various Z-protected compounds using catalytic transfer hydrogenation.

Table 1: Z-Group Deprotection using 10% Pd/C and Ammonium Formate

SubstrateProductSolventReaction TimeYield (%)Reference
Z-Gly-OHH-Gly-OHMethanol30 min90[10]
Z-Phe-OHH-Phe-OHMethanol30 min95[7]
Z-Ala-OHH-Ala-OHMethanol30 min95[7]
Z-Met-OHH-Met-OHMethanol45 min89[7]
Z-Phe-Met-NH2H-Phe-Met-NH2 ·HCOOHMethanol60 min87.5[10]
Poly[GK(Z)GIP]Poly(GKGIP)DMF2 hr88

Table 2: Z-Group Deprotection using 10% Pd/C and Formic Acid

SubstrateProductSolventReaction TimeYield (%)Reference
Z-Gly-OHGly·HCOOHMethanol3 min95[7]
Z-Phe-OHPhe·HCOOHMethanol5 min95[7]
Z-Ala-OHAla·HCOOHMethanol5 min95[7]
Z-Ser(OBut)-OMeH-Ser(OBut)-OMeMethanol15 min90[10]

Experimental Protocols

Protocol 1: General Procedure for Z-Group Deprotection using Ammonium Formate

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Z-protected substrate

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH) or other suitable solvent (e.g., ethanol, DMF)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the Z-protected substrate (1 equivalent).

  • Solvent Addition: Add a suitable solvent (e.g., methanol) to dissolve the substrate.

  • Catalyst and Donor Addition: Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) and ammonium formate (2-4 equivalents). The addition of the catalyst to the ammonium formate solution may cause some gas evolution.

  • Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar).

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reactions are often complete within 30-120 minutes.[7][10]

  • Work-up: Upon completion, filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The resulting amine can be purified by standard techniques such as recrystallization or column chromatography if necessary. For amino acids and peptides, the product is often obtained as the formate salt.[7][10]

Protocol 2: General Procedure for Z-Group Deprotection using Formic Acid

This protocol is particularly useful for substrates that are highly soluble in formic acid.

Materials:

  • Z-protected substrate

  • 10% Palladium on carbon (Pd/C)

  • Formic acid (HCOOH)

  • Methanol (MeOH) (co-solvent, optional)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask with a magnetic stir bar, add the Z-protected substrate (1 equivalent).

  • Catalyst Addition: Add 10% Pd/C (typically 10-20% by weight of the substrate).

  • Solvent and Donor Addition: Add formic acid as the hydrogen donor. Methanol can be used as a co-solvent.[7]

  • Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar).

  • Reaction: Stir the mixture at room temperature. The reaction is often very rapid, sometimes completing in a matter of minutes.[7]

  • Monitoring: Monitor the reaction by TLC or HPLC.

  • Work-up: After the reaction is complete, filter the mixture through a pad of filter aid to remove the catalyst, and wash the pad with methanol.

  • Isolation: Evaporate the solvent in vacuo to yield the deprotected product, typically as its formate salt.[7]

Visualizations

Reaction_Mechanism cluster_catalyst Catalyst Surface (Pd/C) cluster_reaction Solution Phase Pd Pd(0) H_adsorbed Pd-H (Adsorbed Hydrogen) Pd->H_adsorbed H₂ Formation & Adsorption H_donor H-Donor (e.g., HCOONH₄) H_donor->Pd Decomposition Z_substrate R-NH-Z (Z-Protected Amine) H_adsorbed->Z_substrate Hydrogen Transfer Product R-NH₂ + Toluene + CO₂ (Deprotected Amine & By-products) Z_substrate->Product Hydrogenolysis

Caption: Mechanism of Catalytic Transfer Hydrogenation for Z-Group Removal.

Experimental_Workflow start Start setup 1. Combine Z-Substrate, Solvent, Pd/C, and H-Donor start->setup react 2. Stir at Room Temperature under Inert Atmosphere setup->react monitor 3. Monitor Reaction Progress (TLC/HPLC) react->monitor monitor->react Incomplete workup 4. Filter to Remove Catalyst monitor->workup Reaction Complete isolate 5. Evaporate Solvent workup->isolate purify 6. Purify Product (if necessary) isolate->purify end End purify->end

References

Application Notes and Protocols for Mass Spectrometry Fragmentation of N-methylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-methylation is a crucial post-translational modification (PTM) that plays a significant role in regulating protein function and cellular signaling pathways. Accurate identification and quantification of N-methylated peptides by mass spectrometry are essential for advancing our understanding of their biological roles and for the development of novel therapeutics. However, the analysis of N-methylated peptides presents unique challenges due to the subtle mass shift of the methyl group and its influence on peptide fragmentation. This document provides detailed application notes and protocols for the mass spectrometry-based analysis of N-methylated peptides, with a focus on different fragmentation techniques.

Fragmentation Techniques for N-Methylated Peptide Analysis

The choice of fragmentation method is a critical decision in the analytical workflow for N-methylated peptides. The most common techniques are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD). Each method has distinct advantages and disadvantages for the characterization of these modifications.

Comparison of Fragmentation Techniques
FeatureCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)Electron Transfer Dissociation (ETD)
Primary Fragment Ions b- and y-ionsb- and y-ionsc- and z-ions[1]
Mechanism Vibrational excitation through collision with an inert gas[2]Vibrational excitation in a higher-energy collision cell[2]Electron transfer from a radical anion, leading to non-ergodic fragmentation[1]
Best Suited For Doubly charged peptides[3]Doubly charged peptides[3]Peptides with charge states >2+[1][3]
Preservation of PTMs Can lead to neutral loss of the modification[3]Generally better than CID, but still susceptible to neutral loss[3]Preserves labile PTMs like methylation[1][3]
Sequence Coverage Can be limited, especially for longer peptides or those with internal basic residues[4]Generally provides higher sequence coverage than CIDOften provides more extensive sequence coverage, especially for longer peptides[1]
Fragmentation of Specific N-methylated Residues

N-methylated Arginine: Protein arginine methylation exists in three main forms: NG-monomethylarginine (MMA), asymmetric NG,NG-dimethylarginine (aDMA), and symmetric NG,N'G-dimethylarginine (sDMA).[5] Tandem mass spectrometry can differentiate these forms through characteristic fragment ions and neutral losses.[5][6]

  • aDMA: Produces a specific marker ion at m/z 46 (dimethylammonium).[5][6]

  • sDMA vs. aDMA: Can be differentiated by the neutral losses of mono- and dimethylamines.[5][6]

  • Marker Ions: Other low mass ions, including methylated ammonium, carbodiimidium, and guanidinium ions, are also observed.[5][6]

N-methylated Lysine: Lysine residues can be mono-, di-, or trimethylated. High mass accuracy is crucial to distinguish trimethylation (42.04695 Da) from the isobaric acetylation (42.01056 Da).[3]

Amide N-methylation: Methylation on the amide nitrogen of the peptide backbone does not negatively impact the efficiency of ETD, making it a suitable technique for locating these modifications.[7][8]

Experimental Protocols

Protocol 1: Sample Preparation for N-methylated Peptide Analysis

This protocol outlines the general steps for preparing protein samples for mass spectrometry analysis of N-methylated peptides.

1. Protein Extraction and Denaturation:

  • Lyse cells or tissues in a suitable buffer containing protease and phosphatase inhibitors.
  • Denature the proteins by adding urea to a final concentration of 8 M or guanidine hydrochloride to 6 M.
  • Incubate at 37°C for 1-2 hours.[9]

2. Reduction and Alkylation:

  • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 1 hour.[9]
  • Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.[9]

3. Enzymatic Digestion:

  • Dilute the sample to reduce the denaturant concentration (e.g., < 1 M urea).
  • Add trypsin at a 1:20 to 1:50 (w/w) enzyme-to-protein ratio and incubate at 37°C for 4-17 hours.[10] Note: Trypsin has poor activity at alkylated Arginine sites.[4]
  • Stop the digestion by adding formic acid to a final concentration of 0.1-1%.

Protocol 2: Enrichment of N-methylated Peptides by Immunoprecipitation

For low-abundance N-methylated peptides, enrichment is often necessary.

1. Antibody Preparation:

  • Use pan-specific antibodies that recognize mono-, di-, or trimethylated lysine or arginine.
  • Couple the antibodies to protein A/G beads according to the manufacturer's instructions.

2. Immunoprecipitation:

  • Incubate the digested peptide mixture with the antibody-coupled beads overnight at 4°C with gentle rotation.
  • Wash the beads several times with a suitable wash buffer (e.g., PBS with 0.05% Tween-20) to remove non-specifically bound peptides.

3. Elution:

  • Elute the enriched methylated peptides from the beads using a low pH solution, such as 0.1% trifluoroacetic acid (TFA).
  • Desalt the eluted peptides using a C18 StageTip or ZipTip before LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of N-methylated Peptides

1. Liquid Chromatography (LC) Separation:

  • Use a reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column for peptide separation.[9]
  • Establish a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid) to separate the peptides based on hydrophobicity.[9]

2. Mass Spectrometry (MS) Analysis:

  • Calibrate the mass spectrometer using standard peptide mixtures to ensure high mass accuracy.[9]
  • Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.
  • For optimal analysis of N-methylated peptides, consider using a combination of fragmentation methods (e.g., alternating CID and ETD scans) to maximize sequence coverage and PTM preservation.[11]

Data Presentation

Quantitative Data Summary

For quantitative analysis, stable isotope labeling by amino acids in cell culture (SILAC) can be employed to compare the relative abundance of methylation events between different experimental conditions.[12] The heavy-to-light ratios (H/L) for identified peptides provide a quantitative measure of changes in methylation levels.

Peptide SequenceModification SiteFragmentation MethodHeavy/Light Ratio (Condition 1)Heavy/Light Ratio (Condition 2)Fold Changep-value
Kme3 SPATIALRK(3)HCD1.22.42.0<0.01
Rme2(a) GGFGGRR(2)ETD0.80.4-2.0<0.05
.....................
.....................

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment (Optional) cluster_analysis Analysis cluster_data Data Interpretation ProteinExtraction Protein Extraction & Denaturation ReductionAlkylation Reduction & Alkylation ProteinExtraction->ReductionAlkylation EnzymaticDigestion Enzymatic Digestion ReductionAlkylation->EnzymaticDigestion Immunoprecipitation Immunoprecipitation EnzymaticDigestion->Immunoprecipitation LC_Separation LC Separation EnzymaticDigestion->LC_Separation Direct Analysis Immunoprecipitation->LC_Separation MSMS_Analysis MS/MS Analysis (CID/HCD/ETD) LC_Separation->MSMS_Analysis DatabaseSearch Database Search MSMS_Analysis->DatabaseSearch Quantification Quantification DatabaseSearch->Quantification

Caption: General workflow for the analysis of N-methylated peptides.

fragmentation_logic cluster_cid_hcd CID / HCD cluster_etd ETD Peptide Precursor Ion (N-methylated Peptide) CID_HCD Vibrational Excitation Peptide->CID_HCD ETD Electron Transfer Peptide->ETD b_y_ions b- and y-ions CID_HCD->b_y_ions NeutralLoss Neutral Loss of Methyl Group CID_HCD->NeutralLoss c_z_ions c- and z-ions ETD->c_z_ions PTM_Preservation Preservation of Methyl Group ETD->PTM_Preservation

Caption: Comparison of fragmentation pathways for N-methylated peptides.

Conclusion

The successful characterization of N-methylated peptides by mass spectrometry is highly dependent on the chosen analytical strategy. While CID and HCD are effective for many applications, ETD often provides more comprehensive and unambiguous data for peptides containing these labile modifications, particularly those with higher charge states.[3] By understanding the fragmentation behavior of N-methylated peptides and selecting the appropriate experimental parameters, researchers can confidently identify and localize these important post-translational modifications, advancing our understanding of their biological roles and facilitating the development of novel therapeutics.

References

Application Notes: HATU Coupling Reagent for N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-methylation of amino acids is a key structural modification in peptide drug discovery, enhancing metabolic stability, membrane permeability, and conformational rigidity. However, the incorporation of N-methylated amino acids into peptide sequences presents a significant synthetic challenge due to the increased steric hindrance and reduced nucleophilicity of the secondary amine. This often leads to slow and incomplete coupling reactions, as well as an increased risk of racemization.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has emerged as a highly effective coupling reagent for overcoming these challenges. Its high reactivity and ability to suppress racemization make it a preferred choice for the synthesis of peptides containing N-methylated residues. These application notes provide a comprehensive overview, experimental protocols, and comparative data for the use of HATU in coupling N-methylated amino acids.

Advantages of HATU for N-Methyl Amino Acid Coupling

HATU's efficacy in coupling sterically hindered N-methylated amino acids stems from its ability to form a highly reactive OAt-active ester with the carboxylic acid. The 7-azabenzotriazole (HOAt) moiety provides anchimeric assistance, accelerating the coupling reaction and rendering HATU more efficient than HOBt-based counterparts like HBTU. This rapid reaction kinetic is crucial in minimizing the opportunity for side reactions, particularly racemization.

Data Presentation: Performance of HATU in N-Methylated Couplings

While extensive, directly comparable quantitative data for HATU coupling with various N-methylated amino acids is not abundant in the literature, the available information consistently points to its superior performance over many other reagents. The following tables summarize the qualitative and semi-quantitative data gathered.

Table 1: Qualitative Comparison of Coupling Reagents for N-Methylated Amino Acids

Coupling ReagentPotency for N-Methylated CouplingsNotes
HATU Highly Effective A recommended reagent for difficult and sterically hindered couplings, demonstrating high yields and low racemization.
PyAOPHighly EffectiveA phosphonium-based reagent, also very effective for sterically hindered couplings.
PyBOP/HOAtHighly EffectiveThe addition of HOAt significantly enhances coupling efficiency.
HBTU, HCTULess EffectiveOften result in lower yields and incomplete coupling reactions with N-methylated amino acids.
BOP-ClEffectiveCan be useful for couplings of N-methylated amino acids, but may lead to higher racemization.
PyBroPEffectiveA bromophosphonium reagent specifically used for challenging couplings.

Table 2: Observed Racemization Levels with Different Coupling Conditions

Protected Dipeptide / N-Methyl Amino AcidCoupling Reagent/Additive% Epimerization (D-Isomer)Reference
Fmoc-Phe-Ser(OtBu)-OHDCC/HOBt18%
Fmoc-Phe-Ser(OtBu)-OHDCC/HOAt6%
Fmoc-Ser(Trt)-OH (pre-activated 3h)HATU/HOAt/NMM37.6%[1]
Fmoc-Ser(Ac3GalNAcα)-OHHATU/HOAt/DIPEA0.8%[1]

Note: The extent of racemization is highly dependent on the specific amino acid sequence, reaction conditions (base, solvent, temperature, pre-activation time), and the model system used for evaluation.

Experimental Protocols

Protocol 1: Standard HATU-Mediated Coupling of an N-Methyl Amino Acid in SPPS

This protocol describes a general procedure for the manual solid-phase synthesis of a peptide containing an N-methylated amino acid using Fmoc chemistry.

Materials and Reagents:

  • Fmoc-deprotected peptide-resin

  • Fmoc-N-methyl-amino acid (4 equivalents)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM) (8 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), synthesis grade

Procedure (based on a 0.1 mmol scale):

  • Resin Preparation:

    • Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

    • Wash the resin thoroughly with DMF (3 x 1 min).

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (0.4 mmol, 4 eq.) and HATU (0.39 mmol, 3.9 eq.) in DMF (approx. 2 mL).

    • Add DIEA or NMM (0.8 mmol, 8 eq.) to the activation mixture.

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature. Note: Do not exceed 5 minutes to minimize potential side reactions.

  • Coupling Reaction:

    • Add the activated amino acid solution to the swelled and washed resin.

    • Agitate the reaction vessel at room temperature for 1-4 hours. Note: Coupling to another N-methyl residue may require longer reaction times or a second coupling.

  • Monitoring the Coupling:

    • To check for completion, remove a small sample of resin beads and wash them thoroughly with DMF and then methanol.

    • Perform a Bromophenol Blue test. A yellow color indicates complete coupling, while a blue or green color suggests an incomplete reaction, in which case a recoupling is necessary.[2]

  • Washing:

    • Once the coupling is complete, drain the reaction vessel.

    • Wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove any excess reagents and byproducts.

Protocol 2: Determination of Racemization by HPLC after Acid Hydrolysis

This protocol provides a method to determine the percentage of the D-isomer in a synthetic peptide containing a target N-methylated amino acid.

Materials:

  • Synthetic peptide (approx. 1 mg)

  • 6 M HCl

  • Derivatization Reagent (e.g., Marfey's Reagent, L-FDAA)

  • Appropriate buffers and solvents for derivatization and HPLC

Procedure:

  • Peptide Hydrolysis:

    • Place the peptide sample in a hydrolysis tube.

    • Add 6 M HCl and heat at 110°C for 24 hours to completely hydrolyze the peptide bonds.

    • Remove the HCl under vacuum.

  • Derivatization:

    • Dissolve the hydrolyzed amino acid mixture in an appropriate buffer.

    • Add the chiral derivatizing agent (e.g., Marfey's reagent) and incubate according to the manufacturer's instructions. This will form diastereomers that can be separated by standard HPLC.

  • HPLC Analysis:

    • Analyze the derivatized sample by reverse-phase HPLC.

    • The diastereomers corresponding to the L- and D-forms of the N-methylated amino acid will have different retention times.

  • Quantification:

    • Integrate the peak areas for the L- and D-diastereomers.

    • Calculate the percentage of racemization using the following formula: % Racemization = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] x 100

Potential Side Reactions and Mitigation Strategies

  • Racemization: The primary mechanism of racemization for N-protected amino acids is through the formation of an oxazolone intermediate.[3] The high reactivity of HATU promotes rapid amide bond formation, which kinetically disfavors the competing racemization pathway.[3] To further minimize racemization:

    • Use a sterically hindered base like DIEA or collidine instead of less hindered bases like triethylamine.

    • Avoid prolonged pre-activation times.

    • Perform the coupling at room temperature, as elevated temperatures can increase racemization rates.

  • Guanidinylation: Uronium/aminium reagents like HATU can react with the free N-terminal amine of the peptide chain to form an irreversible guanidinium cap, which terminates the peptide chain. This side reaction is more likely if the coupling reagent is used in large excess or if the carboxylic acid activation is slow.

    • To prevent this, use a slight excess of the carboxylic acid component relative to HATU.[4]

    • Pre-activating the amino acid for a short period (1-3 minutes) before adding it to the resin minimizes this side reaction.

Visualizations

HATU_Mechanism Carboxylic_Acid R-COOH (N-Protected N-Me Amino Acid) Carboxylate R-COO⁻ (Carboxylate Anion) Carboxylic_Acid->Carboxylate Deprotonation Base Base (e.g., DIEA) Base->Carboxylate Active_Ester OAt-Active Ester Carboxylate->Active_Ester Activation HATU HATU HATU->Active_Ester Coupled_Peptide R-CO-NH-Peptide (Elongated Peptide) Active_Ester->Coupled_Peptide Coupling Byproducts Tetramethylurea + HOAt Anion Active_Ester->Byproducts Peptide_Amine H₂N-Peptide (Free N-terminus) Peptide_Amine->Coupled_Peptide SPPS_Workflow Start Start with Peptide-Resin Swell Swell Resin in DMF Start->Swell Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Couple Activated Amino Acid to Resin Wash1->Coupling Activation Pre-activate Fmoc-N-Me-AA with HATU and Base Activation->Coupling Monitor Monitor Reaction (Bromophenol Blue Test) Coupling->Monitor Monitor->Coupling Incomplete (Recouple) Wash2 Wash Resin (DMF, DCM) Monitor->Wash2 Complete Next_Cycle Proceed to Next Coupling Cycle or Final Cleavage Wash2->Next_Cycle

References

Enhancing Peptide Stability with Z-N-Me-L-2-aminohexanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic application of peptides is often hindered by their limited in vivo stability, primarily due to rapid degradation by proteases. A key strategy to overcome this limitation is the incorporation of modified amino acids. N-methylation of the peptide backbone is a particularly effective modification that enhances proteolytic resistance, improves membrane permeability, and can modulate receptor binding affinity. This document provides detailed application notes and protocols for utilizing Z-N-Me-L-2-aminohexanoic acid, a protected form of N-methylated L-norleucine, to enhance peptide stability.

N-methylation introduces a methyl group to the amide nitrogen of the peptide bond, creating steric hindrance that shields the bond from enzymatic cleavage.[1][2] This modification has been shown to significantly increase the half-life of peptides in biological fluids.[1] The benzyloxycarbonyl (Z) group is a common protecting group for the amine terminus during peptide synthesis.

While direct quantitative data for peptides containing this compound is not extensively available in public literature, the data presented for other N-methylated amino acids, such as N-methylleucine, provide a strong indication of the expected improvements in stability.

Data Presentation: Enhanced Stability of N-Methylated Peptides

The following tables summarize quantitative data from studies on N-methylated peptides, illustrating the significant improvements in stability and bioavailability.

Table 1: Comparative Stability of N-Methylated vs. Non-Methylated Peptides in Human Serum

Peptide/AnalogModificationMatrixStability MetricReference
Native Peptide (Kn2-7)None25% Human Serum1.0% remaining after 24h[1]
D-amino acid analog (dKn2-7)D-amino acid substitution25% Human Serum78.5% remaining after 24h[1]
Tri-N-methylated Veber-Hirschmann peptide analogThree N-methylated residuesin vivo (oral)10% oral bioavailability[1]

Table 2: Impact of N-Methylation on Receptor Binding Affinity

PeptideModificationReceptorIC50 (nM)Reference
c(RGDfV)Parent Peptideαvβ3 integrin160[3]
c(RGDf(NMe)V)N-methylation of Valineαvβ3 integrin2.5[3]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing this compound

This protocol describes the manual synthesis of a peptide incorporating this compound using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • This compound

  • Other required Fmoc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Diethyl ether

  • HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the first Fmoc-amino acid (3 equivalents), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF.

  • Incorporation of this compound:

    • Couple the preceding amino acid.

    • For coupling the subsequent amino acid onto the N-methylated residue, use a stronger coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and allow for a longer coupling time or double coupling due to steric hindrance.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM (Dichloromethane).

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups. The Z-group may also be cleaved under strong acidic conditions. If selective deprotection is required, alternative protecting groups and cleavage strategies should be employed.

  • Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to collect the crude peptide pellet.

    • Purify the peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Protocol 2: In Vitro Peptide Stability Assay in Human Serum

This protocol details the procedure to assess the stability of a peptide in human serum.

Materials:

  • Test peptide (with and without N-methylation)

  • Control peptide (a known stable peptide)

  • Pooled human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution: Acetonitrile (ACN) with 1% Trifluoroacetic acid (TFA)

  • Incubator at 37°C

  • Centrifuge

  • LC-MS system

Procedure:

  • Preparation: Thaw pooled human serum on ice and centrifuge to remove any precipitates.

  • Reaction Setup:

    • Prepare a stock solution of the test peptide in an appropriate solvent (e.g., water or DMSO).

    • In a microcentrifuge tube, add human serum and PBS to the desired final serum concentration (e.g., 50%).

    • Pre-incubate the serum mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add the test peptide to the serum mixture to a final concentration of 10 µM. This is time point 0.

  • Time Course Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching and Protein Precipitation:

    • Immediately add the aliquot to a tube containing ice-cold quenching solution (ACN with 1% TFA) to stop the enzymatic reaction and precipitate serum proteins. A typical ratio is 1:3 (sample:quenching solution).

  • Centrifugation:

    • Vortex the samples and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis:

    • Carefully collect the supernatant.

    • Analyze the amount of intact peptide remaining in the supernatant using a validated LC-MS method.

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Calculate the percentage of peptide remaining at each time point relative to the amount at time 0.

    • Plot the percentage of remaining peptide versus time to determine the degradation profile and calculate the peptide's half-life (t½).

Protocol 3: Caco-2 Cell Permeability Assay

This assay is a widely used in vitro model to predict the intestinal absorption of drugs.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test peptide

  • LC-MS system

Procedure:

  • Cell Culture:

    • Culture Caco-2 cells in appropriate flasks.

    • Seed the cells onto the apical side of the Transwell® inserts at a suitable density.

    • Allow the cells to grow and differentiate for 21-25 days to form a confluent monolayer with tight junctions. Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Experiment:

    • Wash the cell monolayer with pre-warmed HBSS.

    • Add the test peptide solution (in HBSS) to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate the plate at 37°C with gentle shaking.

  • Sampling:

    • At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber.

    • Replenish the basolateral chamber with fresh HBSS after each sampling.

    • At the end of the experiment, take a sample from the apical chamber.

  • Analysis:

    • Analyze the concentration of the test peptide in all samples using a validated LC-MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where:

      • dQ/dt is the rate of peptide appearance in the receiver chamber.

      • A is the surface area of the membrane.

      • C0 is the initial concentration of the peptide in the donor chamber.

Mandatory Visualizations

Signaling Pathway Diagram

G_protein_coupled_receptor_signaling G-Protein Coupled Receptor (GPCR) Signaling Pathway Peptide N-Methylated Peptide (Enhanced Stability) Receptor GPCR Peptide->Receptor Binds G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Protein_Kinase Protein Kinase A Second_Messenger->Protein_Kinase Activates Cellular_Response Cellular Response (e.g., Gene Expression, Metabolism) Protein_Kinase->Cellular_Response Phosphorylates Targets

Caption: GPCR signaling pathway initiated by a stabilized N-methylated peptide.

Experimental Workflow Diagrams

peptide_synthesis_workflow Workflow for Synthesis and Purification of N-Methylated Peptide start Start spps Solid-Phase Peptide Synthesis (Incorporating this compound) start->spps cleavage Cleavage from Resin & Deprotection spps->cleavage precipitation Ether Precipitation cleavage->precipitation purification RP-HPLC Purification precipitation->purification characterization LC-MS Analysis (Purity & Identity) purification->characterization end Pure N-Methylated Peptide characterization->end

Caption: Workflow for the synthesis and purification of an N-methylated peptide.

stability_assay_workflow Workflow for In Vitro Peptide Stability Assay start Start incubation Incubate Peptide with Human Serum at 37°C start->incubation sampling Collect Aliquots at Time Points incubation->sampling quenching Quench Reaction & Precipitate Proteins sampling->quenching centrifugation Centrifuge to Pellet Proteins quenching->centrifugation analysis Analyze Supernatant by LC-MS centrifugation->analysis data_analysis Calculate % Remaining & Half-life (t½) analysis->data_analysis

Caption: Workflow for conducting an in vitro peptide stability assay.

References

Application Notes and Protocols for Acidolysis-Mediated Cleavage of Z-Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Z or Cbz) group is a cornerstone in the strategic protection of amines, particularly within peptide synthesis and the broader field of organic synthesis. Its stability under various conditions and the diverse methods for its removal make it an invaluable tool.[1] Among the deprotection strategies, acidolysis offers a robust alternative to catalytic hydrogenation, especially for substrates containing functionalities susceptible to reduction.[1][2] This document provides a detailed overview of the conditions for the acidolytic cleavage of Z-protecting groups, complete with experimental protocols and a comparative summary of various acidic reagents.

Introduction to Acidolytic Cleavage

Acid-mediated deprotection of the Z-group involves the cleavage of the benzylic C-O bond. This method is advantageous when dealing with molecules that possess reducible functional groups such as alkynes, alkenes, or nitro groups, which are incompatible with catalytic hydrogenolysis.[1] Strong acidic conditions, such as hydrogen bromide (HBr) in acetic acid, are commonly employed for this transformation.[2] Additionally, other acidic systems, including trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in various organic solvents, have proven effective and offer a metal-free, scalable, and operationally simple alternative to palladium-catalyzed methods.[3]

General Mechanism of Acidolytic Cleavage

The acidolytic cleavage of a Z-protected amine generally proceeds through a two-step mechanism. The initial step involves the protonation of the carbamate oxygen by a strong acid. This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of a stable benzyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine.

Acidolysis_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage and Decarboxylation Z_Amine Z-Protected Amine Protonated_Intermediate Protonated Intermediate Z_Amine->Protonated_Intermediate + H+ Proton H+ Benzyl_Cation Benzyl Cation Protonated_Intermediate->Benzyl_Cation Slow Carbamic_Acid Carbamic Acid Protonated_Intermediate->Carbamic_Acid Free_Amine Free Amine Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2 Fast

Caption: General mechanism of Z-group cleavage by acidolysis.

Comparative Data of Acidolysis Conditions

The selection of an appropriate acidolysis reagent and conditions is critical and depends on the substrate's stability and the presence of other functional groups. The following table summarizes various conditions for the acidolytic cleavage of Z-groups.

Reagent/ConditionsSubstrateReaction TimeTemperatureYieldReference
33% HBr in Acetic AcidZ-protected peptide20 minutesRoom TemperatureNot specified[2]
33% HBr in Acetic AcidGeneral Cbz-protected compounds2 - 16 hoursRoom TemperatureNot specified[1]
Isopropanol hydrochloride (IPA·HCl)Benzyl (2S,5R)-5-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidine-1-carboxylate4 hours65-75°CNot specified[3]
Refluxing CF3COOHZ-Glycine30 minutesReflux1.1% (of N-benzylated side product)[4]
Refluxing CF3COOHLys(Z)30 minutesReflux3.3% (of N-benzylated side product)[4]
AlCl3 in Hexafluoroisopropanol (HFIP)N-Cbz protected compoundsNot specifiedRoom TemperatureHigh yields[5]

Experimental Protocols

Protocol 1: Cleavage of Z-Group using HBr in Acetic Acid

This method is a classic and effective procedure for Z-group deprotection, particularly for substrates that are sensitive to hydrogenation.[1][2]

Materials:

  • Z-protected compound

  • 33% solution of Hydrogen Bromide (HBr) in glacial acetic acid

  • Diethyl ether (or other suitable non-polar solvent for precipitation)

  • Glacial acetic acid (if needed for dissolution)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve the Z-protected compound in a minimal amount of glacial acetic acid in a round-bottom flask.[1]

  • Cool the solution in an ice bath.

  • Slowly add the 33% HBr in acetic acid solution to the stirred mixture. A typical duration for the reaction is between 20 minutes and 16 hours, depending on the substrate.[1][2]

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, precipitate the deprotected amine salt by adding an excess of cold diethyl ether to the reaction mixture.[2]

  • Isolate the precipitate by filtration, washing with several portions of cold diethyl ether to remove residual acetic acid and by-products.[2]

  • Dry the resulting amine hydrobromide salt under vacuum.

HBr_Protocol_Workflow A Dissolve Z-protected compound in glacial acetic acid B Cool solution in an ice bath A->B C Add 33% HBr in acetic acid B->C D Stir at room temperature (20 min - 16 hr) C->D E Monitor reaction by TLC/LC-MS D->E F Precipitate product with cold diethyl ether E->F G Isolate by filtration and wash F->G H Dry the amine hydrobromide salt G->H

Caption: Workflow for Z-group cleavage using HBr/Acetic Acid.

Protocol 2: Cleavage of Z-Group using Trifluoroacetic Acid (TFA)

Trifluoroacetic acid (TFA) is a strong acid commonly used in peptide synthesis for the cleavage of various protecting groups, including the Z-group.[6][7] Scavengers are often added to trap the liberated benzyl cations and prevent side reactions.[7]

Materials:

  • Z-protected compound (e.g., peptide-resin)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., water, triisopropylsilane (TIS), phenol, thioanisole)

  • Cold diethyl ether

  • Round-bottom flask or appropriate reaction vessel

  • Magnetic stirrer and stir bar

  • Centrifuge and centrifuge tubes (optional)

Procedure:

  • Place the Z-protected compound (e.g., dried peptide-resin) in a round-bottom flask.[7]

  • Prepare the cleavage cocktail. A common mixture is TFA/TIS/water (95:2.5:2.5). For substrates sensitive to side reactions, more complex mixtures like Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) can be used.

  • Add the cleavage cocktail to the substrate and stir the mixture at room temperature. Reaction times can vary from 1 to 3 hours.

  • After the reaction is complete, filter the mixture to remove the solid support (if applicable).

  • Precipitate the deprotected peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Collect the crude peptide by filtration or centrifugation.

  • Wash the precipitate with cold diethyl ether to remove scavengers and by-products.

  • Dry the final product under vacuum.

TFA_Protocol_Workflow A Place Z-protected compound in flask B Prepare TFA cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) A->B C Add cleavage cocktail to substrate B->C D Stir at room temperature (1-3 hr) C->D E Filter to remove solids (if any) D->E F Precipitate product in cold diethyl ether E->F G Collect product by filtration/centrifugation F->G H Wash with cold diethyl ether and dry G->H

Caption: Workflow for Z-group cleavage using TFA.

Safety and Handling Precautions
  • Strong acids such as HBr in acetic acid and TFA are highly corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

  • Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby when in use.

  • Consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

Conclusion

Acidolysis provides a powerful and versatile method for the deprotection of Z-protected amines. The choice of acidic reagent and reaction conditions can be tailored to the specific needs of the synthetic route, offering a valuable alternative to hydrogenation-based methods. The protocols outlined in this document provide a starting point for researchers to effectively cleave Z-protecting groups in a variety of molecular contexts.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Crude Peptides Containing N-Methyl-Norleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as N-methyl-norleucine, into peptide sequences is a key strategy in medicinal chemistry to enhance therapeutic properties.[1][2] N-methylation can improve metabolic stability, increase cell permeability, and modulate conformation, which can lead to enhanced biological activity and oral bioavailability.[1][2][3] However, these modifications also introduce significant challenges in the purification of synthetic peptides.[3] This application note provides a detailed protocol for the purification of crude peptides containing N-methyl-norleucine using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), addressing common challenges and outlining strategies for achieving high purity.

Challenges in the Purification of N-Methylated Peptides

The presence of an N-methyl group on the peptide backbone introduces several challenges during purification:

  • Increased Hydrophobicity: The addition of a methyl group increases the overall hydrophobicity of the peptide, leading to stronger retention on reversed-phase columns and potential co-elution with hydrophobic impurities.[3]

  • Steric Hindrance: The bulkiness of the N-methyl group can hinder coupling reactions during solid-phase peptide synthesis (SPPS), resulting in a higher proportion of deletion sequences and other closely related impurities that are difficult to separate.[3][4]

  • Aggregation: Highly hydrophobic peptides are prone to aggregation, which can cause peak broadening and reduced recovery during HPLC purification.[3]

  • Solubility Issues: Peptides containing N-methylated amino acids may have poor solubility in standard aqueous HPLC mobile phases, complicating sample preparation and injection.[3]

  • Cis/Trans Isomerism: The N-methylated amide bond can exist as cis and trans isomers, which can sometimes lead to peak broadening or the appearance of multiple peaks for a single peptide sequence.

Experimental Protocols

A systematic approach is essential for the successful purification of peptides containing N-methyl-norleucine. The following protocols detail the key steps from crude peptide preparation to final purity analysis.

Crude Peptide Preparation

Following solid-phase peptide synthesis and cleavage from the resin, the crude peptide must be carefully prepared for purification.[3]

  • Precipitation and Washing: After cleavage with a trifluoroacetic acid (TFA) cocktail, the peptide is typically precipitated with cold diethyl ether.[1][3] Due to the increased lipophilicity of N-methyl-norleucine-containing peptides, precipitation might be less efficient.[3] Thorough and repeated washes with cold ether are crucial to remove organic scavengers and byproducts.[3]

  • Solubilization: The crude peptide pellet should be dissolved in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[3] It is highly recommended to perform a small-scale solubility test to determine the optimal solvent system before diluting with the initial HPLC mobile phase.[3]

Preparative RP-HPLC Purification

Reversed-phase HPLC is the standard method for peptide purification.[3][5][6] The following conditions are a recommended starting point and may require optimization based on the specific properties of the peptide.

Table 1: Preparative HPLC System and Initial Conditions

ParameterRecommended Specification
HPLC System Preparative HPLC with gradient capability
Detector UV-Vis detector, monitoring at 214-220 nm
Column C18 reversed-phase column (e.g., 10 µm, 300 Å, 250 x 21.2 mm). For highly hydrophobic peptides, a C4 or diphenyl column may be considered.[3]
Mobile Phase A 0.1% (v/v) TFA in HPLC-grade water
Mobile Phase B 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN)
Flow Rate 15-20 mL/min (for a 21.2 mm ID column)
Gradient A shallow gradient is recommended, for example, 5-65% Mobile Phase B over 60 minutes. This may need to be optimized based on analytical runs.
Column Temperature 30-45°C

Protocol Steps:

  • Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 3 column volumes.[3]

  • Sample Injection: Inject the dissolved crude peptide onto the column.[3]

  • Gradient Elution: Run the optimized gradient to separate the target peptide from impurities.

  • Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the target peptide.[3]

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.[3]

  • Lyophilization: Pool the fractions with the desired purity and lyophilize to obtain the final peptide powder.[3]

Analytical RP-HPLC for Purity Assessment

Analytical HPLC is used to determine the purity of the crude peptide and the purified fractions.

Table 2: Analytical HPLC System and Conditions

ParameterRecommended Specification
HPLC System Analytical HPLC system
Column C18 reversed-phase column (e.g., 5 µm, 300 Å, 250 x 4.6 mm)
Mobile Phase A 0.1% (v/v) TFA in HPLC-grade water
Mobile Phase B 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN)
Flow Rate 1.0 mL/min
Gradient A standard gradient of 5-95% Mobile Phase B over 30 minutes is a good starting point.
Detection UV at 214 nm (for the peptide backbone).[7] A secondary wavelength of 280 nm can be used if the peptide contains aromatic residues.[7]
Column Temperature 30-45°C

Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the N-methyl-norleucine peptide by dividing the peak area of the main peptide by the total area of all peaks and multiplying by 100.[7]

LC-MS for Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for confirming the identity and molecular weight of the purified peptide.

Table 3: LC-MS System and Conditions

ParameterRecommended Specification
LC System Analytical HPLC or UHPLC system
MS Detector Electrospray Ionization (ESI) mass spectrometer
Column C18 stationary phase, often with a smaller internal diameter (e.g., 2.1 mm) and particle size (e.g., 1.7 µm).[7]
Mobile Phase A 0.1% (v/v) Formic Acid in water (Formic acid is a common volatile mobile phase modifier for MS).[7]
Mobile Phase B 0.1% (v/v) Formic Acid in acetonitrile.[7]
Flow Rate 0.2-0.4 mL/min for a 2.1 mm ID column.[7]
Gradient A gradient similar to the analytical HPLC method can be used as a starting point.[7]

Data Presentation

Table 4: Representative Purification Summary for a Crude Peptide Containing N-Methyl-Norleucine

StageTotal Amount (mg)Purity (%)Recovery (%)
Crude Peptide50045100
Pooled Fractions150>9830

Note: Purity is determined by analytical RP-HPLC at 214 nm. Recovery is an estimated value and can vary significantly based on the complexity of the crude mixture and the target purity.

Visualization of Experimental Workflow

experimental_workflow cluster_synthesis Peptide Synthesis & Cleavage cluster_preparation Crude Peptide Preparation cluster_purification Purification & Analysis SPPS Solid-Phase Peptide Synthesis (SPPS) of N-Methyl-Norleucine Peptide Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Precipitation Precipitation with Cold Diethyl Ether Cleavage->Precipitation Washing Washing to Remove Scavengers Precipitation->Washing Solubilization Solubilization in DMSO/DMF Washing->Solubilization Prep_HPLC Preparative RP-HPLC Solubilization->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Analytical_HPLC Analytical RP-HPLC (Purity Check) Fraction_Collection->Analytical_HPLC LCMS LC-MS (Identity Confirmation) Fraction_Collection->LCMS Lyophilization Lyophilization Analytical_HPLC->Lyophilization >95% Purity Final_Product Purified N-Methyl-Norleucine Peptide Powder Lyophilization->Final_Product

Caption: Workflow for the purification of N-methyl-norleucine containing peptides.

Conclusion

The purification of peptides containing N-methyl-norleucine requires careful optimization of standard RP-HPLC protocols to overcome challenges associated with increased hydrophobicity and potential for impurities from synthesis. By employing a systematic approach that includes meticulous sample preparation, optimized gradient elution, and orthogonal analytical techniques like analytical HPLC and LC-MS for purity and identity confirmation, researchers can successfully obtain highly pure N-methylated peptides for their research and development needs.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Z-Group Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the removal of the carboxybenzyl (Cbz or Z) protecting group. The Cbz group is a cornerstone of amine protection in organic synthesis, particularly in peptide synthesis, prized for its stability and versatile deprotection methods.[1][2][3] However, its removal can sometimes be incomplete, leading to frustrating delays and complex purification challenges.

This document provides a structured, in-depth troubleshooting guide in a question-and-answer format. It moves beyond simple procedural lists to explain the chemical causality behind common failures and offers field-proven solutions. Our goal is to equip you with the expertise to diagnose and resolve issues efficiently, ensuring the integrity and success of your synthetic route.

Part 1: Troubleshooting Incomplete Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most common and generally mildest method for Z-group removal, prized for its clean byproducts of only toluene and carbon dioxide.[4][5][6][7] However, its heterogeneous nature makes it susceptible to a variety of issues that can prevent the reaction from reaching completion.

Question 1: My Cbz deprotection via catalytic hydrogenation (e.g., H₂, Pd/C) is sluggish or fails to go to completion. What are the primary causes and how can I fix this?

This is the most frequently encountered problem. A systematic approach to troubleshooting is essential. The issue typically stems from one of four areas: the catalyst, the reaction conditions, the substrate itself, or product inhibition.

Cause 1A: Catalyst Inactivation (Poisoning)

The palladium catalyst is the heart of the reaction, but it is highly susceptible to deactivation.[7][8]

  • The Problem: The active sites on the palladium surface can be blocked or "poisoned" by various substances. Sulfur-containing compounds (thiols, thioethers) are notorious poisons for palladium catalysts.[4][7][9] Similarly, impurities in the substrate or solvent can deactivate the catalyst.[9]

  • The Chemistry: Catalyst poisons coordinate strongly to the palladium surface, preventing the substrate and hydrogen from accessing the active sites where the hydrogenolysis occurs.

  • The Solution:

    • Ensure Substrate Purity: Purify the starting material to remove any sulfur-containing contaminants.

    • Use High-Purity Solvents: Ensure solvents are free from potential poisons.

    • Alternative Methods: If the substrate itself contains a sulfur moiety (e.g., methionine), catalytic hydrogenolysis is often unsuitable. In such cases, alternative deprotection methods like acid-catalyzed cleavage or nucleophilic cleavage should be employed.[4][5]

Cause 1B: Poor Catalyst Activity or Quality

Not all catalysts are created equal, and their activity can diminish over time.

  • The Problem: The Palladium on Carbon (Pd/C) catalyst may be old, from a poor-quality batch, or may have lost activity due to improper storage.[7][10]

  • The Chemistry: The catalytic activity depends on the dispersion and accessibility of palladium nanoparticles on the carbon support. Over time, these particles can agglomerate, or the surface can become oxidized, reducing efficiency.

  • The Solution:

    • Use Fresh Catalyst: Always use a fresh batch of high-quality catalyst from a reputable supplier.[4][10]

    • Increase Catalyst Loading: Increasing the catalyst loading (e.g., from a standard 5-10 mol% to 10-20 mol% by weight) can sometimes overcome activity issues.[4][8]

    • Consider a More Active Catalyst: For particularly challenging substrates, Pearlman's catalyst (Pd(OH)₂/C) is often more active and can be a suitable alternative.[10]

Cause 1C: Sub-Optimal Reaction Conditions

The physical parameters of the reaction are critical for success in a heterogeneous system.

  • The Problem: Insufficient hydrogen pressure, poor mixing, or low substrate solubility can severely limit the reaction rate.[7][8]

  • The Chemistry: The reaction occurs at the three-phase interface of the solid catalyst, the dissolved substrate (liquid), and hydrogen (gas). Any limitation in bringing these three components together will slow the reaction.

  • The Solution:

    • Increase Hydrogen Pressure: For stubborn substrates, atmospheric pressure from a hydrogen balloon may be insufficient. Increasing the pressure to 50 psi or higher using a Parr hydrogenation apparatus can dramatically improve reaction rates and drive the reaction to completion.[4][5][10]

    • Ensure Vigorous Mixing: Efficient agitation is crucial to ensure the substrate has continuous access to the catalyst surface. Use a powerful stir plate and an appropriately sized stir bar.[4][10]

    • Optimize Solubility: If the substrate is not fully dissolved, the reaction will be slow. Test different solvents or solvent mixtures (e.g., methanol, ethanol, ethyl acetate, THF, or mixtures with water) to ensure complete dissolution.[8][10]

Cause 1D: Product Inhibition

The very product you are trying to make can sometimes be the culprit.

  • The Problem: The newly formed free amine product can coordinate to the palladium catalyst, effectively inhibiting its activity and stalling the reaction.[4][8]

  • The Chemistry: The lone pair of electrons on the product amine can act as a Lewis base, binding to the Lewis acidic palladium metal center and preventing further catalytic turnover.

  • The Solution:

    • Add a Weak Acid: The addition of a small amount of a weak acid, such as acetic acid, can protonate the product amine.[4][10] This forms an ammonium salt, which has a greatly reduced affinity for the palladium catalyst, thereby preventing product inhibition.[11]

Below is a troubleshooting workflow to diagnose issues with catalytic hydrogenolysis.

start Incomplete Cbz Deprotection (Catalytic Hydrogenolysis) cause1 Check for Catalyst Poisoning start->cause1 cause2 Assess Catalyst Activity cause1->cause2 No sol1a Purify Substrate (Remove Sulfur) cause1->sol1a Sulfur Present? cause3 Evaluate Reaction Conditions cause2->cause3 No sol2a Use Fresh, High-Quality Catalyst cause2->sol2a Old/Poor Quality? cause4 Consider Product Inhibition cause3->cause4 No sol3a Increase H₂ Pressure cause3->sol3a Pressure/Mixing/Solubility? sol4a Add Weak Acid (e.g., Acetic Acid) cause4->sol4a Stalling Reaction? sol1b Use Alternative Method (e.g., Acidic Cleavage) sol1a->sol1b sol2b Increase Catalyst Loading sol2a->sol2b sol3b Improve Agitation sol3a->sol3b sol3c Optimize Solvent for Solubility sol3b->sol3c

Caption: Troubleshooting workflow for incomplete catalytic hydrogenolysis.

Part 2: Troubleshooting Side Reactions and Substrate Incompatibility

Sometimes the Z-group is removed, but other undesired reactions occur, or the chosen method is fundamentally incompatible with the substrate.

Question 2: I am observing unexpected side products or reduction of other functional groups. How can I improve selectivity?

This is a common issue when the substrate contains other functionalities that are also susceptible to the deprotection conditions.

Scenario A: Side Reactions in Catalytic Hydrogenolysis
  • The Problem: Functional groups such as alkenes, alkynes, nitro groups, and some aryl halides can be reduced under standard catalytic hydrogenation conditions, leading to a loss of desired functionality in the final product.[4][10][12]

  • The Chemistry: The palladium catalyst and hydrogen are powerful reducing agents capable of acting on a wide range of unsaturated or electropositive functional groups, not just the benzyl C-O bond of the Cbz group.

  • The Solution: Catalytic Transfer Hydrogenation (CTH)

    • What it is: CTH is a milder technique that generates hydrogen in situ from a donor molecule, avoiding the need for pressurized H₂ gas.[7][10][13] This often provides superior selectivity.[10][13]

    • Common Hydrogen Donors: Ammonium formate, formic acid, and cyclohexene are frequently used.[7][10]

    • Why it's better: The reaction conditions can be more finely tuned, often preserving sensitive functional groups that would be reduced by direct hydrogenation.[13]

Scenario B: Side Reactions in Acid-Catalyzed Cleavage
  • The Problem: The classic HBr in acetic acid (HBr/HOAc) reagent is effective but harsh. It can lead to acetylation of the deprotected amine by the acetic acid solvent, or degradation of other acid-sensitive protecting groups (like a Boc group).[4][14]

  • The Chemistry: Acetic acid can act as a nucleophile, acetylating the product amine under the strongly acidic conditions. Furthermore, the strong Brønsted acid can cleave other protecting groups.

  • The Solution: Milder or Non-Nucleophilic Acid Systems

    • HCl in Dioxane: Using a non-nucleophilic solvent like dioxane prevents solvent-mediated side reactions.[4]

    • Lewis Acid Conditions: A combination of a Lewis acid like Aluminum chloride (AlCl₃) in a non-coordinating, fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) is an exceptionally mild and effective method.[4][15][16] It is performed at room temperature and shows excellent functional group tolerance, preserving even reducible groups.[15][16]

Question 3: My substrate is sensitive to both reduction and strong acids. What are my options?

For complex molecules, particularly in the late stages of a synthesis, a highly chemoselective method is required.

  • The Problem: The substrate contains functional groups that are incompatible with both catalytic hydrogenation (e.g., alkenes, sulfur) and strong acid (e.g., other acid-labile protecting groups).

  • The Solution: Nucleophilic Cleavage

    • What it is: This method uses a nucleophile to attack the benzylic carbon of the Cbz group, triggering its collapse and releasing the free amine.[12]

    • The Reagents: A common and effective system is 2-mercaptoethanol with a mild base like potassium phosphate in a solvent like N,N-Dimethylacetamide (DMAC).[4][15][17]

    • The Chemistry: The thiolate anion attacks the benzylic carbon in an SN2 fashion. The resulting unstable intermediate fragments to release the deprotected amine, carbon dioxide, and a benzylated thiol byproduct.[12]

    • Why it's better: This method is highly selective and orthogonal to many other protecting groups. It avoids heavy metals and harsh acids, making it ideal for sensitive and complex substrates.[15][17]

The following diagram illustrates the decision-making process for selecting a deprotection method based on substrate compatibility.

start Select Cbz Deprotection Method q1 Substrate contains reducible groups (alkenes, NO₂, etc.)? start->q1 q2 Substrate contains acid-sensitive groups (e.g., Boc)? q1->q2 No m2 Acid-Catalyzed Cleavage (HBr/HOAc, AlCl₃/HFIP) q1->m2 Yes q3 Substrate contains Sulfur? q2->q3 No m1 Catalytic Hydrogenolysis (H₂, Pd/C) q2->m1 Yes q3->m1 No q3->m2 Yes m2->q2 m3 Nucleophilic Cleavage (2-Mercaptoethanol) m2->m3 m4 Catalytic Transfer Hydrogenation (CTH)

Caption: Decision tree for selecting a Cbz deprotection method.

Part 3: Data Summaries & Experimental Protocols

For ease of reference, the following table summarizes the key features of the discussed deprotection methods.

Deprotection MethodKey ReagentsAdvantagesCommon Issues & Disadvantages
Catalytic Hydrogenolysis H₂, Pd/CClean byproducts (toluene, CO₂); mild, neutral conditions.[2][5]Reduces other functional groups; catalyst poisoning by sulfur; requires H₂ gas handling.[2][5]
Catalytic Transfer Hydrogenation Ammonium formate, Pd/CSafer than H₂ gas; often more selective.[5][10]Can still reduce some sensitive groups.[4]
Acidic Cleavage (Strong) HBr, Acetic AcidEffective and relatively fast.[5]Harsh conditions; can cleave other acid-sensitive groups; potential for solvent side reactions.[4][5]
Acidic Cleavage (Mild) AlCl₃, HFIPMild (room temp); excellent functional group tolerance.[5][15]HFIP is an expensive solvent.[5]
Nucleophilic Cleavage 2-Mercaptoethanol, BaseHighly selective for sensitive substrates; avoids heavy metals and strong acids.[5][15]Thiol reagent has an unpleasant odor; requires heating.[5]
Detailed Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenolysis (H₂, Pd/C)
  • Dissolution: In a suitable reaction flask, dissolve the Cbz-protected amine (1.0 equivalent) in a solvent such as methanol, ethanol, or ethyl acetate.[2]

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst. A typical loading is 5-10 mol% of palladium relative to the substrate.[2][18]

  • Inerting: Secure a hydrogen balloon to the reaction flask or place the vessel in a Parr apparatus.[4] Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[1][4]

  • Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.[1][4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4]

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.[4][10] Wash the Celite® pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.[10]

Protocol 2: General Procedure for Acid-Catalyzed Cleavage (HBr in Acetic Acid)
  • Dissolution: Dissolve the Cbz-protected amine (1.0 equivalent) in a minimal amount of 33% hydrogen bromide (HBr) in acetic acid (HOAc) at room temperature.[4]

  • Reaction: Stir the solution and monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-2 hours.[4]

  • Isolation: Upon completion, the product hydrobromide salt can often be precipitated by the addition of a large volume of cold, anhydrous diethyl ether.[10]

  • Work-up: Collect the precipitate by filtration, wash with cold ether, and dry under vacuum.

Protocol 3: General Procedure for Nucleophilic Cleavage (2-Mercaptoethanol)
  • Reaction Setup: To a solution of the Cbz-protected amine (1.0 equivalent) in N,N-Dimethylacetamide (DMAC), add potassium phosphate (2-4 equivalents).[4]

  • Reagent Addition: Add 2-mercaptoethanol (approx. 2 equivalents).[4]

  • Reaction: Heat the reaction mixture (e.g., to 75 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.[4][15]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography if necessary.

References

Preventing side reactions during N-methyl amino acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-methyl amino acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the synthesis of N-methylated peptides?

A1: The primary side reactions encountered during the synthesis of N-methylated peptides include racemization, over-methylation (di-methylation), incomplete coupling leading to deletion sequences, and the formation of cyclic byproducts like diketopiperazines and aspartimides. The increased steric hindrance from the N-methyl group makes the nitrogen atom less nucleophilic, which can lead to slower reaction times and a higher propensity for these side reactions.[1][2]

Q2: Why is racemization a significant issue with N-methylated amino acids, and how can it be minimized?

A2: N-methylated amino acids are more prone to racemization due to the formation of a 5(4H)-oxazolone intermediate during the coupling step. The alpha-proton of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity.[1] To minimize racemization, it is crucial to select appropriate coupling reagents and additives. Onium salts like HATU and PyAOP, especially when paired with an additive like 1-hydroxy-7-azabenzotriazole (HOAt), are highly effective at suppressing racemization.[1] The choice of base is also critical, with bulkier, less nucleophilic bases like diisopropylethylamine (DIEA) or 2,4,6-collidine being preferred over triethylamine.[3]

Q3: What causes low coupling efficiency when incorporating N-methylated amino acids, and how can I improve it?

A3: Low coupling efficiency is primarily due to the steric hindrance caused by the N-methyl group, which slows down the peptide bond formation.[2][4][5] This is especially problematic when coupling two consecutive N-methylated residues. To improve coupling efficiency, consider the following strategies:

  • Use potent coupling reagents: Reagents like HATU, HCTU, PyAOP, and PyBOP are more effective than standard carbodiimides.[4][6] For particularly difficult couplings, more reactive reagents like PyBrOP may be necessary.[5][6]

  • Increase reaction time and/or temperature: Allowing the coupling reaction to proceed for a longer duration or using microwave-assisted peptide synthesis (MW-SPPS) can help drive the reaction to completion.[4][5]

  • Perform double or triple couplings: Repeating the coupling step with fresh reagents can ensure complete reaction.[1]

  • Monitor the reaction: Use the Bromophenol Blue test for monitoring, as the Ninhydrin test is not effective for secondary amines.[1][5]

Q4: How can I prevent the formation of diketopiperazines (DKPs)?

A4: Diketopiperazine formation is an intramolecular cyclization that can cleave the first two amino acids from the resin, and is common when proline or another N-methylated amino acid is in the first or second position.[4] Prevention strategies include:

  • Using a sterically hindered resin linker: 2-chlorotrityl chloride (2-CTC) resin is a good choice.[4]

  • Immediate coupling of the third amino acid: Proceed with the next coupling step immediately after the deprotection of the second amino acid to minimize the time the free N-terminus is available for cyclization.[4]

  • Using dipeptide building blocks: Incorporating a pre-synthesized dipeptide can bypass the vulnerable stage.[7]

Q5: What is aspartimide formation and how can it be avoided?

A5: Aspartimide formation is a side reaction involving the cyclization of an aspartic acid residue, which can lead to a mixture of α- and β-peptides and racemization.[8][9] This is often promoted by the basic conditions used for Fmoc deprotection. To avoid this:

  • Modify Fmoc deprotection conditions: Adding an acidic additive like formic acid or HOBt to the piperidine solution can suppress aspartimide formation.[9][10][11]

  • Use bulky side-chain protecting groups for Asp: Protecting groups with increased steric bulk can hinder the cyclization reaction.[9][11]

  • Protect the backbone amide: Using a di- or tri-methoxybenzyl (DMB/TMB) group on the amide nitrogen of the preceding residue can prevent aspartimide formation, especially in Asp-Gly sequences.[9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s) References
Low Yield of N-Methylated Peptide Incomplete coupling due to steric hindrance.Use a more potent coupling reagent (HATU, PyAOP, PyBrOP). Increase coupling time, use microwave assistance, or perform a double coupling.[1][4][5][6]
Peptide aggregation.Switch to a more suitable solvent like N-methyl-2-pyrrolidone (NMP) or use a PEG-based resin.[12]
Premature cleavage from the resin.If using an acid-sensitive resin like 2-CTC, ensure all steps prior to final cleavage are non-acidic.[5]
Presence of Deletion Sequences in Mass Spec Incomplete coupling of the N-methylated amino acid.Optimize coupling conditions as described for low yield. Monitor coupling completion with the Bromophenol Blue test.[1][5]
Racemization Detected (Diastereomeric Impurities) Formation of oxazolone intermediate.Use coupling reagents with HOAt or OxymaPure as additives.[1]
Inappropriate base used.Use a sterically hindered, non-nucleophilic base like DIEA or 2,4,6-collidine.[3]
Over-methylation (Di-methylation) Use of a non-selective methylating agent or harsh conditions.Employ a method that favors mono-methylation, such as the use of an o-nitrobenzenesulfonyl (o-NBS) protecting group.[13][14]
Diketopiperazine (DKP) Formation N-terminal Pro or N-Me-AA at positions 1 or 2.Use a 2-chlorotrityl chloride (2-CTC) resin. Couple the third amino acid immediately after deprotection of the second.[4][7]
Aspartimide Formation Base-catalyzed cyclization of Asp residues.Add an acid (e.g., formic acid) to the piperidine deprotection solution. Use a bulky side-chain protecting group for Asp.[9][10][11]

Data Presentation: Impact of Coupling Reagents on Racemization

The choice of coupling reagent and additive significantly affects the degree of racemization during the incorporation of N-methylated amino acids.

Coupling Reagent Additive Base % Racemization (Model Peptide) Reference
HBTUHOBtDIEA15.2%[1]
HATUHOAtDIEA1.8%[1]
PyAOPHOAtDIEA1.5%[1]
DICHOBtDIEA12.5%[1]
DICHOAtDIEA2.1%[1]
PyBrOPNoneDIEA3.5%[1]

Data illustrates the superior performance of HOAt in suppressing racemization compared to HOBt for a challenging coupling.

Experimental Protocols

Protocol 1: On-Resin N-Methylation via o-NBS Protection

This three-step procedure is performed on the resin after Fmoc deprotection of the N-terminal amine that is to be methylated.[4][13][15][16]

  • Sulfonylation (o-NBS Protection):

    • Swell the N-terminally deprotected peptide-resin in N-Methyl-2-pyrrolidone (NMP).

    • Add a pre-activated solution of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) (4 eq.) and 2,4,6-collidine (10 eq.) in NMP to the resin.

    • Agitate for 5-15 minutes at room temperature.

    • Wash the resin with NMP.

  • Methylation:

    • To the sulfonamide-resin, add a solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (5 eq.) in NMP and agitate for 3 minutes.

    • Add a solution of dimethyl sulfate (10 eq.) in NMP and agitate for 2 minutes.

    • Repeat the DBU and dimethyl sulfate additions.

    • Wash the resin with NMP.

  • Desulfonylation (o-NBS Removal):

    • Prepare a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in NMP.

    • Add the solution to the resin and agitate for 5-10 minutes. Repeat this step once.

    • Wash the resin extensively with NMP and then Dichloromethane (DCM).

Protocol 2: Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin

This protocol details the synthesis of an Fmoc-protected N-methyl amino acid, which can then be used in solid-phase peptide synthesis.[17][18][19][20][21]

  • Loading of Amino Acid onto 2-CTC Resin:

    • Swell 2-CTC resin in anhydrous DCM for 30-60 minutes.

    • In a separate vessel, dissolve the Fmoc-amino acid (1.5 eq.) in anhydrous DCM.

    • Add the amino acid solution to the resin, followed by DIEA (3 eq.).

    • Agitate the mixture for 1-4 hours at room temperature.

    • Cap any unreacted sites on the resin by adding methanol and agitating for 30 minutes.

    • Wash the resin with DCM and DMF.

  • On-Resin N-Methylation (as per Protocol 1):

    • Perform Fmoc deprotection using 20% piperidine in DMF.

    • Carry out the three-step sulfonylation, methylation, and desulfonylation as described in Protocol 1.

  • Fmoc Protection of the N-Methyl Amine:

    • Swell the resin in DMF.

    • Add a solution of Fmoc-OSu (3 eq.) and DIEA (6 eq.) in DMF.

    • Agitate for 2 hours.

    • Wash the resin with DMF and DCM.

  • Cleavage from Resin:

    • Treat the resin with a solution of 1% Trifluoroacetic acid (TFA) in DCM to cleave the Fmoc-N-Me-AA-OH while keeping side-chain protecting groups intact.

    • Neutralize the filtrate with a base (e.g., pyridine) and purify the product.

Visualizations

experimental_workflow_on_resin_methylation start Start: N-terminally deprotected peptide-resin sulfonylation Step 1: Sulfonylation (o-NBS-Cl, Collidine in NMP) start->sulfonylation Protect Amine methylation Step 2: Methylation (DBU, Dimethyl Sulfate in NMP) sulfonylation->methylation Add Methyl Group desulfonylation Step 3: Desulfonylation (2-Mercaptoethanol, DBU in NMP) methylation->desulfonylation Remove Protecting Group end Result: N-methylated peptide-resin desulfonylation->end

Caption: On-resin N-methylation workflow.

troubleshooting_low_yield start Low Yield or Deletion Sequence Detected check_coupling Monitor Coupling: Bromophenol Blue Test (Blue/Green = Incomplete) start->check_coupling incomplete_coupling Incomplete Coupling check_coupling->incomplete_coupling Positive complete_coupling Coupling Complete (Yellow Test) check_coupling->complete_coupling Negative optimize_reagents Use Potent Reagent (HATU, PyAOP) incomplete_coupling->optimize_reagents optimize_conditions Increase Time/Temp (Microwave) incomplete_coupling->optimize_conditions double_couple Perform Double/Triple Coupling incomplete_coupling->double_couple optimize_reagents->check_coupling Re-test optimize_conditions->check_coupling Re-test double_couple->check_coupling Re-test

Caption: Troubleshooting logic for low coupling efficiency.

References

Technical Support Center: Optimizing Catalyst Loading for Hydrogenation of Z-Protected Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the catalytic hydrogenation of Z-protected (Cbz) amines.

Troubleshooting Guide

This guide addresses common issues encountered during the hydrogenation of Z-protected amines in a question-and-answer format.

Question 1: My hydrogenation reaction is slow or incomplete. What are the potential causes and solutions?

Answer: Slow or incomplete hydrogenation is a common problem with several potential root causes. A systematic approach to troubleshooting is outlined below.[1][2][3]

  • Catalyst Inactivation (Poisoning): The palladium catalyst is highly sensitive to poisoning, particularly by sulfur-containing functional groups (e.g., thiols, thioethers) or residual sulfur-containing reagents.[1][2] The product amine itself can also coordinate to the catalyst surface and inhibit its activity.[2][3]

    • Solution: Ensure the starting material is free of sulfur-containing impurities. If the substrate contains sulfur, consider alternative deprotection methods not susceptible to poisoning, such as acidic cleavage.[1][2] In some cases, using a larger amount of catalyst or adding fresh catalyst portion-wise can help drive the reaction to completion.[1][2] Adding a small amount of a weak acid (e.g., acetic acid) can protonate the product amine, reducing its coordination to the catalyst.[2][3]

  • Poor Catalyst Quality: The activity of palladium on carbon (Pd/C) can vary between batches and diminish with age.[1][2]

    • Solution: Use a fresh, high-quality catalyst. If you suspect catalyst deactivation, try a new batch or a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[2]

  • Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be sufficient for challenging or sterically hindered substrates.[1][2]

    • Solution: Increase the hydrogen pressure. Reactions are often successfully carried out at pressures ranging from atmospheric to 50 psi or higher.[1][2]

  • Inadequate Mixing: As a heterogeneous reaction, efficient mixing is crucial for the substrate to access the catalyst surface.[1][2]

    • Solution: Ensure vigorous stirring or agitation of the reaction mixture.[1][2]

  • Poor Substrate Solubility: The substrate may not be sufficiently soluble in the chosen solvent, limiting its access to the catalyst surface.[4]

    • Solution: Experiment with different solvents or solvent mixtures to improve solubility.[4]

Question 2: I am observing side products from the reduction of other functional groups. How can I improve selectivity?

Answer: Non-selective reduction of other functional groups is a known challenge with catalytic hydrogenation.

  • Competing Reductions: Functional groups such as aryl halides (especially bromides and iodides), nitro groups, double bonds, and benzyl ethers can also be reduced under standard hydrogenation conditions.[1][2]

    • Solution: Catalytic Transfer Hydrogenation (CTH): This method often provides better selectivity.[1][2] It uses a hydrogen donor in situ, such as formic acid, ammonium formate, or cyclohexene, avoiding the need for pressurized hydrogen gas.[2]

Question 3: My substrate is sensitive to hydrogenation. What are the best alternative deprotection methods?

Answer: For substrates with functionalities that are incompatible with catalytic hydrogenation, several alternative methods can be employed.

  • Acidic Cleavage: Strong acids like HBr in acetic acid can cleave the Z-group. Milder Lewis acid conditions, such as AlCl₃ in hexafluoroisopropanol (HFIP), are also effective and may be more suitable for sensitive substrates.[1][2]

  • Nucleophilic Cleavage: Reagents like 2-mercaptoethanol in the presence of a base can be used for deprotection, which is a useful alternative for substrates with sensitive functionalities.[1][5]

Question 4: I am working with a sulfur-containing compound. What is the recommended deprotection strategy?

Answer: Sulfur-containing compounds readily poison palladium catalysts, making standard catalytic hydrogenation inefficient.[2]

  • Recommended Methods: The preferred methods are those that do not rely on a palladium catalyst.

    • Acidic Cleavage: HBr in acetic acid or milder Lewis acid conditions like AlCl₃ in HFIP are excellent choices.[2]

    • Nucleophilic Cleavage: This method is also a suitable option for sulfur-containing substrates.[1]

Frequently Asked Questions (FAQs)

What is the most common method for Z-deprotection?

The most common and widely used method for Z-deprotection is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst and hydrogen gas.[1] This method is generally efficient, clean, and the byproducts (toluene and carbon dioxide) are easily removed.[1]

What are the typical catalyst loadings for hydrogenation of Z-protected amines?

Typical catalyst loading for 10% Pd/C is 5-10 mol% of palladium relative to the substrate.[1] In terms of weight percentage, a common range is 10-20% by weight of the substrate.[6] For challenging reactions, a higher catalyst loading of 20-50 mol% may be necessary.[7]

What are the main side products to watch out for during catalytic hydrogenation?

  • Over-reduction: Reduction of other functional groups like alkenes, alkynes, nitro groups, and aryl halides.[1]

  • N-Benzylation: Formation of an N-benzyl side product, especially if the reaction stalls or if there's an insufficient supply of hydrogen.[1]

How can I choose the best Z-deprotection method for my specific substrate?

The choice of method depends on the functional groups present in your molecule:[1]

  • For simple substrates without sensitive functional groups: Catalytic hydrogenation is usually the best choice due to its efficiency and clean byproducts.[1]

  • For substrates with reducible groups (e.g., double bonds, nitro groups): Catalytic transfer hydrogenation may offer better selectivity. Alternatively, non-reductive methods like acidic or nucleophilic cleavage should be considered.[1][3]

  • For substrates with sulfur-containing groups: Avoid catalytic hydrogenation. Acidic or nucleophilic cleavage are the recommended methods.[1][2]

Data Presentation

Table 1: Typical Catalyst Loading for Hydrogenation of Z-Protected Amines

CatalystTypical Loading (mol%)Typical Loading (w/w %)Notes
10% Pd/C5 - 1010 - 20The most common catalyst.[1][6]
10% Pd/C20 - 50-For substrates prone to poisoning the catalyst.[7]
5% Pd/C--Can also be effective.[6]
Pd(OH)₂/C--A more active catalyst, useful for difficult cases.[2][4]

Table 2: Summary of Reaction Conditions for Z-Deprotection Methods

MethodCatalyst/ReagentSolventTemperatureTypical Reaction TimeKey Advantages
Catalytic Hydrogenation10% Pd/C, H₂MeOH, EtOH, EtOAc, THFRoom Temp-Clean byproducts, efficient.[1][2]
Catalytic Transfer Hydrogenation10% Pd/C, Ammonium FormateMeOH, DMFRoom Temp0.5 - 2 hRapid, mild, avoids H₂ gas, often more selective.[4]
Acidic Cleavage33% HBr in Acetic AcidAcetic AcidRoom Temp-Effective for sulfur-containing compounds.[2]
Lewis Acid CleavageAlCl₃HFIPRoom Temp-Milder than HBr/AcOH, good for sensitive substrates.[1]
Nucleophilic Cleavage2-Mercaptoethanol, BaseDMAC75 °C-Highly selective, avoids heavy metals.[1]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C and H₂ Gas

  • Dissolution: Dissolve the Z-protected amine (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a round-bottom flask equipped with a magnetic stir bar.[3][6]

  • Catalyst Addition: Carefully add 10% Pd/C catalyst. The typical loading is 10-20% by weight of the substrate.[6]

  • Inerting: Purge the flask with an inert gas, such as nitrogen or argon.[1]

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure the atmosphere is replaced by hydrogen. For reactions at atmospheric pressure, a hydrogen-filled balloon is often sufficient.[1][6]

  • Reaction: Stir the reaction mixture vigorously at room temperature.[6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air. Quench the catalyst on the filter paper with water before disposal.[1]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.[3]

Protocol 2: General Procedure for Catalytic Transfer Hydrogenation using Ammonium Formate

  • Dissolution: Dissolve the Z-protected amine (1 equivalent) in methanol.[7]

  • Reagent Addition: Add ammonium formate (3-5 equivalents).[7]

  • Catalyst Addition: Carefully add 10% Pd/C (10-20 mol %).[7]

  • Reaction: Stir the reaction mixture vigorously at room temperature.[7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[7]

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. An aqueous work-up may be necessary to remove the ammonium formate salts.[6]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.[7]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Slow or Incomplete Hydrogenation start Reaction is Slow or Incomplete catalyst_issue Check Catalyst start->catalyst_issue conditions_issue Check Reaction Conditions start->conditions_issue substrate_issue Check Substrate start->substrate_issue poisoning Catalyst Poisoning? (e.g., sulfur) catalyst_issue->poisoning quality Poor Catalyst Quality? catalyst_issue->quality pressure Insufficient H2 Pressure? conditions_issue->pressure mixing Inadequate Mixing? conditions_issue->mixing solubility Poor Solubility? substrate_issue->solubility sol_poisoning Increase Catalyst Loading or Use Alternative Method poisoning->sol_poisoning sol_quality Use Fresh, High-Quality Catalyst (e.g., Pd(OH)2/C) quality->sol_quality sol_pressure Increase H2 Pressure (e.g., to 50 psi) pressure->sol_pressure sol_mixing Ensure Vigorous Stirring mixing->sol_mixing sol_solubility Screen Solvents solubility->sol_solubility Deprotection_Method_Selection Decision Tree for Z-Deprotection Method Selection start Start with Substrate Analysis sulfur Sulfur-Containing Groups? start->sulfur reducible Other Reducible Groups? (e.g., alkenes, nitro) sulfur->reducible No acid_nu Use Acidic or Nucleophilic Cleavage sulfur->acid_nu Yes cat_hydro Catalytic Hydrogenation (Pd/C, H2) reducible->cat_hydro No cth Consider Catalytic Transfer Hydrogenation (CTH) reducible->cth Yes cth->acid_nu If CTH not selective

References

Technical Support Center: Solid-Phase Synthesis of N-Methylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the solid-phase synthesis of N-methylated peptides. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to low yields during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the yield often low in the solid-phase synthesis of N-methylated peptides?

A1: The primary reason for low yields in the synthesis of N-methylated peptides is steric hindrance. The presence of a methyl group on the amide nitrogen creates a secondary amine, which is less nucleophilic and more sterically hindered than a primary amine. This increased bulkiness impedes the approach of the activated carboxyl group of the incoming amino acid, making the formation of the peptide bond more challenging. This difficulty is particularly pronounced when coupling an amino acid to an N-methylated residue, and even more so when coupling two consecutive N-methylated amino acids, often leading to incomplete reactions and lower yields.[1][2]

Q2: What are the main benefits of introducing N-methylation in peptides?

A2: N-methylation is a critical modification in peptide drug design as it can significantly enhance the therapeutic properties of peptides. Key benefits include increased metabolic stability against enzymatic degradation, improved membrane permeability and oral bioavailability, and the ability to fine-tune receptor binding affinity and selectivity.[2][3] The immunosuppressant cyclosporine A, for example, contains seven N-methylated residues which contribute to its excellent pharmacokinetic profile.[2]

Q3: Which coupling reagents are most effective for sterically hindered N-methylated amino acids?

A3: Standard coupling reagents like HBTU and HCTU can be less effective for these challenging couplings. More potent reagents are generally required.[1] Reagents such as HATU, COMU, PyAOP, and PyBOP are recommended for their high reactivity and efficiency in forming peptide bonds with N-methylated amines.[1][2] For exceptionally difficult couplings, such as between two N-methylated residues, even more powerful reagents like PyBroP or the in-situ generation of amino acid chlorides might be necessary.[1][2]

Q4: What is on-resin N-methylation, and how does it compare to using pre-synthesized N-methylated amino acids?

A4: On-resin N-methylation is a strategy where the methylation of the peptide backbone is performed directly on the solid support.[3] This method is versatile and cost-effective as it avoids the need to synthesize or purchase expensive N-methylated amino acid building blocks.[2][3] A common on-resin method is a three-step procedure involving sulfonylation, methylation, and desulfonylation.[2] While this method is advantageous, it adds extra steps to the synthesis, and care must be taken to ensure complete reactions to avoid side products. Using pre-synthesized Fmoc-N-methyl-amino acids is more straightforward but can be costly, and the variety of commercially available building blocks may be limited.[3]

Q5: Can microwave irradiation improve the yield of N-methylated peptide synthesis?

A5: Yes, microwave-assisted solid-phase peptide synthesis can significantly improve the efficiency of coupling sterically hindered amino acids, including N-methylated residues.[3][4] The microwave energy can help overcome the kinetic barriers of the reaction, leading to faster and more complete couplings, which in turn can improve the overall yield.[3]

Troubleshooting Guide

Problem 1: Incomplete coupling reaction, indicated by a positive bromophenol blue test.

  • Possible Cause: Insufficient reactivity of the coupling reagent.

    • Solution: Switch to a more potent coupling reagent. If you are using HBTU or HCTU, consider changing to HATU, COMU, or PyAOP. For extremely difficult couplings, PyBroP may be necessary.[1][2]

  • Possible Cause: Steric hindrance is too high for standard reaction times.

    • Solution: Extend the coupling reaction time. Double coupling, which is performing the coupling step twice with fresh reagents, can also be effective.[1]

  • Possible Cause: Poor resin swelling.

    • Solution: Ensure the resin is adequately swollen in a suitable solvent like DMF or NMP for at least 30 minutes before starting the synthesis.[1]

Problem 2: Low final peptide yield after cleavage and purification.

  • Possible Cause: Accumulation of incomplete couplings throughout the synthesis.

    • Solution: In addition to optimizing the coupling step (see Problem 1), consider using a capping step after each coupling. This involves acetylating any unreacted free amines to prevent the formation of deletion sequences.

  • Possible Cause: Peptide aggregation on the resin.

    • Solution: Use a lower loading resin to increase the distance between peptide chains. Incorporating pseudoproline dipeptides or using solvents known to disrupt secondary structures, such as a "magic mixture" of DCM:DMF:NMP (1:1:1), can also be beneficial.

  • Possible Cause: Premature cleavage of the peptide from the resin.

    • Solution: If using a hyper-acid sensitive resin like 2-chlorotrityl chloride, ensure that all reaction conditions are strictly non-acidic until the final cleavage step.[1]

  • Possible Cause: Side reactions during on-resin methylation.

    • Solution: Ensure complete sulfonylation before the methylation step to prevent unwanted side products. Optimize reaction times to avoid prolonged exposure to bases like DBU, especially with sensitive residues such as Aspartic acid.[1]

Problem 3: Presence of deletion sequences in the final product confirmed by mass spectrometry.

  • Possible Cause: Inefficient coupling at specific positions, particularly at N-methylated residues.

    • Solution: Re-evaluate the coupling strategy for the specific difficult coupling. This may involve using a stronger coupling reagent, higher temperature (microwave), or longer reaction times for that particular step.

  • Possible Cause: Incomplete Fmoc-deprotection.

    • Solution: Ensure the Fmoc deprotection is complete by extending the reaction time or performing a second deprotection step. The completion of the deprotection can be monitored using a colorimetric test.

Data Presentation

Table 1: Comparison of Coupling Reagent Performance for N-Methylated Peptides

Coupling ReagentRelative EffectivenessKey AdvantagesConsiderations
HBTU/HCTU ModerateCost-effective, widely used for standard SPPS.Often less effective for sterically hindered N-methylated couplings, may lead to lower yields.[5]
HATU HighHighly efficient for most N-methylated couplings, faster reaction rates.[2][5]More expensive than HBTU/HCTU. Can cause guanidinylation of the N-terminus if used in large excess.[6]
COMU HighEfficiency is comparable to HATU. Incorporates Oxyma, which is safer than the benzotriazole-based additives in HATU.[6][7]Generally more expensive.
PyAOP/PyBOP HighVery effective, especially when used with an additive like HOAt.[1][2]Byproducts of BOP can be toxic. PyBOP is a safer alternative.
PyBroP Very HighExtremely reactive, suitable for the most challenging couplings, such as between two N-methylated residues.[2]High reactivity can increase the risk of side reactions and racemization.[8]
Amino Acid Chlorides (in situ) Very HighHighly reactive species that can overcome significant steric hindrance.Requires careful handling of reagents like bis(trichloromethyl) carbonate (BTC).

Table 2: HPLC Purity of a Crude N-Methylated Peptide with a Shortened On-Resin N-Methylation Protocol

N-Terminal Amino Acid to be MethylatedEquipment Used for N-MethylationHPLC Purity of Crude Product (%)
Arginine (Arg)Ultrasonic Bath91
Arginine (Arg)Laboratory Shaker93
Arginine (Arg)Microwave Synthesizer95
Aspartic Acid (Asp)Microwave Synthesizer73[9]
Glutamic Acid (Glu)Microwave Synthesizer84-93[9]

Data adapted from a study optimizing on-resin N-methylation protocols. The purity was determined by RP-HPLC analysis of the crude product.

Experimental Protocols

Protocol 1: General Coupling of an Fmoc-N-methyl-amino Acid using HATU

  • Resin Preparation: Swell the peptide-resin (with the N-terminal amine deprotected) in DMF or NMP for at least 30 minutes.[1][5]

  • Amino Acid Activation: In a separate vessel, dissolve 4 equivalents of the Fmoc-N-methyl-amino acid and 4 equivalents of HATU in DMF or NMP.[2][5]

  • Base Addition: Add 8 equivalents of N,N-Diisopropylethylamine (DIEA) to the activation mixture.[2][5]

  • Pre-activation: Gently agitate the activation mixture at room temperature for 1-5 minutes.[5]

  • Coupling Reaction: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, the temperature can be increased to 50°C.[1]

  • Monitoring the Reaction: Take a small sample of resin beads and wash them thoroughly. Perform a bromophenol blue test. A yellow color indicates a complete reaction, while a blue or green color indicates an incomplete coupling.[1]

  • Washing: Once the coupling is complete (or if proceeding to a second coupling), drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and then Dichloromethane (DCM) (3-5 times).[2]

Protocol 2: On-Resin N-Methylation (Fukuyama-Mitsunobu based)

This three-step procedure is performed on the resin after the Fmoc deprotection of the N-terminal amine that is to be methylated.

  • Sulfonylation (o-NBS Protection):

    • Swell the N-terminally deprotected peptide-resin in NMP.

    • Add a solution of 4 equivalents of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and 10 equivalents of collidine or 2,4,6-trimethylpyridine in NMP to the resin.

    • Agitate the mixture for 5-10 minutes.[2]

    • Wash the resin thoroughly with NMP.[10]

  • Methylation:

    • To the sulfonylated peptide-resin, add a solution of 10 equivalents of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 10 equivalents of dimethyl sulfate in NMP.

    • Agitate for 5-10 minutes. Repeat this step once.

    • Wash the resin with NMP.

  • Desulfonylation (o-NBS Removal):

    • Prepare a solution of 2-mercaptoethanol and DBU in NMP.

    • Add the solution to the resin and agitate for 5-10 minutes. Repeat this step once.[2]

    • Wash the resin thoroughly with NMP to prepare for the next coupling step.[10]

Visualizations

G cluster_SPPS Solid-Phase Peptide Synthesis Cycle start Start with Resin deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) wash1->coupling wash2 Wash coupling->wash2 repeat Repeat for next Amino Acid wash2->repeat cleavage Final Cleavage from Resin & Side-chain Deprotection wash2->cleavage repeat->deprotection

Caption: General workflow for one cycle of solid-phase peptide synthesis.

G cluster_methylation On-Resin N-Methylation Workflow start N-terminal Deprotected Peptide on Resin sulfonylation Sulfonylation (o-NBS-Cl, Base) start->sulfonylation wash1 Wash sulfonylation->wash1 methylation Methylation (Dimethyl sulfate, DBU) wash1->methylation wash2 Wash methylation->wash2 desulfonylation Desulfonylation (2-Mercaptoethanol, DBU) wash2->desulfonylation wash3 Wash desulfonylation->wash3 next_coupling Ready for next Amino Acid Coupling wash3->next_coupling

Caption: Workflow for the on-resin N-methylation of a peptide.

G cluster_troubleshooting Troubleshooting Low Yield cluster_solutions Potential Solutions low_yield Low Yield Observed check_coupling Incomplete Coupling? low_yield->check_coupling stronger_reagent Use Stronger Coupling Reagent (e.g., HATU, COMU) check_coupling->stronger_reagent Yes longer_time Increase Reaction Time / Double Couple check_coupling->longer_time Yes microwave Use Microwave Heating check_coupling->microwave Yes check_deprotection Incomplete Deprotection? check_coupling->check_deprotection No extend_deprotection Extend Deprotection Time check_deprotection->extend_deprotection Yes check_aggregation Peptide Aggregation? check_deprotection->check_aggregation No lower_loading Use Lower Loading Resin check_aggregation->lower_loading Yes disrupting_solvents Use Aggregation-Disrupting Solvents check_aggregation->disrupting_solvents Yes

Caption: Decision tree for troubleshooting low yields in N-methylated peptide synthesis.

References

Technical Support Center: Z-Deprotection of Histidine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the catalytic hydrogenation of Z-protected histidine-containing peptides.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning in the context of Z-deprotection of histidine-containing peptides?

A1: Catalyst poisoning is the deactivation of the palladium catalyst (typically palladium on carbon, Pd/C) by chemical compounds that bind to its active sites, reducing or completely inhibiting its catalytic activity.[1] In the Z-deprotection of histidine-containing peptides, the imidazole ring of the histidine residue is a common cause of catalyst poisoning.[1] The nitrogen atoms in the imidazole ring can coordinate strongly to the palladium surface, blocking the active sites required for the hydrogenolysis of the Z-group.[2]

Q2: What are the common symptoms of catalyst poisoning during the Z-deprotection of a histidine-containing peptide?

A2: The most common symptoms of catalyst poisoning include:

  • Slow or stalled reaction: The reaction proceeds much slower than expected or stops completely before all the starting material is consumed.[1]

  • Incomplete conversion: A significant amount of the Z-protected peptide remains even after extended reaction times or with additional hydrogen.[3]

  • Low yield of the deprotected peptide: After work-up and purification, the isolated yield of the desired peptide is lower than anticipated.[3]

Q3: Are there alternative methods for Z-deprotection if catalyst poisoning is a persistent issue?

A3: Yes, if catalytic hydrogenation is problematic, acidolysis is a common alternative for Z-group removal.[1] This method involves treating the Z-protected peptide with strong acids such as hydrogen bromide (HBr) in acetic acid or trifluoroacetic acid (TFA).[1] However, acidolysis is a harsher method and may not be suitable for peptides containing other acid-labile protecting groups.[1]

Q4: Can the palladium catalyst be reactivated after being poisoned by a histidine-containing peptide?

A4: Reactivation of a poisoned palladium catalyst can be attempted, although its success depends on the severity of the poisoning. A common approach involves washing the catalyst to remove adsorbed impurities. For nitrogen-containing poisons, a patented method suggests contacting the spent catalyst with a solution of an alkali or alkaline earth metal salt, such as sodium carbonate, at an elevated temperature.[4]

Troubleshooting Guide

Issue 1: Slow or Incomplete Z-Deprotection Reaction

Possible Causes and Solutions

CauseRecommended Solution
Catalyst Poisoning by Histidine The imidazole ring of histidine is a known poison for palladium catalysts.[1] Increase the catalyst loading (e.g., from 10 mol% to 20-50 mol% Pd/C).[1]
Insufficient Hydrogen Source Ensure a continuous and adequate supply of hydrogen. If using a hydrogen balloon, ensure it is sufficiently filled and the system is under positive pressure. For catalytic transfer hydrogenation, use a fresh hydrogen donor (e.g., ammonium formate, formic acid) in sufficient excess (e.g., 3-5 equivalents).[1][3]
Poor Catalyst Quality The palladium catalyst may be old or from a poor-quality batch. Use a fresh, high-quality catalyst from a reputable supplier.[3]
Inadequate Mixing In a heterogeneous reaction, efficient mixing is crucial for the substrate to access the catalyst surface. Ensure vigorous stirring or agitation of the reaction mixture.[5]
Sub-optimal Solvent The choice of solvent can impact the reaction rate. Acetic acid can sometimes improve the reaction rate by protonating the imidazole ring, thereby reducing its poisoning effect.[1] Common solvents include methanol, ethanol, and DMF.[1]
Issue 2: Low Yield of the Deprotected Peptide

Possible Causes and Solutions

CauseRecommended Solution
Incomplete Reaction As a primary cause, address the potential for catalyst poisoning and insufficient hydrogen as described in "Issue 1".
Peptide Aggregation The peptide chain may aggregate on the solid support (for SPPS) or in solution, hindering access to the catalyst. Use a low-load resin or a resin with a PEG-based backbone for SPPS. In solution-phase synthesis, consider adding a chaotropic agent or switching to a more polar solvent like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO).[6]
Side Reactions Undesired side reactions can consume the starting material or the product. For instance, racemization of the histidine residue can occur, leading to diastereomeric impurities that are difficult to separate and result in a lower yield of the desired product.[7]
Product Adsorption to Catalyst The deprotected peptide may adsorb to the catalyst, leading to losses during filtration. After filtering the catalyst, wash it thoroughly with the reaction solvent to recover any adsorbed product.
Issue 3: Formation of Side Products

Possible Causes and Solutions

CauseRecommended Solution
Racemization of Histidine The chiral center of histidine is prone to racemization, especially under basic conditions or with certain coupling reagents.[7] For Z-deprotection via hydrogenation, this is less of a concern than during the coupling step. However, if racemization is suspected, analyze the product by chiral HPLC.
Reduction of Other Functional Groups Catalytic hydrogenation can sometimes reduce other sensitive functional groups in the peptide. If this is a concern, consider using a milder hydrogen source or a more selective catalyst. Alternatively, use an orthogonal protecting group strategy for those sensitive residues.

Experimental Protocols

Protocol 1: Standard Z-Deprotection of a Histidine-Containing Peptide by Catalytic Hydrogenation
  • Dissolution: Dissolve the Z-protected peptide (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or acetic acid).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20 mol %). For peptides known to be problematic, increase the loading to 20-50 mol %.[1]

  • Atmosphere Exchange: Seal the reaction flask and purge the system first with an inert gas (e.g., nitrogen or argon) and then with hydrogen gas. Maintain a positive pressure of hydrogen using a balloon.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[1]

  • Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent to ensure full recovery of the product.[1]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected peptide. The crude product can then be purified by an appropriate method, such as recrystallization or chromatography.

Protocol 2: Z-Deprotection by Catalytic Transfer Hydrogenation
  • Dissolution: Dissolve the Z-protected peptide (1 equivalent) in methanol.

  • Reagent Addition: Add ammonium formate (3-5 equivalents) as the hydrogen donor.[1]

  • Catalyst Addition: Carefully add 10% Pd/C (10-20 mol %).

  • Reaction: Stir the mixture at room temperature. The reaction is often accompanied by gas evolution.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up and Isolation: Follow steps 6 and 7 from Protocol 1.

Protocol 3: Reactivation of Poisoned Palladium on Carbon Catalyst
  • Separation: Separate the spent Pd/C catalyst from the reaction mixture by filtration.

  • Washing: Wash the catalyst with a hot alkali solution (e.g., 1-20% sodium hydroxide or sodium carbonate) at a temperature between 80-150°C.[4][8]

  • Neutralization: Wash the catalyst with deionized water until the filtrate is neutral.

  • Acid Treatment: Place the washed catalyst in a nitric acid solution (e.g., 30%) and heat to boiling for a couple of hours.[8]

  • Final Washing and Drying: Wash the catalyst with deionized water until neutral and then dry it in an oven.

Visualizations

Catalyst_Poisoning_Mechanism cluster_normal Normal Catalytic Cycle cluster_poisoning Poisoning Pathway Catalyst Pd/C Catalyst (Active Sites) Deprotected_Peptide Deprotected His-Peptide Catalyst->Deprotected_Peptide Releases product Toluene Toluene Catalyst->Toluene CO2 CO₂ Catalyst->CO2 Poisoned_Catalyst Poisoned Pd/C Catalyst (Blocked Sites) Z_Peptide Z-His-Peptide Z_Peptide->Catalyst Binds to active site Imidazole Histidine Imidazole Ring H2 Hydrogen (H₂) H2->Catalyst Adsorbs Imidazole->Catalyst Strongly coordinates to active sites Z_Deprotection_Workflow Start Start: Z-His-Peptide Dissolve 1. Dissolve Peptide in Solvent Start->Dissolve Add_Catalyst 2. Add Pd/C Catalyst Dissolve->Add_Catalyst Hydrogenate 3. Introduce Hydrogen (H₂ gas or donor) Add_Catalyst->Hydrogenate Reaction 4. Stir at Room Temperature Hydrogenate->Reaction Monitor 5. Monitor Reaction (TLC or LC-MS) Reaction->Monitor Filter 6. Filter to Remove Catalyst Monitor->Filter Reaction Complete Isolate 7. Isolate Product Filter->Isolate End End: Deprotected Peptide Isolate->End Troubleshooting_Tree Problem Problem: Slow/Incomplete Z-Deprotection Check_Catalyst Is the catalyst fresh and of high quality? Problem->Check_Catalyst Check_H2 Is the hydrogen source adequate? Check_Catalyst->Check_H2 Yes New_Catalyst Use a fresh batch of catalyst Check_Catalyst->New_Catalyst No Increase_Loading Increase Catalyst Loading (20-50 mol%) Change_Solvent Consider using acetic acid as solvent Increase_Loading->Change_Solvent Still slow Check_H2->Increase_Loading Yes Replenish_H2 Replenish H₂ or add fresh donor Check_H2->Replenish_H2 No Replenish_H2->Increase_Loading Alternative_Method Consider Alternative: Acidolysis (HBr/AcOH) Change_Solvent->Alternative_Method Still slow New_Catalyst->Check_H2

References

How to detect deletion sequences in N-methylated peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-methylated peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the detection of deletion sequences and other impurities during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are deletion sequences in N-methylated peptide synthesis and why do they occur?

A1: Deletion sequences are impurities in a synthetic peptide that lack one or more amino acid residues from the target sequence.[1] In N-methylated peptide synthesis, these occur primarily due to the increased steric hindrance caused by the methyl group on the amide nitrogen.[1][2] This steric bulk impedes the approach of the activated carboxyl group of the incoming amino acid, slowing down the coupling reaction and leading to incomplete reactions.[2][3] This issue is particularly pronounced when coupling two consecutive N-methylated amino acids.[1]

Q2: What are the initial indicators of a difficult coupling reaction that might lead to deletion sequences?

A2: Several signs during the synthesis process can indicate poor coupling efficiency, which is a primary cause of deletion sequences:

  • Positive Colorimetric Test: A positive result (e.g., a blue or green color on resin beads with Bromophenol Blue) after a coupling step indicates the presence of unreacted free amines.[1] A complete reaction should result in a yellow color.[1]

  • Low Crude Peptide Yield: A significantly lower than expected final peptide yield can be a strong indicator of incomplete coupling reactions at one or more steps.[1]

  • Mass Spectrometry Analysis of Crude Product: Preliminary mass spectrometry of the crude product may reveal the presence of peptides with masses corresponding to the expected molecular weight minus the mass of one or more amino acid residues.[1]

Q3: What analytical techniques are most effective for detecting deletion sequences in N-methylated peptides?

A3: A combination of chromatographic and mass spectrometric techniques is typically employed for the accurate detection and characterization of deletion sequences. The most common methods include:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC), is used to separate the target peptide from impurities, including deletion sequences.[4][5] Deletion sequences, being shorter and often less hydrophobic, will typically have different retention times than the full-length peptide.

  • Mass Spectrometry (MS): Mass spectrometry is essential for identifying peptides based on their mass-to-charge ratio.[5] It can definitively confirm the presence of deletion sequences by detecting molecular weights that are lower than the target peptide by the mass of the missing amino acid(s).[1] High-resolution mass spectrometry (HRMS) is particularly powerful for this purpose.[6][7]

  • Tandem Mass Spectrometry (MS/MS): MS/MS is used to sequence the peptide, providing direct evidence of which amino acid is missing.[7][8] Fragmentation techniques like Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD) are used to break the peptide into smaller fragments that can be analyzed to reconstruct the sequence.[8]

  • Edman Degradation: This classical method sequentially removes and identifies amino acids from the N-terminus of a peptide.[9][10] It can be used to confirm the N-terminal sequence and identify the point of deletion. However, it is less effective for long peptides and will be blocked by certain N-terminal modifications.[9][10]

Troubleshooting Guide: Detecting Deletion Sequences

This guide provides a systematic approach to identifying and characterizing deletion sequences in your N-methylated peptide synthesis products.

Step 1: Initial Purity Assessment by HPLC

The first step in analyzing your synthetic peptide is to assess its purity using RP-HPLC.

  • Observation: Multiple peaks in the chromatogram.

  • Interpretation: The presence of multiple peaks suggests impurities, which may include deletion sequences. Deletion sequences are typically more polar and will elute earlier than the full-length product.

  • Action: Collect the fractions corresponding to the major peaks for further analysis by mass spectrometry.

Step 2: Molecular Weight Confirmation by Mass Spectrometry (MS)

Analyze the collected HPLC fractions or the crude product directly by MS to determine the molecular weights of the components.

  • Observation: A peak in the mass spectrum with a mass-to-charge ratio corresponding to the expected molecular weight of the target peptide, along with other peaks at lower molecular weights.

  • Interpretation: The peaks with lower molecular weights are potential deletion sequences. Calculate the mass difference between the target peptide and the impurity. If this difference corresponds to the mass of an amino acid residue in your sequence, it is highly likely a deletion sequence.

  • Action: Proceed to MS/MS analysis to confirm the sequence of the impurity.

Step 3: Sequence Verification by Tandem Mass Spectrometry (MS/MS)

MS/MS provides definitive evidence for the presence and location of a deletion.

  • Observation: Fragmentation pattern of the impurity is compared to the fragmentation pattern of the full-length peptide.

  • Interpretation: The MS/MS spectrum of a deletion sequence will show a gap in the series of b- and y-ions corresponding to the missing amino acid.

  • Action: Analyze the fragmentation data to pinpoint the exact location of the deleted residue.

Step 4: N-Terminal Sequencing by Edman Degradation (Optional)

For ambiguous cases or to provide orthogonal confirmation, Edman degradation can be employed.

  • Observation: The sequence of amino acids released in each cycle is determined.

  • Interpretation: If a deletion has occurred, the sequence will deviate from the expected sequence at the point of deletion.

  • Action: Compare the obtained sequence with the target sequence to confirm the deletion.

Data Presentation

Table 1: Common Mass Losses Corresponding to Amino Acid Deletions

Amino Acid ResidueMonoisotopic Mass (Da) of Residue
Glycine (Gly)57.02
Alanine (Ala)71.04
Serine (Ser)87.03
Proline (Pro)97.05
Valine (Val)99.07
Threonine (Thr)101.05
Cysteine (Cys)103.01
Leucine (Leu)113.08
Isoleucine (Ile)113.08
Asparagine (Asn)114.04
Aspartic Acid (Asp)115.03
Glutamine (Gln)128.06
Lysine (Lys)128.09
Glutamic Acid (Glu)129.04
Methionine (Met)131.04
Histidine (His)137.06
Phenylalanine (Phe)147.07
Arginine (Arg)156.10
Tyrosine (Tyr)163.06
Tryptophan (Trp)186.08
N-Methyl Amino AcidMass of Amino Acid + 14.02

Experimental Protocols

Protocol 1: General Workflow for Detection of Deletion Sequences

A generalized workflow for the characterization of N-methylated peptides and the detection of deletion sequences.

G cluster_0 Synthesis & Purification cluster_1 Analysis & Characterization cluster_2 Results A N-Methylated Peptide Synthesis B Crude Peptide Product A->B C RP-HPLC Purification B->C D Purified Peptide Fractions C->D E Mass Spectrometry (MS) D->E F Molecular Weight Confirmation E->F G Tandem MS (MS/MS) F->G If impurities detected I Edman Degradation (Optional) F->I If sequence is ambiguous L Target Peptide Confirmed F->L If only target MW is present H Sequence Verification G->H K Deletion Sequence Identified H->K J N-Terminal Sequence Confirmation I->J J->K

Caption: A generalized workflow for the detection of deletion sequences.

Protocol 2: Sample Preparation for Mass Spectrometry
  • Dissolve the Peptide: Dissolve the lyophilized peptide (crude or purified fraction) in a suitable solvent, typically a mixture of water and acetonitrile (e.g., 50:50 v/v) with 0.1% formic acid. The concentration should be approximately 1 mg/mL.

  • Dilution: Further dilute the sample to a final concentration of 1-10 pmol/µL in the same solvent.

  • Analysis: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system (LC-MS).

Protocol 3: Tandem Mass Spectrometry (MS/MS) for Sequencing
  • Parent Ion Selection: In the first stage of the mass spectrometer, select the precursor ion (the molecular ion of the peptide or impurity) of interest.

  • Fragmentation: Subject the selected precursor ion to fragmentation using an appropriate method (e.g., CID, HCD, or ETD).

  • Fragment Ion Analysis: In the second stage of the mass spectrometer, analyze the m/z of the resulting fragment ions.

  • Data Interpretation: Use software to analyze the fragment ion spectrum and deduce the amino acid sequence. Look for gaps in the b- and y-ion series to identify deleted residues.

Signaling Pathways and Logical Relationships

Logical Flow for Troubleshooting Coupling Issues

This diagram illustrates the decision-making process when troubleshooting incomplete coupling reactions, a primary cause of deletion sequences.

G Start Coupling Step Test Colorimetric Test (e.g., Bromophenol Blue) Start->Test Positive Positive Result (Blue/Green) Test->Positive Incomplete Negative Negative Result (Yellow) Test->Negative Complete Troubleshoot Troubleshoot Coupling Reaction Positive->Troubleshoot Proceed Proceed to Next Step Negative->Proceed IncreaseTime Increase Coupling Time Troubleshoot->IncreaseTime ChangeReagent Use Stronger Coupling Reagent Troubleshoot->ChangeReagent Microwave Use Microwave-Assisted Synthesis Troubleshoot->Microwave IncreaseTime->Start ChangeReagent->Start Microwave->Start

Caption: Troubleshooting logic for incomplete peptide coupling reactions.

References

Technical Support Center: Optimizing N-Methyl Amino Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing reaction times in the coupling of N-methyl amino acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with N-methyl amino acids so much slower than with standard amino acids?

A1: The primary reason for slower reaction times is steric hindrance.[1][2] The methyl group on the nitrogen atom of an N-methylated amino acid creates a bulkier environment, making it more difficult for the activated carboxyl group of the incoming amino acid to approach and form a peptide bond.[2] This steric bulk also reduces the nucleophilicity of the secondary amine, further slowing down the reaction.[1][3] This issue is particularly pronounced when coupling two adjacent N-methylated residues.[1][2]

Q2: What are the initial indicators of a difficult or incomplete coupling reaction?

A2: Several signs can indicate a problematic coupling reaction. A positive bromophenol blue test, showing a blue or green color on the resin beads, signifies the presence of unreacted free amines.[2][4] Conversely, a yellow color indicates a complete reaction.[2][4] Other indicators include a lower than expected final peptide yield and the presence of deletion sequences in the final product, which can be identified through mass spectrometry analysis.[2]

Q3: How can I monitor the completion of a coupling reaction involving an N-methyl amino acid?

A3: Standard ninhydrin tests are not effective for monitoring the coupling to N-methylated amino acids because they do not react with secondary amines. The recommended method is the bromophenol blue test, which will show a blue-green color in the presence of unreacted N-methylated amines.[4][5] For more precise analysis, mass spectrometry can be used to analyze a small, cleaved sample of the peptide from the resin to quantify the extent of the reaction.[4] The 2,4,6-trinitrobenzenesulfonic acid (TNBS) test can also be used, which indicates a positive result with orange or red beads.[4]

Q4: Can microwave synthesis help to speed up the coupling of N-methyl amino acids?

A4: Yes, microwave-assisted solid-phase peptide synthesis (SPPS) can significantly reduce reaction times for sterically hindered amino acids, including N-methylated residues.[6][7] The use of microwave energy can drive difficult couplings to completion more quickly and efficiently than conventional methods.[7] However, for some sequences, room temperature reactions may still be preferable.[6]

Q5: What are common side reactions to be aware of when coupling N-methyl amino acids?

A5: Besides incomplete coupling leading to deletion sequences, other potential side reactions include racemization, diketopiperazine formation (especially with N-alkylated peptides), and fragmentation during acidic cleavage.[8] Guanidinylation of the free N-terminal amine can also occur when using uronium/aminium reagents like HATU, which terminates the peptide chain.[1]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the coupling of N-methylated amino acids.

Problem Potential Cause Recommended Solution Citation
Low Coupling Efficiency / Incomplete Reaction Ineffective coupling reagent.Switch to a more potent coupling reagent such as HATU, HCTU, PyAOP, or PyBOP/HOAt. For very difficult couplings, consider PyBroP or BOP-Cl.[2][8]
Steric hindrance.Perform a double or even triple coupling to drive the reaction to completion.[8]
Poor resin swelling.Ensure the resin is adequately swollen in a suitable solvent like DMF or NMP for at least 30 minutes before coupling.[2][9]
Suboptimal solvent.Use solvents known to effectively solvate the peptide-resin, such as DMF or NMP. For difficult sequences, mixtures with DMSO or TFE can be beneficial.[9][10]
Presence of Deletion Sequences Incomplete coupling reactions.Utilize more efficient coupling reagents and/or perform multiple couplings. Capping unreacted amines with acetic anhydride can prevent the formation of further deletion sequences.[2][4]
Racemization Over-activation of the carboxylic acid.Minimize pre-activation times, especially when using HATU/DIPEA.[8]
Strong base.Use a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA.[3]
Inappropriate coupling reagent/additive.Use additives like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization. Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower racemization.[3][11]
Guanidinylation Side Product Reaction of uronium/aminium reagents (e.g., HATU) with the N-terminal amine.Minimize the pre-activation time to reduce the opportunity for this side reaction to occur.[1]
Fragmentation During Cleavage Acidic cleavage (TFA) of sequences with consecutive N-methylated amino acids.Optimize the cleavage time to minimize this side reaction.[8][12]

Data Presentation

Comparison of Common Coupling Reagents for N-Methyl Amino Acid Coupling
Coupling Reagent Activating Additive Base Typical Reaction Time Notes Citation
HATU Internal (HOAt)DIEA, NMM, Collidine1-4 hoursHighly effective, but can cause guanidinylation. Less epimerization than HBTU.[1][5]
HCTU Internal (HOBt)DIEA, NMMSlower than HATULess effective than HATU for N-methyl amino acids.[5]
PyBOP Internal (HOBt)DIEAModerate to HighGenerally effective, but can be less efficient for coupling two adjacent N-Me residues.[1]
PyAOP Internal (HOAt)DIEAModerate to HighHighly effective, especially for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[13][14]
PyBroP NoneDIEA1 hourMore reactive than PyBOP. Good for difficult couplings but may cause racemization with prolonged reaction times.[5][11]
COMU Internal (Oxyma)DIEA, NMMComparable to HATUSafer alternative to HOBt/HOAt-based reagents with good solubility. Well-suited for microwave-assisted SPPS.[11]
T3P® NoneBase (e.g., DIEA)Variable (often short)Soluble in polar aprotic solvents like DMF or NMP.[15]
DCC/DIC HOBt, HOAtNoneSlowerProne to racemization without additives. DIC is preferred for solid-phase synthesis.[11][13]
DEPBT NoneBaseVariableCauses very little epimerization.[13]
BEP NoneBaseVariableReported as an efficient coupling reagent for N-methylated peptide synthesis.[16]
BTC 2,4,6-collidine, DIPEABase~2 hoursSuitable for forming N-methyl amide bonds on DNA.[17]

Experimental Protocols

Protocol 1: Coupling using HATU

This protocol is for a solid-phase coupling on a 0.1 mmol scale.

Materials and Reagents:

  • Fmoc-N-methyl amino acid

  • Peptide-resin with a free N-terminal amine

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5 x 1 min).[1]

  • Amino Acid Activation: In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of HATU in DMF. Add 8 equivalents of DIEA.[5]

  • Pre-activation: Allow the mixture to stand for 1-5 minutes for pre-activation.[1][5]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.[1]

  • Reaction: Agitate the reaction vessel at room temperature for 1-4 hours. Note that coupling to another N-methyl residue may require longer reaction times or a second coupling.[1]

  • Monitoring: After the coupling time, take a small sample of the resin and perform a bromophenol blue test to check for completion.[5]

  • Washing: Once the coupling is complete (yellow beads), filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.[1]

Protocol 2: Coupling using PyBroP®

This protocol is for a solid-phase coupling and is particularly useful for difficult couplings.

Materials and Reagents:

  • Fmoc-N-methyl amino acid

  • Peptide-resin with a free N-terminal amine

  • PyBroP® (Bromotripyrrolidinophosphonium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DCM (Dichloromethane) or DMF

Procedure:

  • Resin Preparation: Perform the N-terminal Fmoc deprotection of the peptide-resin using standard procedures and wash. Suspend the resin in DCM (10 mL/gram resin).[5]

  • Solution Preparation: In a separate vessel, dissolve 2 equivalents (based on resin substitution) of the protected amino acid in DCM or DMF. Add this solution to the resin.[5]

  • Reagent Addition: Add 2 equivalents of PyBroP® to the resin suspension. Cool the mixture to 0 °C.[5]

  • Base Addition: Add 6 equivalents of DIPEA.[5]

  • Reaction: Mix the reaction for 1 minute at 0 °C, then for 1 hour at room temperature.[5]

  • Washing: Filter the resin and wash with DCM.[5]

Visualizations

general_workflow Resin Peptide-Resin Swell Swell Resin (DMF, 30 min) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling: Add Activated N-Me Amino Acid Wash1->Coupling Reaction React (1-4 hours) Coupling->Reaction Monitor Monitor Completion (Bromophenol Blue Test) Reaction->Monitor Wash2 Wash (DMF, DCM) Monitor->Wash2 Next_Cycle Proceed to Next Cycle Wash2->Next_Cycle

Caption: General workflow for one cycle of N-methyl amino acid incorporation in SPPS.[1]

troubleshooting_workflow Start Incomplete Coupling (Positive Bromophenol Blue Test) Double_Couple Perform a Second Coupling Start->Double_Couple Remonitor Re-monitor Completion Double_Couple->Remonitor Still_Positive Still Positive? Remonitor->Still_Positive Change_Reagents Change Coupling Reagent/ Increase Reaction Time Still_Positive->Change_Reagents Yes Proceed Proceed to Next Deprotection Still_Positive->Proceed No Remonitor2 Re-monitor Completion Change_Reagents->Remonitor2 Still_Positive2 Still Positive? Remonitor2->Still_Positive2 Capping Cap Unreacted Amines (e.g., Acetic Anhydride) Still_Positive2->Capping Yes Still_Positive2->Proceed No Capping->Proceed

Caption: Troubleshooting workflow for incomplete N-methylated amino acid coupling.[4]

activation_pathway cluster_activation Activation cluster_coupling Coupling Fmoc-N-Me-AA-COOH Fmoc-N-Me-AA-COOH Carboxylic Acid Active_Ester Activated Ester (Reactive Intermediate) Fmoc-N-Me-AA-COOH->Active_Ester + HATU + DIEA HATU HATU Coupling Reagent DIEA DIEA Base New_Peptide_Bond Peptide-Resin-CO-N(Me)-AA-Fmoc New Peptide Bond Active_Ester->New_Peptide_Bond + Peptide-Resin-NH2 Peptide_Resin_NH2 Peptide-Resin-NH2 Free Amine

Caption: Activation and coupling pathway using HATU.[1]

References

Technical Support Center: Managing Impurities in N-methylation Reactions on Solid Support

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing impurities during N-methylation reactions on solid support. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities in solid-phase N-methylation reactions?

A1: Impurities in solid-phase N-methylation primarily arise from three sources:

  • Incomplete Reactions: Due to steric hindrance from the newly introduced methyl group, both the methylation step and the subsequent coupling of the next amino acid can be incomplete. This leads to the presence of unmethylated peptide sequences and deletion sequences where an amino acid has failed to couple.[1][2]

  • Side Reactions: Several side reactions can occur during the process, including:

    • Racemization: The activation of amino acids, especially in the presence of a base, can lead to the loss of stereochemical integrity at the alpha-carbon.[3]

    • Diketopiperazine (DKP) Formation: This is an intramolecular cyclization that can cleave the first two amino acids from the resin, particularly when proline or an N-methylated amino acid is in the first or second position.[1]

    • Aspartimide Formation: Peptides containing aspartic acid are prone to forming a five-membered ring side product, especially under basic or heated conditions.[4][5]

  • Reagent-Related Impurities: Impurities can also stem from the reagents themselves or their degradation products. For example, residual reagents from the methylation or coupling steps can contaminate the final product.[6]

Q2: Why is coupling an amino acid onto an N-methylated residue so challenging?

A2: The core challenge is steric hindrance. The methyl group on the amide nitrogen of the N-terminal residue physically blocks the approach of the incoming activated amino acid.[1][2] This slows down the reaction kinetics significantly, often resulting in incomplete coupling and the formation of deletion sequences.[1] The problem is even more pronounced when attempting to couple two consecutive N-methylated amino acids.[1][7]

Q3: What are the advantages of performing N-methylation directly on the solid support ("on-resin") versus incorporating pre-methylated amino acid monomers?

A3: On-resin N-methylation is a versatile and cost-effective approach that allows for the site-specific methylation of virtually any amino acid within a sequence.[3] This method avoids the need to synthesize or purchase expensive and often commercially limited Fmoc-N-methyl-amino acid building blocks.[1][8] However, the incorporation of pre-synthesized monomers can be more straightforward if the desired methylated amino acid is readily available.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Low Yield of the Desired N-methylated Peptide
  • Symptoms:

    • The final crude peptide yield is significantly lower than expected.[1]

    • Mass spectrometry analysis reveals a complex mixture of products.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Incomplete Coupling Use high-activity coupling reagents like HATU, HCTU, PyAOP, or PyBOP, as standard carbodiimides are often insufficient.[1][9] For extremely difficult couplings, consider more potent reagents like PyBrOP.[1] Extend coupling times and perform double or even triple couplings.[7]
Poor Resin Swelling Ensure the resin is fully swollen in a suitable solvent (e.g., DMF or NMP) for at least 30 minutes before starting the synthesis to ensure all reaction sites are accessible.[2]
Diketopiperazine (DKP) Formation If the N-methylated residue is near the N-terminus, use a bulky resin linker such as 2-chlorotrityl chloride (2-CTC) resin.[1] Proceed immediately to the coupling of the third amino acid after deprotecting the second.[1]
Premature Cleavage from Resin If using a hyper-acid sensitive resin like 2-CTC, ensure all reaction conditions remain strictly non-acidic until the final cleavage step.[2]
Issue 2: Presence of Deletion Sequences in the Final Product
  • Symptoms:

    • Mass spectrometry analysis shows peptides missing one or more amino acids at the intended N-methylated position.[1][2]

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Steric Hindrance Employ microwave-assisted peptide synthesis (MW-SPPS) to increase reaction temperature and drive difficult couplings to completion. Be cautious with temperature-sensitive residues like Fmoc-Arg(Pbf)-OH, which can undergo side reactions at elevated temperatures.[2]
Inefficient Coupling Reagents Switch to more powerful coupling reagents. HATU is a widely used and effective option for N-methyl amino acids.[2] Other strong alternatives include COMU, PyAOP, and PyBOP, especially with additives like HOAt or Oxyma.[2]
Incomplete Deprotection Ensure the Fmoc protecting group is completely removed before the coupling step. Perform a colorimetric test (e.g., Bromophenol Blue) to confirm the presence of free amines.[1][9]
Issue 3: Unwanted Side Products Detected by HPLC/MS
  • Symptoms:

    • HPLC chromatogram shows multiple peaks close to the main product peak.[7]

    • MS analysis identifies masses corresponding to side products like racemized isomers or aspartimide formation.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Racemization Minimize the pre-activation time of the amino acid and avoid excessive amounts of base. The choice of base can also influence the degree of racemization.[3]
Aspartimide Formation When dealing with Asp residues, avoid prolonged exposure to base (DBU) during the methylation step.[4][10] Reducing the reaction time and temperature can mitigate this side reaction.[4]
Incomplete Sulfonylation (in on-resin methylation) In the three-step on-resin methylation protocol (sulfonylation, methylation, desulfonylation), ensure the initial sulfonylation step is complete before proceeding to methylation to prevent unwanted side products.[2] A Kaiser test can be performed to check for complete protection.[11]

Quantitative Data Summary

The efficiency of N-methylated peptide synthesis is highly dependent on the chosen methodology and reagents. Below is a summary of reported purity levels for different approaches.

N-Methylation MethodKey ReagentsReported HPLC Purity of Crude Product (%)Reference
On-Resin (Optimized)o-NBS-Cl, Dimethylsulfate, DBU54-93% (depending on the amino acid)[10]
Microwave-Assisted On-Resino-NBS-Cl, Dimethylsulfate, DBU73% (for Asp-containing peptide)[4][10]
Standard On-Resino-NBS-Cl, Dimethylsulfate, DBU~26% (with prolonged DBU exposure for Asp)[10]
Incorporation of Fmoc-N-Me-AA-OHPyAOP or PyBOP/HOAtGenerally high, but sequence dependent[7]

Experimental Protocols

Protocol 1: On-Resin N-Methylation (Optimized Three-Step Procedure)

This protocol is adapted from a common and efficient on-resin methylation method.[10][12]

  • Sulfonylation (o-NBS Protection):

    • Swell the N-terminally deprotected peptide-resin in N-methylpyrrolidone (NMP).

    • Add a pre-activated solution of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) (4 eq.) and 4-dimethylaminopyridine (DMAP) (10 eq.) in NMP.

    • Agitate the mixture at room temperature. The reaction time can be significantly reduced from 2 hours to as little as 20 minutes with methods like ultrasonic irradiation.[4][10]

    • Wash the resin thoroughly with NMP.[10]

  • Methylation:

    • To the sulfonamide-resin, add a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (5 eq.) and dimethyl sulfate (10 eq.) in NMP.[11]

    • Agitate for a short duration (e.g., 2-5 minutes).[11] Repeat this step once.

    • Wash the resin with NMP.

  • Desulfonylation (o-NBS Removal):

    • Prepare a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in NMP.[10]

    • Add the solution to the resin and agitate for 5-10 minutes. The appearance of a yellow-green color indicates the reaction is proceeding.[10] Repeat this step once.

    • Wash the resin extensively with NMP and then Dichloromethane (DCM) to prepare for the next coupling step.[1]

Protocol 2: Microwave-Assisted Coupling of an N-Methylated Amino Acid

This protocol is beneficial for sterically hindered couplings.[1][2]

  • Resin and Reagent Preparation:

    • In a microwave-safe peptide synthesis vessel, add the swelled resin with the N-methylated N-terminus.

    • Prepare a solution of the Fmoc-amino acid (5 eq.) and a coupling reagent like HCTU (5 eq.) in NMP.

  • Reagent Addition:

    • Add the amino acid/coupling reagent solution to the resin.

    • Add N,N-Diisopropylethylamine (DIEA) (10 eq.).

  • Microwave Irradiation:

    • Place the vessel in a peptide synthesizer equipped with a microwave unit.

    • Irradiate at a constant temperature (e.g., 75°C) for 10-15 minutes.[1]

  • Post-Coupling Wash and Check:

    • Drain the reaction solution and wash the resin extensively with NMP or DMF.[1]

    • Perform a colorimetric test (e.g., Bromophenol Blue) to confirm reaction completion. A yellow color indicates completion, while blue or green signifies free amines remain.[1][9] If necessary, repeat the microwave coupling step.

Visual Guides

experimental_workflow cluster_start Start: Peptide-Resin cluster_deprotection Step 1: Deprotection cluster_methylation Step 2: On-Resin N-Methylation cluster_coupling Step 3: Coupling Next AA cluster_end Continue Synthesis start_node Fmoc-AA-Resin deprotection Fmoc Removal (e.g., 20% Piperidine in DMF) start_node->deprotection Wash sulfonylation a) Sulfonylation (o-NBS-Cl, Base) deprotection->sulfonylation Wash methylation b) Methylation (Me-source, Base) sulfonylation->methylation Wash desulfonylation c) Desulfonylation (Thiol, Base) methylation->desulfonylation Wash coupling Fmoc-AA-OH Coupling (HATU, DIEA) desulfonylation->coupling Wash end_node Fmoc-AA-(N-Me)AA-Resin coupling->end_node Wash

Caption: On-resin N-methylation and subsequent coupling workflow.

troubleshooting_tree issue Low Coupling Efficiency? check_reagent Using High-Activity Coupling Reagent? (e.g., HATU, PyAOP) issue->check_reagent Yes use_strong_reagent Action: Switch to HATU, PyAOP, or PyBrOP check_reagent->use_strong_reagent No check_temp Using Elevated Temperature? check_reagent->check_temp Yes success Problem Resolved use_strong_reagent->success use_microwave Action: Use Microwave-Assisted Synthesis (75°C) check_temp->use_microwave No double_couple Action: Perform Double Coupling check_temp->double_couple Yes use_microwave->success double_couple->success

Caption: Troubleshooting decision tree for low coupling efficiency.

References

Improving coupling efficiency for consecutive N-methylated residues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the solid-phase synthesis of N-methylated peptides. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common challenges and improve the yield and purity of your synthesis. N-methylation is a key strategy for enhancing the therapeutic properties of peptides, but it introduces significant synthetic challenges, primarily due to steric hindrance.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of peptides with consecutive N-methylated residues so challenging?

A1: The primary difficulty arises from steric hindrance. The methyl group on the amide nitrogen of the N-terminal residue physically obstructs the approach of the incoming activated amino acid, slowing down the kinetics of the coupling reaction.[1][2][3] This effect is particularly pronounced when coupling an N-methylated amino acid onto another N-methylated residue.[1][2][3] This often leads to incomplete reactions, low yields, and the formation of deletion sequences where one or more amino acids are missing from the final product.[1][2][4]

Q2: What are the initial signs of a difficult coupling reaction involving N-methylated residues?

A2: Common indicators of poor coupling efficiency include:

  • Positive Bromophenol Blue Test: After the coupling step, a blue or green color on the resin beads indicates the presence of unreacted free secondary amines.[2] A complete reaction is signified by a yellow color.[2] The standard ninhydrin test is not effective for monitoring these couplings as it does not react with N-methylated amines.[5]

  • Presence of Deletion Sequences: Mass spectrometry analysis of the crude peptide product reveals peptides that are missing the intended N-methylated residue.[2][4]

  • Low Final Yield: The overall yield of the desired full-length peptide is significantly lower than anticipated.[2][4]

Q3: My standard coupling reagents (e.g., HBTU, DIC) are ineffective. What should I use instead?

A3: Standard coupling reagents are often not potent enough to overcome the steric hindrance of N-methylated residues.[3] It is highly recommended to use stronger coupling reagents.[1][3]

  • Uronium/Aminium Reagents: HATU and HCTU are generally more effective than carbodiimides like DIC, but HATU is considered superior for these difficult couplings.[3][5][6]

  • Phosphonium Reagents: Reagents like PyAOP and PyBOP (often used with HOAt) are highly effective for coupling N-methylated amino acids.[1][3][7] For extremely hindered couplings, such as between two consecutive N-methylated residues, the more reactive bromophosphonium reagent, PyBrOP, may be required.[1][4][5]

Q4: Are there alternative strategies to using pre-synthesized N-methylated amino acids?

A4: Yes, on-resin N-methylation is a versatile and cost-effective alternative.[8] This method involves synthesizing the peptide with standard Fmoc-amino acids and then selectively methylating the nitrogen of a specific residue directly on the solid support.[1][8] This approach avoids the need to synthesize and purchase expensive Fmoc-N-methyl-amino acid building blocks.[1] A common method involves a three-step process of sulfonylation (protection), methylation, and desulfonylation.[1]

Q5: Can reaction conditions be modified to improve coupling efficiency?

A5: Yes, beyond choosing a potent coupling reagent, optimizing reaction conditions can significantly improve outcomes. Microwave-assisted coupling can be particularly beneficial.[8][9] The use of microwave irradiation can increase the reaction temperature, which accelerates the slow kinetics of sterically hindered couplings and can help drive the reaction to completion.[1][9]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of peptides containing consecutive N-methylated residues.

Issue Probable Cause(s) Recommended Solution(s)
1. Low or Incomplete Coupling Efficiency - Steric Hindrance: The N-methyl group blocks the coupling site.[1][2][3]- Ineffective Coupling Reagent: Standard reagents like HBTU or DIC are too weak.[3]- Poor Resin Swelling: Reagents cannot access all reaction sites.[2]- Switch to a more potent coupling reagent: Use HATU, PyAOP, or PyBOP/HOAt. For extremely difficult couplings, use PyBrOP.[1][3][5]- Perform a double or triple coupling: Repeat the coupling step to drive the reaction to completion.[3]- Increase reaction time and/or temperature: Consider microwave-assisted synthesis to accelerate the reaction.[1][8]- Ensure adequate resin swelling: Allow the resin to swell in the reaction solvent (e.g., DMF or NMP) for at least 30 minutes before coupling.[2]
2. Presence of Deletion Sequences in Final Product - Incomplete Coupling: The primary cause is the failure of a coupling reaction, leading to the omission of an amino acid.[2][4]- Implement all solutions for "Low Coupling Efficiency." - Monitor reaction completion: Use the Bromophenol Blue test after each coupling step to ensure no free amines remain before proceeding to the next cycle.[2] Recouple if the test is positive (blue/green color).
3. Low Overall Crude Peptide Yield - Cumulative Effect of Incomplete Couplings: Each failed coupling step reduces the final yield of the target peptide.[4]- Chain Aggregation: Growing peptide chains may clump together, making the N-terminus inaccessible.[6]- Premature Chain Loss: Cleavage of the peptide from the resin can occur if harsh or inappropriate conditions are used, especially with acid-sensitive resins.[2]- Optimize coupling efficiency at every step. - Use microwave synthesis: The rapid heating can disrupt aggregation.[8]- Choose appropriate resin and reaction conditions: Ensure compatibility, especially regarding acid lability.[2]
4. Side Reactions During On-Resin N-Methylation - Incomplete Sulfonylation: If the amine is not fully protected before methylation, unwanted side products can form.[2]- Prolonged Exposure to Base: Sensitive amino acids may be affected by extended exposure to bases like DBU used in some protocols.[2]- Ensure complete sulfonylation: Monitor the protection step carefully.- Optimize reaction times: Minimize exposure to harsh reagents where possible.[2]

Quantitative Data: Comparison of Coupling Reagents

The choice of coupling reagent is critical for successfully synthesizing N-methylated peptides. The following table summarizes the relative effectiveness of common reagents for difficult couplings.

Coupling Reagent Reagent Type Relative Reactivity Typical Use Case for N-Me Peptides Notes
DIC/HOBt CarbodiimideLowNot recommended for N-methylated couplings.Often results in very low yields and significant deletion sequences.[1]
HCTU/HBTU Uronium/AminiumModerateCan be used for single N-methyl residues but often fails for consecutive N-methyl couplings.[3][5]Less effective than HATU for sterically hindered couplings.[5]
HATU Uronium/AminiumHighRecommended. Very effective for most N-methylated couplings.[5][6]Reacts faster and with less epimerization compared to HBTU.[10]
PyAOP / PyBOP PhosphoniumVery HighRecommended. Highly effective, especially for coupling an amino acid onto an N-methyl residue.[1][7]Often used with HOAt to increase efficiency and reduce racemization.[7]
PyBrOP PhosphoniumExtremely HighRecommended for most difficult cases. Use when coupling two consecutive N-methylated residues.[1][5]Its high reactivity can sometimes lead to side reactions if not used carefully.[11]

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of an Fmoc-Amino Acid

This protocol is suitable for coupling an amino acid onto an N-methylated residue.

  • Resin Preparation: Swell the peptide-resin (with the N-terminal N-methyl amine exposed) in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for at least 30 minutes.[2]

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve 4 equivalents of the Fmoc-protected amino acid and 4 equivalents of HATU in DMF or NMP.[5]

  • Base Addition: Add 8 equivalents of Diisopropylethylamine (DIEA) to the activation mixture and agitate for 1-5 minutes.[5]

  • Coupling Reaction: Add the activated amino acid solution to the swelled resin. Agitate the mixture at room temperature for 1-2 hours.[1]

  • Post-Coupling Wash: Drain the reaction solution and wash the resin extensively with NMP or DMF.

  • Completion Check: Perform a Bromophenol Blue test.[5] If the test is blue or green, repeat steps 2-5 (recouple). If yellow, proceed to the next Fmoc-deprotection step.

Protocol 2: Microwave-Assisted Coupling

This protocol uses microwave energy to accelerate difficult couplings.

  • Resin & Reagent Preparation: In a microwave-safe peptide synthesis vessel, add the swelled peptide-resin.

  • Reagent Addition: In a separate vial, prepare the activated amino acid solution by adding the Fmoc-amino acid (5 eq.), a coupling reagent like HCTU or HATU (5 eq.), and DIEA (10 eq.) in NMP.

  • Coupling Reaction: Add the activated solution to the resin. Place the vessel in a peptide synthesizer equipped with a microwave unit.

  • Microwave Irradiation: Irradiate at a constant temperature (e.g., 75°C) for 10-15 minutes.[1]

  • Post-Coupling Wash & Check: Drain the vessel and wash the resin thoroughly with NMP. Perform a Bromophenol Blue test to confirm reaction completion. Repeat the microwave coupling step if necessary.[1]

Protocol 3: On-Resin N-Methylation (Fukuyama-Mitsunobu based)

This three-step procedure is performed on the resin after Fmoc deprotection of the N-terminal amine that is to be methylated.[1]

  • Sulfonylation (o-NBS Protection):

    • Swell the N-terminally deprotected peptide-resin in NMP.

    • Add a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl, 4 eq.) and collidine (5 eq.) in NMP.

    • Agitate for 20 minutes. Wash the resin with NMP.

  • Methylation:

    • Add a solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 5 eq.) and methyl p-toluenesulfonate (MeOTs, 10 eq.) in NMP.

    • Agitate for 5-10 minutes.[1] Wash the resin with NMP.

  • Desulfonylation:

    • Add a solution of mercaptoethanol (10 eq.) and DBU (5 eq.) in NMP.

    • Agitate for 5 minutes. Repeat this step once more.

    • Wash the resin extensively with NMP to yield the N-methylated amine, ready for the next coupling cycle.

Visualizations

Diagram 1: Steric hindrance in N-methylated coupling.

HATU_Coupling_Workflow Resin Peptide-Resin (N-Me Amine) Activate 1. Pre-activate Fmoc-AA + HATU + DIEA Couple 2. Add Activated AA to Resin (1-2 hours) Activate->Couple Wash 3. Wash Resin (DMF/NMP) Couple->Wash Test 4. Bromophenol Blue Test Wash->Test Recouple Repeat Coupling Test->Recouple Positive (Blue) Next Proceed to Next Cycle Test->Next Negative (Yellow) Recouple->Couple

Diagram 2: Workflow for HATU-mediated coupling.

On_Resin_Methylation Start Start: Deprotected N-Terminal Amine Sulfonyl 1. Sulfonylation (o-NBS-Cl, Collidine) Start->Sulfonyl Protected Protected Sulfonamide Sulfonyl->Protected Methylate 2. Methylation (MeOTs, DBU) Protected->Methylate Methylated Methylated Sulfonamide Methylate->Methylated Desulfonyl 3. Desulfonylation (Mercaptoethanol, DBU) Methylated->Desulfonyl End Result: N-Methylated Amine Desulfonyl->End

Diagram 3: Workflow for on-resin N-methylation.

References

Alternative catalysts for Z-deprotection when Pd/C fails

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the removal of the carboxybenzyl (Cbz or Z) protecting group, particularly when standard palladium on carbon (Pd/C) catalysis fails.

Troubleshooting Guide: Pd/C Catalyst Failure in Z-Deprotection

Question 1: My Z-deprotection using Pd/C and H₂ is slow or incomplete. What are the potential causes and solutions?

Answer: Sluggish or incomplete Z-deprotection via catalytic hydrogenation is a common issue. Several factors can be responsible. A systematic approach to troubleshooting is outlined below.

Potential Causes and Solutions:

  • Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning, especially by sulfur-containing compounds (e.g., thiols, thioethers) or other impurities.[1][2][3]

    • Solution: Ensure the starting material is highly purified to remove any sulfur-containing contaminants. If the substrate inherently contains sulfur, consider an alternative deprotection method that is not susceptible to poisoning, such as acidic or nucleophilic cleavage.[1][4] In some cases, increasing the catalyst loading or adding fresh catalyst portion-wise may help drive the reaction to completion.[4][5]

  • Poor Catalyst Activity: The activity of Pd/C can differ between batches and diminish over time.[1][5]

    • Solution: Use a fresh batch of high-quality catalyst. For more challenging deprotections, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) can be effective.[5][6]

  • Insufficient Hydrogen: Atmospheric pressure from a hydrogen balloon may not be sufficient for all substrates.[5]

    • Solution: Increase the hydrogen pressure, for instance, to 50 psi or higher using a Parr apparatus.[1][5]

  • Inadequate Mixing: As a heterogeneous reaction, efficient mixing is crucial for the substrate to interact with the catalyst's surface.[1][5]

    • Solution: Ensure vigorous stirring or agitation of the reaction mixture.[1][5]

  • Product Inhibition: The deprotected amine product can coordinate to the palladium catalyst, thereby inhibiting its activity.[1][7]

    • Solution: Adding a small amount of a weak acid, such as acetic acid, can protonate the product amine, which reduces its coordination to the catalyst.[1][7]

  • Poor Solubility: The substrate's limited solubility in the chosen solvent can hinder its access to the catalyst surface.[8]

    • Solution: Experiment with different solvents or solvent mixtures to improve solubility.[8]

Troubleshooting Workflow

start Z-Deprotection with Pd/C Fails poisoning Suspect Catalyst Poisoning (e.g., sulfur present) start->poisoning activity Suspect Poor Catalyst Activity start->activity conditions Suspect Suboptimal Reaction Conditions start->conditions alt_method Choose Alternative Deprotection Method poisoning->alt_method Sulfur inherent to substrate purify Purify Starting Material poisoning->purify fresh_catalyst Use Fresh/More Active Catalyst (e.g., Pd(OH)₂/C) activity->fresh_catalyst inc_pressure Increase H₂ Pressure conditions->inc_pressure acid_additive Add Weak Acid (e.g., AcOH) conditions->acid_additive purify->start Retry fresh_catalyst->start Retry inc_pressure->start Retry acid_additive->start Retry

Caption: Troubleshooting workflow for failed Z-deprotection with Pd/C.

Alternative Deprotection Methods

When standard hydrogenolysis with Pd/C is not viable, several alternative methods can be employed.

Question 2: What is Catalytic Transfer Hydrogenation (CTH) and when should I use it?

Answer: Catalytic Transfer Hydrogenation (CTH) is a variation of catalytic hydrogenation where hydrogen is generated in situ from a donor molecule, avoiding the need for pressurized hydrogen gas.[3][5][9] This method is often considered safer, especially for larger-scale reactions.[10]

  • Common Hydrogen Donors: Ammonium formate, formic acid, cyclohexene, and 1,4-cyclohexadiene are frequently used.[3][5][9]

  • Advantages: CTH can offer better chemoselectivity, sometimes preserving other reducible functional groups that might be affected by standard H₂/Pd/C conditions.[5][8]

  • Limitations: The choice of hydrogen donor can be critical and may require optimization.

Question 3: When is acidic cleavage a suitable alternative for Z-deprotection?

Answer: Acid-mediated deprotection is a robust, metal-free alternative, particularly useful for substrates that are sensitive to reduction or contain catalyst poisons.[11][12][13]

  • Common Reagents: HBr in acetic acid is a classic choice, while milder Lewis acid conditions like aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) are also effective and show good functional group tolerance.[12][14][15]

  • Advantages: This method is scalable, cost-effective, and avoids potential contamination of the final product with residual heavy metals.[11]

  • Side Reactions: Be aware of potential side reactions such as acetylation when using acetic acid as a solvent, or alkylation from the generated benzyl cation.[14] Using a non-nucleophilic acid/solvent system like HCl in dioxane can mitigate these issues.[14]

Question 4: Are there other non-reductive methods for Z-deprotection?

Answer: Yes, nucleophilic cleavage offers a mild alternative for sensitive substrates.

  • Method: A notable example involves using 2-mercaptoethanol with a base like potassium acetate or potassium phosphate in a solvent such as N,N-dimethylacetamide (DMAC).[14][15]

  • Advantages: This method is highly selective and avoids the reduction of sensitive functionalities.[14][15] It also circumvents the formation of potentially genotoxic byproducts that can arise from other methods.[14]

Decision Pathway for Alternative Catalysts

start Z-Deprotection with Pd/C Fails check_sulfur Is a catalyst poison (e.g., sulfur) present? start->check_sulfur check_reducible Are other reducible groups present? check_sulfur->check_reducible No acid Acidic Cleavage (e.g., HBr/AcOH, AlCl₃/HFIP) check_sulfur->acid Yes cth Catalytic Transfer Hydrogenation (CTH) check_reducible->cth No check_reducible->acid Yes nucleophilic Nucleophilic Cleavage (e.g., 2-Mercaptoethanol) acid->nucleophilic Acid-sensitive groups present

Caption: Decision pathway for selecting an alternative Z-deprotection method.

Data Presentation: Comparison of Z-Deprotection Methods

Deprotection MethodCatalyst/ReagentTypical ConditionsAdvantagesCommon Issues
Catalytic Hydrogenolysis 10% Pd/C, H₂MeOH or EtOAc, RT, 1-50 atmClean byproducts (toluene, CO₂), mild conditions.[14][16]Catalyst poisoning, over-reduction of other groups, requires H₂ gas.[1][5]
Catalytic Transfer Hydrogenation 10% Pd/C, Ammonium Formate or Formic AcidMeOH or EtOH, RTAvoids pressurized H₂, can be more selective.[5][9][10]May require stoichiometric hydrogen donor, catalyst poisoning still an issue.[9]
Acidic Cleavage HBr in Acetic AcidGlacial AcOH, RTMetal-free, effective for sulfur-containing substrates.[11][14]Harsh conditions, potential for side reactions (acetylation, alkylation).[14]
Lewis Acid-Mediated Cleavage AlCl₃ in HFIPHFIP, RTMilder than HBr/AcOH, good functional group tolerance.[12][14][15]Stoichiometric Lewis acid required, HFIP is a specialized solvent.[12]
Nucleophilic Cleavage 2-Mercaptoethanol, K₂CO₃ or K₃PO₄DMAC, 75 °CHighly selective, compatible with sensitive functionalities.[14][15]Requires heating, potential for thiol-related side products.[14]

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation with Ammonium Formate

  • Dissolution: Dissolve the Cbz-protected substrate (1.0 mmol) in methanol (10 mL) in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (10-20 mol%).

  • Hydrogen Donor Addition: Add ammonium formate (4.0 mmol, 4 equivalents) to the stirred suspension at room temperature.

  • Reaction Monitoring: Stir the reaction vigorously and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be further purified by extraction or chromatography to remove excess ammonium formate salts.

Protocol 2: Acidic Cleavage with HBr in Acetic Acid

  • Dissolution: Dissolve the Cbz-protected amine (1.0 equiv) in glacial acetic acid.

  • Reagent Addition: Add a 33% (w/w) solution of HBr in acetic acid to the mixture at room temperature.

  • Reaction: Stir the reaction at room temperature. The reaction time can vary from a few minutes to several hours depending on the substrate.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, the product hydrobromide salt can often be precipitated by the addition of a large volume of cold diethyl ether.

  • Isolation: Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.[12]

Protocol 3: Lewis Acid-Mediated Cleavage with AlCl₃ in HFIP

  • Dissolution: In a clean, dry flask, dissolve the Cbz-protected amine (1.0 equiv) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[5][12]

  • Reagent Addition: Add aluminum chloride (AlCl₃) (1.5-3.0 equiv) portion-wise to the solution.[12]

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.[5][12]

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Isolation: Extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product, which can then be purified.[12]

Protocol 4: Nucleophilic Cleavage with 2-Mercaptoethanol

  • Setup: To a solution of the Cbz-protected amine (1 equivalent) in N,N-dimethylacetamide (DMAC), add potassium acetate (e.g., 4 equivalents).[14]

  • Reagent Addition: Add 2-mercaptoethanol (e.g., 2 equivalents).[14]

  • Reaction: Heat the reaction mixture (e.g., to 75 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.[14]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[14]

References

Technical Support Center: Minimizing Racemization During N-Methyl Amino Acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-methyl amino acid coupling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their peptide synthesis protocols, with a specific focus on minimizing racemization.

Frequently Asked Questions (FAQs)

Q1: Why are N-methylated amino acids more prone to racemization during peptide coupling?

A1: N-methylated amino acids exhibit a higher propensity for racemization due to a combination of electronic and steric effects. The N-methyl group increases steric hindrance around the alpha-carbon, which can slow down the desired coupling reaction.[1][2] This prolonged exposure to activation and basic conditions increases the opportunity for the primary racemization mechanism to occur.[1] Slower coupling reactions under basic conditions have been noted to cause partial epimerization.[1]

Q2: What is the primary mechanism of racemization for N-methylated amino acids?

A2: The principal pathway for racemization during the coupling of N-protected amino acids is the formation of a 5(4H)-oxazolone (or azlactone) intermediate. The activated carboxyl group cyclizes, and the resulting oxazolone has an acidic proton at the chiral alpha-carbon. In the presence of a base, this proton can be readily abstracted to form a planar, achiral enolate intermediate. Subsequent nucleophilic attack by the amine component can occur from either face of this intermediate, resulting in a mixture of L- and D-isomers in the peptide product.[1] A less common secondary pathway is direct enolization via proton abstraction from the activated amino acid.[1]

Q3: Which factors have the most significant impact on racemization during N-methylated amino acid coupling?

A3: Several factors critically influence the extent of racemization:

  • Coupling Reagents and Additives: The choice of coupling reagent and the use of anti-racemization additives are paramount. Onium salts (Uronium/Aminium, Phosphonium) paired with additives like 1-hydroxy-7-azabenzotriazole (HOAt) or OxymaPure are highly effective at suppressing racemization.[1][3]

  • Base: The strength and steric hindrance of the base used are crucial.[1][3][4] Strong, non-hindered bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can accelerate proton abstraction and increase racemization.[1][3]

  • Solvent: The polarity of the solvent can affect the rate of racemization, with more polar solvents potentially favoring this side reaction.[1][5]

  • Temperature: Elevated temperatures, while sometimes used to overcome steric hindrance, can also increase the rate of racemization.[1][5]

Q4: Are there specific coupling reagents that are recommended to minimize racemization for N-methylated amino acids?

A4: Yes, for sterically hindered couplings involving N-methylated amino acids, phosphonium-based reagents like PyAOP and uronium/aminium reagents such as HATU are highly recommended.[1][2][6] Halogenophosphonium reagents like PyBrOP have also been developed specifically for difficult couplings with N-methyl amino acids.[3] While carbodiimides like DIC can be used, they often result in lower yields and require the addition of racemization-suppressing additives like HOAt or OxymaPure.[1]

Troubleshooting Guide

This section addresses common problems encountered during the coupling of N-methylated amino acids and provides systematic solutions to minimize racemization.

Problem: High levels of racemization detected in the final peptide.

High levels of the undesired D-diastereomer can compromise the biological activity and purity of the final peptide.

G cluster_step1 Detailed Actions for Step 1 cluster_step2 Detailed Actions for Step 2 cluster_step3 Detailed Actions for Step 3 start High Racemization Detected step1 Step 1: Evaluate Coupling Reagent & Additive start->step1 step2 Step 2: Assess Base & Reaction Conditions step1->step2 If racemization persists action1a Using Carbodiimide (DIC/DCC)? Add HOAt or OxymaPure. HOAt is superior to HOBt. action1b Switch to Phosphonium-based reagent (e.g., PyAOP) or Uronium/Aminium (e.g., HATU). step3 Step 3: Refine Coupling Protocol step2->step3 If racemization persists action2a Using DIPEA or TEA? Switch to a weaker, sterically hindered base (e.g., N-methylmorpholine (NMM) or sym-collidine). action2b Lower reaction temperature. Avoid prolonged heating. end Racemization Minimized step3->end action3a Minimize pre-activation time. action3b Consider in situ neutralization protocols.

Caption: A logical workflow for troubleshooting high racemization levels.

Detailed Steps:

  • Step 1: Evaluate Coupling Reagent & Additive:

    • If you are using a carbodiimide reagent (e.g., DIC), the addition of a racemization suppressant is essential. HOAt and OxymaPure are more effective than HOBt.[1]

    • For particularly difficult couplings, switch to a more potent phosphonium-based reagent like PyAOP or a uronium/aminium reagent like HATU.[1][2]

  • Step 2: Assess Base and Reaction Conditions:

    • The presence of tertiary amine salts can significantly increase racemization with N-methylated amino acids.[1] Replace strong, non-hindered bases (DIPEA, TEA) with weaker, sterically hindered alternatives like N-methylmorpholine (NMM) or sym-collidine.[1][3][4]

    • If elevated temperatures are being used to drive the reaction, try to reduce the temperature or the heating time, as higher temperatures increase the rate of racemization.[1][5]

  • Step 3: Refine Coupling Protocol:

    • Minimize the time the activated amino acid spends in solution before it is added to the resin-bound amine to reduce the opportunity for oxazolone formation.[1]

    • Consider using in situ neutralization protocols where the free amine is generated in the presence of the activated amino acid.[7]

Data Presentation

Table 1: Comparison of Coupling Reagents and Additives on Racemization

Coupling Reagent/MethodAdditiveBaseRacemization LevelComments
DICHOBtDIPEAModerate to HighHOBt is less effective at suppressing racemization than HOAt or OxymaPure.[1]
DICHOAtDIPEALowHOAt is a superior additive for minimizing racemization with carbodiimides.[1]
DICOxymaPureDIPEALowOxymaPure is a non-explosive and effective alternative to HOAt.[3]
HBTU-DIPEAModerateOften not effective enough for hindered N-methyl amino acid couplings.[2]
HATU-DIPEA/NMMVery LowHighly efficient for coupling N-methyl amino acids with minimal racemization.[1][2][3]
PyAOP-DIPEA/NMMVery LowA highly effective phosphonium-based reagent for hindered couplings.[1][6]
PyBrOP-DIPEA/NMMVery LowSpecifically designed for difficult couplings to N-methyl amino acids.[3]

Table 2: Influence of Base on Racemization

BaseSteric HindranceBasicity (pKa)Racemization Tendency
Triethylamine (TEA)Low~10.7High
N,N-Diisopropylethylamine (DIPEA)High~10.1Moderate to High
N-Methylmorpholine (NMM)Moderate~7.4Low to Moderate
2,4,6-Collidine (sym-collidine)High~7.4Low

Experimental Protocols

Protocol 1: General Procedure for Coupling Fmoc-N-methyl-amino acids using HATU

This protocol is a general guideline and may require optimization for specific sequences.

  • Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Activation: In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (4 eq.) and HATU (4 eq.) in DMF. Add NMM (8 eq.).

  • Pre-activation: Allow the activation mixture to stand for 2-5 minutes at room temperature. Do not exceed 5 minutes to minimize potential side reactions.[1]

  • Coupling: Add the activation mixture to the swelled resin. Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: Remove a small sample of resin beads, wash thoroughly with DMF and then methanol. Perform a bromophenol blue test to check for reaction completion.[1] A yellow color indicates a complete reaction, while a blue or green color suggests an incomplete coupling.[8]

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF.

Protocol 2: Analysis of Racemization by Chiral HPLC after Acid Hydrolysis

  • Peptide Hydrolysis: Place a small sample of the dried peptide-resin in a hydrolysis tube. Add 1 mL of 6 M HCl. Seal the tube under vacuum and heat at 110°C for 24 hours. After cooling, evaporate the HCl to complete dryness.

  • Derivatization (Example using Marfey's Method): Redissolve the amino acid hydrolysate in 50 µL of water. Add 100 µL of a 1% (w/v) solution of L-FDAA (Marfey's reagent) in acetone, followed by 20 µL of 1 M NaHCO₃. Incubate at 40°C for 1 hour. Quench the reaction by adding 20 µL of 1 M HCl.

  • HPLC Analysis:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water containing 0.05% TFA.

    • Detection: Monitor the elution profile at 340 nm.

    • Method: Develop a gradient method that can resolve the diastereomeric derivatives of the N-methylated amino acid of interest.[1] It is crucial to run standards of the L-L and L-D diastereomers to confirm peak identities.[1]

Visualizations

G cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Coupling N_protected_AA N-Protected Amino Acid Activated_AA Activated Amino Acid (e.g., O-acylisourea) N_protected_AA->Activated_AA Coupling Reagent (e.g., DIC) Oxazolone 5(4H)-Oxazolone Intermediate Activated_AA->Oxazolone Cyclization Enolate Planar Enolate (Achiral) Oxazolone->Enolate Base (-H+) Peptide_L L-Peptide (Desired Product) Oxazolone->Peptide_L Nucleophilic Attack Peptide_D D-Peptide (Racemized Product) Oxazolone->Peptide_D Nucleophilic Attack Enolate->Oxazolone +H+ N_Amine N-terminal Amine of Peptide Chain

Caption: Mechanism of racemization via oxazolone formation during peptide coupling.

G start Start SPPS Cycle deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: - Fmoc-N-Me-AA - Coupling Reagent (e.g., HATU) - Base (e.g., NMM) wash1->coupling monitoring Monitor Completion (Bromophenol Blue Test) coupling->monitoring wash2 Wash (DMF) monitoring->wash2 Complete recouple Recouple monitoring->recouple Incomplete next_cycle Proceed to Next Cycle wash2->next_cycle recouple->coupling

Caption: Experimental workflow for a single coupling cycle of an N-methyl amino acid in SPPS.

References

Validation & Comparative

Decoding Incorporation: A Comparative Guide to Validating N-methyl-L-norleucine by Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise incorporation of non-canonical amino acids (ncAAs) like N-methyl-L-norleucine is a critical step in engineering novel therapeutics and biological tools. This guide provides an objective comparison of mass spectrometry-based validation with alternative analytical techniques, supported by detailed experimental protocols and data presentation, to ensure the fidelity of ncAA incorporation.

The N-methylation of amino acids is a strategic modification in medicinal chemistry aimed at enhancing the pharmacokinetic properties of peptide-based drugs. This alteration can bolster metabolic stability, improve membrane permeability, and modulate the conformation of peptides. However, the successful synthesis and expression of proteins containing N-methylated residues necessitate rigorous analytical validation to confirm the correct incorporation of these modified amino acids. Mass spectrometry stands as the primary and most powerful tool for this validation, offering unparalleled sensitivity and specificity. This guide will explore the nuances of using mass spectrometry for the validation of N-methyl-L-norleucine incorporation and compare its performance with other analytical techniques such as Edman degradation and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry: The Gold Standard for Validation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone for confirming the molecular weight of a synthesized or expressed protein and verifying the incorporation of N-methyl-L-norleucine. The addition of a methyl group to L-norleucine results in a mass increase of 14.02 Da.

Quantitative Mass Spectrometry for N-methyl-L-norleucine

Quantitative proteomic approaches can be adapted to determine the efficiency of N-methyl-L-norleucine incorporation. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be employed where cells are grown in media containing a heavy isotope-labeled canonical amino acid (e.g., ¹³C₆,¹⁵N₂-Lysine) and another population is grown with the N-methyl-L-norleucine analog. By comparing the peptide intensities from both samples, the relative incorporation efficiency can be determined.

Table 1: Comparison of Analytical Techniques for Validating N-methyl-L-norleucine Incorporation

FeatureMass Spectrometry (LC-MS/MS)Edman DegradationNMR Spectroscopy
Primary Information Molecular weight confirmation, sequence verification, site of incorporation, relative and absolute quantification.N-terminal sequence of peptides.3D structure, conformational changes, direct observation of the ncAA in the intact protein.
Sensitivity High (femtomole to attomole range).Moderate (picomole range).Low (micromole to millimole range).
Throughput High.Low.Low.
Sample Requirement Low (micrograms).Moderate (micrograms to milligrams).High (milligrams).
Strengths High sensitivity, specificity, and throughput. Provides definitive evidence of incorporation and localization.Provides direct sequence information from the N-terminus.Provides detailed structural and conformational information in solution.
Limitations N-methylation can alter fragmentation patterns, potentially complicating data analysis.Only applicable to the N-terminus; will not work if the N-terminus is blocked. Limited to shorter peptides (typically <50-60 residues).[1]Requires large amounts of pure sample. Data acquisition and analysis can be complex and time-consuming.

Experimental Protocols

Mass Spectrometry-Based Validation of a Peptide Containing N-methyl-L-norleucine

This protocol outlines a general workflow for the identification and sequence confirmation of a peptide containing N-methyl-L-norleucine using LC-MS/MS.

1. Sample Preparation (In-solution Digestion)

  • Protein Extraction: Lyse cells or tissues containing the protein of interest in a suitable buffer (e.g., 8 M urea, 50 mM NH₄HCO₃).

  • Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).

  • Digestion: Dilute the sample to reduce the urea concentration and digest the protein into smaller peptides using an appropriate protease (e.g., trypsin).

  • Desalting: Clean up the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents.

2. LC-MS/MS Analysis

  • Chromatography:

    • Column: C18 stationary phase (e.g., 2.1 mm internal diameter, 1.7 µm particle size).

    • Mobile Phase A: 0.1% (v/v) Formic Acid in water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 60 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive ion electrospray ionization (ESI).

    • MS1 Scan Range: m/z 350-1500.

    • MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD). Select the top 10 most intense precursor ions for fragmentation.

    • Data Analysis: Use a database search algorithm (e.g., Mascot, Sequest) to identify peptides. The database should be modified to include the mass shift corresponding to the incorporation of N-methyl-L-norleucine in place of a canonical amino acid (e.g., Leucine or Methionine).

3. Data Interpretation

The successful incorporation of N-methyl-L-norleucine will be confirmed by:

  • The identification of peptides with a mass shift of +14.02 Da at the expected position.

  • The MS/MS spectrum will show a corresponding mass shift in the fragment ions (b- and y-ions) that contain the modified residue. The N-methylation can lead to a preferred cleavage C-terminal to the modified residue, resulting in a prominent y-ion series.

Alternative Validation Methods

Edman Degradation

Edman degradation is a classic method for sequencing amino acids in a peptide from the N-terminus.[1][2]

Experimental Protocol:

  • Immobilization: The peptide is immobilized on a solid support.

  • Coupling: The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC) derivative.[2][3]

  • Cleavage: The PTC-amino acid is selectively cleaved from the peptide under acidic conditions.[2][3]

  • Conversion and Identification: The released thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography.[3]

  • Cycle Repetition: The cycle is repeated to identify the subsequent amino acids in the sequence.

For a peptide containing N-methyl-L-norleucine at a position other than the N-terminus, Edman degradation can proceed until it reaches the cycle preceding the modified residue. The identification of the PTH-derivative of N-methyl-L-norleucine would require a corresponding standard. However, if the N-terminus itself is N-methylated, the initial coupling reaction with PITC will not occur, and the sequencing process will be blocked.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed structural information about a protein and confirm the incorporation of non-canonical amino acids.[4][5][6]

Experimental Protocol:

  • Sample Preparation: A highly concentrated and pure sample of the protein containing ¹³C and/or ¹⁵N-labeled N-methyl-L-norleucine is required.

  • Data Acquisition: A series of 2D and 3D NMR experiments (e.g., HSQC, HNCO, HN(CA)CO) are performed to assign the chemical shifts of the protein backbone and side chains.

  • Data Analysis: The unique chemical shifts of the methyl group and the backbone atoms of the incorporated N-methyl-L-norleucine will confirm its presence and location within the protein structure.

Visualizing the Workflow and Data

To aid in understanding the experimental processes, the following diagrams illustrate the key workflows.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Protein_Extraction Protein Extraction Reduction_Alkylation Reduction & Alkylation Protein_Extraction->Reduction_Alkylation Enzymatic_Digestion Enzymatic Digestion Reduction_Alkylation->Enzymatic_Digestion Desalting Peptide Desalting (SPE) Enzymatic_Digestion->Desalting LC_Separation Liquid Chromatography Separation Desalting->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS1_Scan MS1 Scan (Precursor Ions) ESI->MS1_Scan Fragmentation MS/MS Fragmentation (CID/HCD) MS1_Scan->Fragmentation MS2_Scan MS2 Scan (Fragment Ions) Fragmentation->MS2_Scan Database_Search Database Search (with modification) MS2_Scan->Database_Search Validation Validation & Interpretation Database_Search->Validation

Mass Spectrometry Workflow for Validation

Edman_Degradation_Cycle Start Peptide with free N-terminus Coupling 1. Coupling with PITC (Alkaline conditions) Start->Coupling Cleavage 2. Cleavage (Acidic conditions) Coupling->Cleavage Conversion 3. Conversion to PTH-amino acid Cleavage->Conversion Next_Cycle Remaining Peptide (n-1 residues) Cleavage->Next_Cycle releases Identification 4. Identification by HPLC Conversion->Identification Next_Cycle->Coupling re-enters cycle

Edman Degradation Cycle

Conclusion

The validation of N-methyl-L-norleucine incorporation is a critical quality control step in the development of modified peptides and proteins for research and therapeutic applications. Mass spectrometry, particularly LC-MS/MS, stands out as the most robust and widely adopted technique for this purpose, providing definitive confirmation of both the incorporation and the precise location of the modification. While alternative methods like Edman degradation and NMR spectroscopy can offer complementary information, they generally lack the sensitivity, throughput, and comprehensive nature of mass spectrometry. The choice of analytical method should be guided by the specific research question, sample availability, and the level of detail required for validation.

References

A Comparative Guide to Orthogonal Protecting Group Strategies in Peptide Synthesis: Z-Group vs. a supporting role in solution-phase synthesis, its application in modern solid-phase peptide synthesis (SPPS) warrants a thorough comparative analysis against the more mainstream Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies. This guide provides an objective comparison of these three protecting group strategies, focusing on quantitative performance data, detailed experimental protocols, and the underlying chemical principles for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

At a Glance: Key Characteristics of Z, Fmoc, and Boc Protecting Groups

The primary distinction between these protecting groups lies in their deprotection chemistry, which forms the basis of their orthogonality. This allows for the selective removal of one type of protecting group without affecting others, a crucial aspect in the synthesis of complex peptides.[1][2]

CharacteristicZ (Benzyloxycarbonyl)Fmoc (Fluorenylmethyloxycarbonyl)Boc (tert-Butoxycarbonyl)
Deprotection Condition Hydrogenolysis (e.g., H₂/Pd) or strong acids (e.g., HBr in acetic acid)[2]Base-labile (e.g., 20% piperidine in DMF)[1]Acid-labile (e.g., Trifluoroacetic acid - TFA)[1]
Typical Synthesis Strategy Primarily solution-phase; adaptable for solid-phase[2]Solid-Phase Peptide Synthesis (SPPS)[1]Solid-Phase Peptide Synthesis (SPPS) and solution-phase[1]
Key Advantages Stable to a wide range of conditions; useful in fragment condensation[2]Orthogonal to acid-labile side-chain protecting groups; milder final cleavage conditions[1]Robust and well-established; can be advantageous for reducing aggregation in "difficult sequences"[1]
Potential Side Reactions Incomplete deprotection; catalyst poisoning by sulfur-containing amino acids[2]Diketopiperazine formation at the dipeptide stage; aspartimide formation[3]Formation of t-butyl adducts; alkylation of sensitive residues (e.g., Met, Trp)[1]

Performance Comparison: A Quantitative Perspective

While direct head-to-head comparisons of all three strategies for the synthesis of the same model peptide are limited in publicly available literature, the following table summarizes expected quantitative outcomes based on known characteristics and data from comparative studies of Z- and Fmoc-protected glutamic acid derivatives.[3]

Table 1: Expected Performance in the Synthesis of a Model Decapeptide

ParameterZ-Group StrategyFmoc StrategyBoc Strategy
Crude Peptide Yield ~70-80%~75-85%~65-75%
Crude Peptide Purity (HPLC) ~70-80%~70-80%~55-70%
Final Purified Peptide Yield ~30-40%~35-45%~25-35%
Coupling Efficiency per Step >99%>99%>99%
Major Side Products Incomplete deprotection products, catalyst-related byproductsAspartimide, pyroglutamate, piperidinyl adducts[3]t-butyl adducts, deletion sequences

Note: These values are illustrative and can be highly dependent on the peptide sequence, coupling reagents, and reaction conditions.

Orthogonal Deprotection Strategies: A Visual Representation

The orthogonality of these protecting groups is fundamental to their strategic application in peptide synthesis. The following diagram illustrates the distinct deprotection pathways that enable their selective removal.

Orthogonal_Deprotection Orthogonal Deprotection Pathways cluster_Z Z-Group Removal cluster_Fmoc Fmoc-Group Removal cluster_Boc Boc-Group Removal Peptide Fully Protected Peptide (Z, Fmoc, Boc, side-chain groups) Z_deprotection Hydrogenolysis (H₂/Pd) or Strong Acid Peptide->Z_deprotection Fmoc_deprotection Base (e.g., Piperidine) Peptide->Fmoc_deprotection Boc_deprotection Acid (e.g., TFA) Peptide->Boc_deprotection Z_deprotected_Peptide Z-Deprotected Peptide Z_deprotection->Z_deprotected_Peptide Fmoc_deprotected_Peptide Fmoc-Deprotected Peptide Fmoc_deprotection->Fmoc_deprotected_Peptide Boc_deprotected_Peptide Boc-Deprotected Peptide Boc_deprotection->Boc_deprotected_Peptide Fmoc_SPPS_Workflow Fmoc-SPPS Workflow start Start: Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple next Fmoc-AA (e.g., HBTU/DIEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for all amino acids wash2->repeat repeat->deprotection Next cycle final_cleavage Final Cleavage (TFA cocktail) repeat->final_cleavage Last cycle end Purified Peptide final_cleavage->end Boc_SPPS_Workflow Boc-SPPS Workflow start Start: Boc-AA-Resin deprotection Boc Deprotection (50% TFA/DCM) start->deprotection wash1 Wash (DCM) deprotection->wash1 neutralization Neutralization (10% DIEA/DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling Couple next Boc-AA (e.g., HBTU/DIEA) wash2->coupling wash3 Wash (DCM) coupling->wash3 repeat Repeat for all amino acids wash3->repeat repeat->deprotection Next cycle final_cleavage Final Cleavage (HF or TFMSA) repeat->final_cleavage Last cycle end Purified Peptide final_cleavage->end

References

Unraveling N-Methylation: A Comparative Guide to CID and ETD Fragmentation in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of N-methylated peptides, the choice of mass spectrometry fragmentation technique is a critical determinant of success. This guide provides an objective comparison of Collision-Induced Dissociation (CID) and Electron-Transfer Dissociation (ETD), offering supporting experimental data and detailed methodologies to inform your analytical strategy.

N-methylated peptides, vital components in cellular signaling and increasingly significant in therapeutic drug design, present unique analytical challenges. The subtle mass shift imparted by the methyl group and its influence on peptide fragmentation necessitates a carefully considered approach for accurate identification and localization. This guide will delve into the mechanistic differences between CID and ETD, present quantitative data on their performance, and provide standardized protocols for their application in the study of N-methylated peptides.

At a Glance: CID vs. ETD for N-Methylated Peptide Analysis

Collision-Induced Dissociation (CID) and Electron-Transfer Dissociation (ETD) represent two distinct strategies for peptide fragmentation in tandem mass spectrometry. CID, a vibrational excitation method, involves the collision of peptide ions with an inert gas, leading to the cleavage of the peptide backbone primarily at the amide bonds, generating b- and y-type fragment ions.[1] In contrast, ETD is a non-ergodic fragmentation technique where peptide cations accept an electron from a radical anion. This process induces cleavage at the N-Cα bond of the peptide backbone, producing c- and z-type fragment ions.

The fundamental difference in their fragmentation mechanisms has significant implications for the analysis of post-translationally modified peptides, including those with N-methylation. While CID is a robust and widely used technique, it can sometimes lead to the loss of the methyl group, complicating site localization.[2][3] ETD, on the other hand, is known for its ability to preserve labile post-translational modifications, making it particularly well-suited for the analysis of N-methylated peptides.[4][5]

Data Presentation: A Quantitative Comparison

The selection of a fragmentation method should be guided by empirical evidence. The following tables summarize quantitative data from studies comparing the performance of CID and ETD for the identification and characterization of N-methylated and other post-translationally modified peptides.

Performance Metric Collision-Induced Dissociation (CID) Electron-Transfer Dissociation (ETD) Key Findings & References
Primary Fragment Ions b- and y-ions[1]c- and z-ionsDifferent backbone cleavages provide complementary sequence information.
Preservation of N-methylation Can lead to neutral loss of the methyl group, especially in arginine methylation.[2][3]Generally preserves the methyl group, facilitating accurate localization.[4][5]ETD is advantageous for labile modifications.
Peptide Charge State Preference More effective for doubly charged peptides.[1]More effective for peptides with charge states ≥ +3.[2]The charge state of the target peptide is a critical consideration.
Peptide Identifications Often identifies a higher total number of peptides in complex samples.[6][7]May identify fewer total peptides but can identify peptides missed by CID.[6]The two techniques are complementary for maximizing proteome coverage.
Sequence Coverage Average sequence coverage of ~67%.[6]Average sequence coverage of ~82%, providing more complete fragmentation.[6]ETD often yields more extensive sequence information for a given peptide.

Table 1: General Comparison of CID and ETD for Peptide Analysis.

Study Focus CID Identifications ETD Identifications Overlapping Identifications Conclusion & Reference
Histone H3.2 Peptides253113The application of both CID and ETD MS/MS leads to a higher number of annotated peptides.[3]
Histone H3.3 Peptides282717The two methods provide complementary identifications.[3]
General Proteomic AnalysisIdentified 50% more peptides than ETD.-1,890 unique peptidesCID provided more identifications overall, but ETD provided higher sequence coverage per peptide.[6]

Table 2: Comparative Peptide Identifications from Experimental Data.

Experimental Protocols

The following protocols provide a generalized framework for the analysis of N-methylated peptides using CID and ETD on a hybrid ion trap-Orbitrap mass spectrometer. Instrument parameters should be optimized for the specific sample and instrument being used.

Sample Preparation
  • Protein Extraction and Digestion: Extract proteins from the biological sample of interest. Perform in-solution or in-gel digestion using an appropriate protease (e.g., trypsin, Lys-C).

  • Peptide Desalting: Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge to remove contaminants.

  • Liquid Chromatography (LC): Separate peptides using a nano-flow HPLC system with a C18 column and a gradient of acetonitrile in 0.1% formic acid.

Mass Spectrometry Analysis

Instrumentation: A hybrid linear ion trap-Orbitrap mass spectrometer (or similar instrument with both CID and ETD capabilities).

General Settings:

  • Ionization Mode: Positive

  • MS1 Resolution: 60,000 - 120,000

  • MS1 Scan Range: m/z 350-1500

  • Data-Dependent Acquisition: Top 10-20 most intense precursor ions selected for MS/MS.

Collision-Induced Dissociation (CID) Protocol:

  • Isolation Window: 1.5 - 2.0 m/z.

  • Activation Type: Collision-Induced Dissociation.

  • Normalized Collision Energy (NCE): 30-35%.[7][8] The optimal NCE may vary depending on the peptide and charge state.

  • Activation Time: 10 - 30 ms.[8]

  • Detector: Ion Trap or Orbitrap.

Electron-Transfer Dissociation (ETD) Protocol:

  • Isolation Window: 1.5 - 2.0 m/z.

  • Activation Type: Electron-Transfer Dissociation.

  • Reagent: Fluoranthene radical anions.

  • ETD Reaction Time: 50 - 100 ms.[7] This is a critical parameter to optimize.

  • Supplemental Activation: In some cases, supplemental CID or HCD activation of the ETD product ions can improve fragmentation.

  • Detector: Ion Trap or Orbitrap.

Data Analysis
  • Database Searching: Search the acquired tandem mass spectra against a relevant protein database using a search engine such as Sequest, Mascot, or MaxQuant.

  • Variable Modifications: Include mono-, di-, and tri-methylation of relevant amino acid residues (e.g., lysine and arginine) as variable modifications in the search parameters.

  • Validation: Manually inspect the MS/MS spectra of identified N-methylated peptides to confirm the presence of characteristic fragment ions and the correct localization of the methyl group.

Visualizing Fragmentation Pathways

The following diagrams illustrate the characteristic fragmentation patterns of N-methylated peptides subjected to CID and ETD.

Caption: CID fragmentation of an N-methylated peptide primarily yields b- and y-ions.

ETD_Fragmentation cluster_peptide N-methylated Peptide Precursor Ion cluster_fragments ETD Fragments P1 H- P2 AA1 P3 - c_ion c-ion (N-terminal fragment) P2->c_ion N-Cα Bond Cleavage P4 N(Me)H P5 - z_ion z-ion (C-terminal fragment) P4->z_ion N-Cα Bond Cleavage P6 AA2 P7 -OH

Caption: ETD fragmentation of an N-methylated peptide produces c- and z-ions, preserving the modification.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis ProteinExtraction Protein Extraction & Digestion PeptideDesalting Peptide Desalting ProteinExtraction->PeptideDesalting LC_Separation LC Separation PeptideDesalting->LC_Separation MS_Analysis Tandem MS (CID or ETD) LC_Separation->MS_Analysis DatabaseSearch Database Search MS_Analysis->DatabaseSearch Validation Manual Validation DatabaseSearch->Validation

References

A Comparative Guide to Fmoc and Z-Protection in Automated Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of automated solid-phase peptide synthesis (SPPS), the choice of protecting group strategy is a critical determinant of synthesis efficiency, peptide purity, and overall success. The two primary strategies revolve around the use of the 9-fluorenylmethoxycarbonyl (Fmoc) group and the benzyloxycarbonyl (Z or Cbz) group for the temporary protection of the α-amino group of amino acids. This guide provides an objective, data-driven comparison of the Fmoc and Z-protection strategies, with a focus on their application in automated SPPS.

Executive Summary

The Fmoc/tBu strategy is the undisputed gold standard for automated solid-phase peptide synthesis. Its mild, base-labile deprotection conditions are highly compatible with the fluidics and reaction cycles of automated synthesizers, enabling high-throughput and reliable production of a wide range of peptides. In contrast, the iterative use of the Z-group for α-amino protection in an automated fashion is practically infeasible due to the harsh deprotection conditions required—either strong acids or catalytic hydrogenation—which are challenging to integrate into standard automated SPPS workflows. The true value of the Z-group in modern peptide synthesis lies in its role as an orthogonal protecting group, particularly for N-terminal capping or the synthesis of complex peptides requiring selective deprotection.

Core Principles of Protecting Group Strategies

In SPPS, protecting groups are essential to prevent unwanted side reactions during peptide bond formation. An ideal protecting group strategy employs orthogonal sets of protecting groups, where one type can be selectively removed without affecting the others.

  • Temporary Protecting Groups: Shield the α-amino group of the incoming amino acid and are removed at each cycle.

  • Permanent (Side-Chain) Protecting Groups: Protect reactive amino acid side chains and are removed at the end of the synthesis during the final cleavage from the resin.

The Fmoc/tBu Strategy

This approach utilizes the base-labile Fmoc group for α-amino protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection. This represents a truly orthogonal system, as the Fmoc group is removed by a mild base (typically piperidine), while the side-chain protecting groups and the peptide's linkage to the resin are cleaved by a strong acid (typically trifluoroacetic acid - TFA).[1][][3][4]

The Z/Bzl Strategy

Historically significant, this strategy uses the Z-group for α-amino protection and benzyl (Bzl)-based groups for side-chain protection. Both are removed by strong acids, but with different sensitivities. The Z-group can also be removed by catalytic hydrogenation. This lack of true orthogonality presents challenges for selective deprotection.

Performance Comparison: Fmoc vs. Z-Protection

The following tables summarize the key performance characteristics of the Fmoc and Z-protection strategies in the context of automated SPPS.

Table 1: General Characteristics and Applicability in Automated SPPS

FeatureFmoc-ProtectionZ-Protection
α-Amino Protection 9-fluorenylmethoxycarbonyl (Fmoc)Benzyloxycarbonyl (Z or Cbz)
Deprotection Condition Mildly basic (e.g., 20% piperidine in DMF)[][4]Strong acid (HBr/AcOH, HF) or Catalytic Hydrogenation[5]
Automated SPPS Compatibility Excellent; the standard for automated synthesis.[6][7][8]Poor for iterative use; automation of catalytic hydrogenation is complex.
Orthogonality Fully orthogonal with acid-labile side-chain protecting groups (e.g., tBu, Trt).[1][][3][4]Not fully orthogonal with acid-labile side-chain groups; orthogonal when removed by hydrogenation.[5]
Primary Application in Modern SPPS Iterative α-amino protection in automated and manual synthesis.N-terminal capping, synthesis of cyclic or complex peptides where orthogonal protection is needed.[5]

Table 2: Performance Metrics in SPPS

Performance MetricFmoc-ProtectionZ-Protection
Coupling Efficiency Typically >99% with modern coupling reagents.[]Generally high, but not used iteratively in modern SPPS.
Overall Yield & Purity Generally high for standard sequences. Purity can be affected by side reactions.High for its intended use as a capping or orthogonal group. Iterative use would lead to low yields due to harsh deprotection.[5]
Racemization Risk Very low; the urethane nature of the Fmoc group suppresses racemization.[3]Low; the urethane linkage helps to prevent racemization.
Common Side Reactions Diketopiperazine (DKP) formation, especially with Pro or Gly at the C-terminus. Aspartimide formation with Asp-containing sequences.[5]Related to harsh deprotection conditions (e.g., degradation of sensitive residues with strong acids).[5]
Real-time Monitoring The cleavage of the Fmoc group releases a chromophore (dibenzofulvene), allowing for UV-based real-time monitoring of the deprotection step.[3]No straightforward real-time monitoring for deprotection.

Signaling Pathways and Experimental Workflows

Chemical Structures and Deprotection Mechanisms

G cluster_fmoc Fmoc-Protection cluster_z Z-Protection Fmoc_AA Fmoc-NH-CHR-COOH Deprotected_AA H2N-CHR-COOH Fmoc_AA->Deprotected_AA β-elimination DBF_Adduct Dibenzofulvene-Piperidine Adduct Fmoc_AA->DBF_Adduct Piperidine Piperidine (Base) Piperidine->Fmoc_AA Z_AA Z-NH-CHR-COOH Deprotected_AA2 H2N-CHR-COOH Z_AA->Deprotected_AA2 Hydrogenolysis Toluene_CO2 Toluene + CO2 Z_AA->Toluene_CO2 H2_PdC H2, Pd/C H2_PdC->Z_AA workflow start Start | Resin with free amine coupling Coupling Add Fmoc-AA-OH + Coupling Reagent start->coupling wash1 Wash (e.g., DMF) coupling->wash1 deprotection Fmoc Deprotection Add 20% Piperidine in DMF wash1->deprotection wash2 Wash (e.g., DMF) deprotection->wash2 check Repeat for next amino acid? wash2->check check->coupling Yes end End | Final Cleavage (TFA) check->end No

References

N-Methylated Peptides: A Superior Alternative to Their Non-Methylated Analogues in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are increasingly turning to N-methylated peptides to overcome the inherent limitations of their non-methylated counterparts. This strategic modification, involving the addition of a methyl group to the amide nitrogen of the peptide backbone, offers a powerful approach to enhance the therapeutic potential of peptides by improving their stability, permeability, and receptor interaction.

N-methylation introduces significant steric hindrance and conformational constraints, which directly influence a peptide's physicochemical and biological properties.[1] This guide provides an objective comparison of N-methylated and non-methylated peptides, supported by experimental data, detailed methodologies, and visual representations of key concepts to empower researchers in designing next-generation peptide therapeutics.

Enhanced Enzymatic Stability: Resisting Degradation

A primary obstacle in the clinical application of peptides is their rapid degradation by proteases. N-methylation provides a robust solution by shielding the peptide backbone from enzymatic cleavage.[2] The methyl group on the amide nitrogen disrupts the hydrogen-bonding patterns that proteases recognize, thereby inhibiting their ability to bind and cleave the peptide bond.[2] This steric hindrance can significantly extend the in vivo half-life of peptide drugs.[3]

Peptide AnalogEnzymeHalf-life (t½)Fold ImprovementReference
cyclo(-PFwKTF-)Rat Intestinal Homogenate< 5 min-[4]
tri-N-methylated cyclo(-PFwKTF-)Rat Intestinal Homogenate> 8 h> 96[4]
Mo-L1 (non-methylated)Mouse Serum~100 min-[5]
Mo-L1 (N-methylated)Mouse Serum~50 min0.5[5]
Mo-L2 (non-methylated)Mouse Serum~150 min-[5]
Mo-L2 (N-methylated)Mouse Serum> 240 min> 1.6[5]
Mo-D2 (non-methylated)Mouse Serum~120 min-[5]
Mo-D2 (N-methylated)Mouse Serum> 240 min> 2[5]

Table 1: Comparison of Enzymatic Stability of N-methylated and Non-methylated Peptides. The data illustrates the significant increase in half-life for N-methylated peptides in the presence of proteolytic enzymes. However, the effect is position-dependent and does not universally guarantee improvement, as seen with Mo-L1.

Improved Cell Permeability and Oral Bioavailability

The ability of a drug to cross cellular membranes is critical for its efficacy, particularly for targeting intracellular components or for oral administration. N-methylation enhances a peptide's membrane permeability through two primary mechanisms: increased lipophilicity and reduced desolvation penalty.[3] The addition of a methyl group increases the peptide's hydrophobicity, facilitating its partitioning into the lipid bilayer of cell membranes.[3] Furthermore, by removing an amide proton, N-methylation reduces the number of hydrogen bond donors, lowering the energetic barrier for the peptide to move from an aqueous environment into the hydrophobic membrane core.[3][6]

The natural product cyclosporine A, a highly N-methylated cyclic peptide, is a prime example of a cell-permeable and orally bioavailable peptide.[4][6] Studies have shown that N-methylation can dramatically improve the intestinal permeability and oral bioavailability of other peptides as well. For instance, a tri-N-methylated analog of the somatostatin peptide, cyclo(-PFwKTF-), exhibited a remarkable 10% oral bioavailability, a significant improvement over its non-methylated counterpart.[4]

PeptidePermeability AssayApparent Permeability (Papp) (cm/s)Oral Bioavailability (%)Reference
Non-methylated cyclic hexapeptides (most)Caco-2< 1 x 10⁻⁶-[7]
Permeable N-methylated cyclic hexapeptides (10 analogues)Caco-2> 1 x 10⁻⁵-[7]
tri-N-methylated Veber-Hirschmann peptide--10[4]
Highly permeable cyclic hexapeptide (three N-methyl groups)--28[8]

Table 2: Enhanced Permeability and Bioavailability of N-methylated Peptides. This table highlights the significant improvement in cell permeability and oral bioavailability observed in N-methylated peptides compared to their non-methylated analogs.

Modulation of Receptor Binding Affinity and Selectivity

The conformational rigidity imposed by N-methylation can have a profound impact on a peptide's interaction with its target receptor. By locking the peptide into a bioactive conformation, N-methylation can reduce the entropic penalty of binding, leading to a significant increase in receptor affinity.[3] Conversely, if the induced conformation is incompatible with the receptor's binding pocket, a decrease in affinity may be observed.[3] This conformational control also allows for the fine-tuning of receptor selectivity. By designing N-methylated peptides that favor a conformation recognized by a specific receptor subtype, it is possible to enhance selectivity and reduce off-target effects.[4]

Peptide AnalogReceptor SubtypeBinding Affinity (Ki, nM)Reference
Somatostatin Octapeptide Agonist (Parent)hsst11.5[9]
N-Me-Phe⁸ Analoghsst11.2[9]
N-Me-Trp⁹ Analoghsst12.5[9]
N-Me-Lys¹⁰ Analoghsst10.8[9]
N-Me-Thr¹¹ Analoghsst1>1000[9]
Somatostatin Octapeptide Agonist (Parent)hsst20.1[9]
N-Me-Phe⁸ Analoghsst20.2[9]
N-Me-Trp⁹ Analoghsst20.1[9]
N-Me-Lys¹⁰ Analoghsst20.2[9]
N-Me-Thr¹¹ Analoghsst21.5[9]
Enkephalin Analog (Parent)μ-opioid1.0[9]
[N-Me-Phe⁴] Analogμ-opioid0.5[9]
[N-Me-Gly²] Analogμ-opioid20[9]
Enkephalin Analog (Parent)δ-opioid15[9]
[N-Me-Phe⁴] Analogδ-opioid10[9]
[N-Me-Gly²] Analogδ-opioid300[9]

Table 3: Modulation of Receptor Binding Affinity by N-methylation. The data shows that the effect of N-methylation on receptor binding is highly position-dependent, capable of either increasing, decreasing, or having a negligible effect on affinity for different receptor subtypes.

Experimental Protocols

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides: N-methylated peptides are typically synthesized using a modified solid-phase peptide synthesis (SPPS) protocol.[2][9] A common approach involves the use of Fmoc-protected N-methylated amino acid building blocks. The coupling of these building blocks can be more challenging than for standard amino acids and may require specialized coupling reagents and longer reaction times to avoid low yields and racemization.[1] An alternative on-resin methylation method involves the protection of the backbone amide with an o-nitrobenzenesulfonyl (o-NBS) group, followed by methylation using dimethyl sulfate, and subsequent deprotection of the o-NBS group.[9]

G Resin Solid Support Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple First Amino Acid Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 oNBS_Protection o-NBS Protection of Amide Deprotection2->oNBS_Protection Methylation N-methylation (e.g., Dimethyl Sulfate) oNBS_Protection->Methylation oNBS_Deprotection o-NBS Deprotection Methylation->oNBS_Deprotection Coupling2 Couple N-methylated Amino Acid oNBS_Deprotection->Coupling2 Repeat Repeat Cycles Coupling2->Repeat Cleavage Cleavage from Resin Repeat->Cleavage Purification Purification (HPLC) Cleavage->Purification

Figure 1: On-resin N-methylation workflow.

Enzymatic Stability Assay

Protocol for Protease Degradation Assay:

  • Peptide and Enzyme Preparation: Synthesize and purify both the non-methylated and N-methylated peptides to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm their identity by mass spectrometry.[2] Prepare stock solutions of the peptides and the desired protease (e.g., trypsin, chymotrypsin, or plasma) in an appropriate assay buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0).[10]

  • Digestion Reaction: Mix the peptide and protease solutions in a microcentrifuge tube to achieve a final peptide concentration of approximately 0.1 mg/mL and an enzyme-to-substrate ratio of 1:50.[10] Incubate the reaction mixture at 37°C.

  • Time-Point Sampling and Quenching: At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture and quench the enzymatic reaction by adding a solution like 10% trichloroacetic acid (TCA) or 10% trifluoroacetic acid (TFA).[10]

  • Analysis: Centrifuge the quenched samples to precipitate the protein. Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining at each time point.[10]

  • Data Analysis: Plot the percentage of intact peptide versus time to determine the degradation profile and calculate the half-life (t½) of the peptide.[10]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Peptide_Sol Peptide Solution (N-methylated & Non-methylated) Incubation Incubate at 37°C Peptide_Sol->Incubation Enzyme_Sol Protease Solution Enzyme_Sol->Incubation Sampling Collect Aliquots at Time Points Incubation->Sampling Quenching Quench Reaction (e.g., TFA) Sampling->Quenching Centrifugation Centrifuge Quenching->Centrifugation HPLC RP-HPLC Analysis Centrifugation->HPLC HalfLife Calculate Half-life (t½) HPLC->HalfLife

Figure 2: Protease degradation assay workflow.

Cell Permeability Assay

Caco-2 Permeability Assay: The Caco-2 cell line is a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. This assay is widely used to predict the oral absorption of compounds.

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Assay Setup: Wash the cell monolayer with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Add the test peptide (N-methylated or non-methylated) to the apical (donor) side of the monolayer.

  • Sampling: At various time intervals, collect samples from the basolateral (receiver) side.

  • Quantification: Analyze the concentration of the peptide in the receiver compartment using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.

G cluster_cell_prep Cell Preparation cluster_assay Permeability Assay cluster_quant Quantification & Analysis Culture Culture Caco-2 cells on Transwell inserts Differentiation Allow differentiation (21-25 days) Culture->Differentiation Wash Wash cell monolayer Differentiation->Wash Add_Peptide Add peptide to apical side Wash->Add_Peptide Incubate Incubate Add_Peptide->Incubate Sample Collect samples from basolateral side Incubate->Sample LCMS Quantify peptide (LC-MS/MS) Sample->LCMS Calc_Papp Calculate Papp LCMS->Calc_Papp

Figure 3: Caco-2 permeability assay workflow.

Receptor Binding Assay

Competitive Radioligand Binding Assay: This assay measures the affinity of a test compound (unlabeled peptide) for a receptor by its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.

  • Preparation: Prepare cell membranes or purified receptors expressing the target of interest.

  • Assay Mixture: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor peptide (N-methylated or non-methylated).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by rapid filtration through a glass fiber filter that retains the receptor-ligand complex.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. The concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand is the IC50 value. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_binding Binding & Separation cluster_analysis Analysis Receptor_Prep Receptor Preparation Incubate Incubate to Equilibrium Receptor_Prep->Incubate Radioligand Radiolabeled Ligand Radioligand->Incubate Competitor Unlabeled Peptide (Varying Concentrations) Competitor->Incubate Filter Rapid Filtration Incubate->Filter Scintillation Scintillation Counting Filter->Scintillation Calc_IC50 Calculate IC50 Scintillation->Calc_IC50 Calc_Ki Calculate Ki Calc_IC50->Calc_Ki

Figure 4: Competitive radioligand binding assay.

Conclusion

N-methylation represents a powerful and versatile strategy in peptide drug design. By enhancing enzymatic stability, improving cell permeability, and allowing for the fine-tuning of receptor binding affinity and selectivity, this modification addresses many of the shortcomings of traditional peptide therapeutics. The ability to systematically modulate these key pharmacokinetic and pharmacodynamic properties through strategic N-methylation opens up new avenues for the rational design of highly effective and orally bioavailable peptide-based drugs.[3] While the effects of N-methylation are position-dependent and require careful optimization for each peptide, the potential benefits make it an indispensable tool for researchers in the field of drug discovery and development.

References

Differentiating N-Methylated Isomers: A Comparative Guide to LC-MS and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate differentiation of N-methylated isomers is a critical challenge in various scientific disciplines, from metabolomics to pharmaceutical development. These isomers, which differ only in the position of a methyl group on a nitrogen atom, often exhibit distinct biological activities and metabolic fates. Consequently, robust analytical methods are required for their separation and identification. This guide provides an objective comparison of two powerful techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of N-methylated isomers, supported by experimental data and detailed protocols.

Principle of Separation: Volatility vs. Polarity

The fundamental difference between LC-MS and GC-MS lies in their separation principles. LC-MS separates compounds based on their interactions with a liquid mobile phase and a solid stationary phase, making it ideal for a wide range of molecules, including those that are polar, non-volatile, and thermally sensitive.[1][2][3] In contrast, GC-MS separates compounds based on their volatility and boiling points in a gaseous state.[2][4] This intrinsic requirement for volatility means that many N-methylated compounds, particularly larger biomolecules or polar drugs, cannot be analyzed directly by GC-MS and require a chemical modification step known as derivatization.[5][6]

The Critical Role of Derivatization in GC-MS

For GC-MS analysis of N-methylated isomers, derivatization is often a mandatory sample preparation step. The primary goal is to increase the analyte's volatility and thermal stability by replacing active hydrogen atoms (e.g., in amine or hydroxyl groups) with less polar functional groups.[5][6]

Common derivatization strategies include:

  • Silylation: This is one of the most widely used methods, where an active hydrogen is replaced by a trimethylsilyl (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5][7][8]

  • Alkylation: This technique introduces an alkyl group, such as a methyl group, to modify compounds with acidic hydrogens like carboxylic acids and phenols.[6] Reagents like N,N-Dimethylformamide dimethyl acetal offer a safer alternative to the highly toxic diazomethane for preparing methyl esters.[9]

  • Acylation: This process introduces an acyl group, which can improve chromatographic properties and detection sensitivity.[5][8]

While derivatization enables GC-MS analysis, it adds complexity and potential for side-reactions or incomplete derivatization, which must be carefully controlled and validated.

For LC-MS, derivatization is less common but can be strategically employed. For example, permethylation of glycans is used to stabilize the molecules, prevent fucose migration during fragmentation, and facilitate isomeric separation and structural elucidation by tandem MS.[10][11][12]

Performance Comparison: LC-MS vs. GC-MS

The choice between LC-MS and GC-MS depends heavily on the specific analytes and the research question. The following table summarizes the key characteristics and performance metrics of each technique for differentiating N-methylated isomers.

FeatureLC-MS (Liquid Chromatography-Mass Spectrometry)GC-MS (Gas Chromatography-Mass Spectrometry)
Analyte Suitability Wide range; polar, non-volatile, thermally labile compounds (peptides, glycans, metabolites).[3][4]Volatile and thermally stable compounds, or those that can be derivatized.[4]
Sample Preparation Simpler, often "dilute-and-shoot." Derivatization is optional and used for specific goals.[2]More complex; derivatization is often mandatory to increase volatility.[5][6]
Separation Mechanism Partitioning between liquid mobile phase and solid stationary phase (e.g., C18, HILIC, PGC).[1][3][10]Partitioning between a gaseous mobile phase and a liquid/solid stationary phase in a capillary column.[2]
Ionization Techniques Soft ionization (e.g., ESI, APCI), preserving the molecular ion.[3][4]Hard ionization (e.g., EI), causing extensive and reproducible fragmentation.[4]
Fragmentation (MS/MS) Controlled fragmentation (CID, HCD, ETD) provides structural details. ETD is effective for labile modifications.[13]Characteristic fragmentation patterns act as a "fingerprint" for library matching and identification.[14][15]
Sensitivity Generally high, especially with modern instrumentation. Can be lower for poorly ionizable compounds.High sensitivity, often in the femtomol range on-column.[16]
Selectivity/Resolution Excellent isomeric separation with advanced column chemistries (e.g., PGC, chiral columns).[10][17]High resolution for volatile isomers. Chiral columns are well-established for enantiomer separation.[18]
Advantages Broad applicability, analysis of native compounds, suitable for complex biological matrices.Robust, highly reproducible fragmentation patterns, extensive spectral libraries for identification.
Disadvantages Potential for ion suppression, matrix effects, sometimes lower chromatographic resolution than GC.Limited to volatile/derivatizable analytes, derivatization adds complexity and potential for artifacts.

Experimental Protocols

Below are representative methodologies for the analysis of N-methylated isomers using both LC-MS and GC-MS.

Protocol 1: LC-MS/MS for Isomeric N-Methylated Peptides
  • Sample Preparation (Protein Digestion):

    • Proteins are denatured, reduced, and alkylated.

    • Enzymatic digestion is performed (e.g., with trypsin) overnight at 37°C to generate peptides.

    • The resulting peptide mixture is desalted using a C18 solid-phase extraction (SPE) cartridge.

  • Liquid Chromatography:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase C18 column (e.g., 150 mm length, 2.1 mm ID, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes at a flow rate of 0.3 mL/min.

  • Mass Spectrometry:

    • MS System: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF.

    • Ion Source: Electrospray ionization (ESI) in positive ion mode.

    • Acquisition Mode: Data-dependent acquisition (DDA). A full MS scan is performed, followed by MS/MS scans of the top 10 most intense precursor ions.

    • Fragmentation: Higher-Energy Collisional Dissociation (HCD) or Electron Transfer Dissociation (ETD). ETD is often preferred for preserving labile methyl modifications.[13]

    • Data Analysis: Isomers are differentiated by their chromatographic retention times and unique MS/MS fragmentation patterns.

Protocol 2: GC-MS for Isomeric N-Methylated Amines (after derivatization)
  • Sample Preparation (Silylation):

    • An aqueous sample containing the amine isomers is evaporated to complete dryness under a stream of nitrogen.[7]

    • To the dry residue, add 50 µL of pyridine and 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • The mixture is heated at 60°C for 30 minutes to ensure complete derivatization.[19]

  • Gas Chromatography:

    • GC System: A gas chromatograph equipped with a split/splitless injector.

    • Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • Mass Spectrometry:

    • MS System: A single quadrupole or ion trap mass spectrometer.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Interface Temperature: 280°C.

    • Acquisition Mode: Full scan mode (e.g., m/z 40-550). Selected Ion Monitoring (SIM) can be used for enhanced sensitivity in quantitative studies.[16]

    • Data Analysis: Isomers are identified by their specific retention times and differentiated by comparing their unique mass fragmentation patterns against spectral libraries or known standards.[20]

Visualization of Analytical Workflows

The following diagrams illustrate the typical workflows for analyzing N-methylated isomers using LC-MS and GC-MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Sample Biological Sample Extract Extraction / Digestion Sample->Extract LC LC Separation (e.g., C18, HILIC) Extract->LC ESI Soft Ionization (ESI) LC->ESI MS MS Detection (Full Scan) ESI->MS MSMS MS/MS Fragmentation (CID, HCD, ETD) MS->MSMS Data Data Analysis MSMS->Data Result Isomer Differentiation (Retention Time + Fragments) Data->Result GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Biological Sample Extract Extraction Sample->Extract Deriv Derivatization (Silylation, Alkylation) Extract->Deriv GC GC Separation (Volatility) Deriv->GC EI Hard Ionization (EI) GC->EI MS MS Detection (Scan or SIM) EI->MS Data Data Analysis MS->Data Result Isomer Identification (Retention Time + Library Match) Data->Result

References

A Comparative Guide to the Efficacy of HATU vs. HBTU for Coupling N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and peptide synthesis, the choice of coupling reagent is paramount, especially when dealing with sterically hindered residues like N-methylated amino acids. These modifications, while beneficial for improving peptide stability and bioavailability, present significant synthetic challenges.[1][2] This guide provides an objective, data-driven comparison of two common uronium-based coupling reagents, HATU and HBTU, to inform the selection process for synthesizing these challenging peptides.

Mechanism of Action: The Key Difference

The primary distinction in the efficacy of HATU and HBTU lies in the active ester intermediate they form with a carboxylic acid. This intermediate is the species that reacts with the amine to form the peptide bond.[3]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) contains a 7-azabenzotriazole (HOAt) moiety. The nitrogen atom at the 7-position of the azabenzotriazole ring is electron-withdrawing, which makes the resulting OAt-ester significantly more reactive and susceptible to nucleophilic attack by the amine.[3] This enhanced reactivity leads to faster and more complete coupling reactions.[3]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) utilizes a standard benzotriazole (HOBt) moiety. The resulting OBt-ester is less reactive than the OAt-ester formed by HATU.[3] This can result in slower reaction times and a greater likelihood of side reactions, particularly epimerization.[3]

HATU_Mechanism cluster_HATU HATU Activation Pathway RCOOH Carboxylic Acid (R-COOH) Isouronium O-acyl(tetramethyl)isouronium salt (Unstable Intermediate) RCOOH->Isouronium + HATU, Base HATU HATU HATU->Isouronium Base Base (e.g., DIPEA) Base->RCOOH - H+ OAt_ester OAt-active ester (Highly Reactive) Isouronium->OAt_ester + HOAt anion TMU Tetramethylurea Isouronium->TMU Peptide Peptide Bond (R-CO-NMe-R') OAt_ester->Peptide + Amine Amine N-methylated Amine (R'-NHMe) Amine->Peptide

Diagram 1: HATU activation of a carboxylic acid.

HBTU_Mechanism cluster_HBTU HBTU Activation Pathway RCOOH_hbtu Carboxylic Acid (R-COOH) OBt_ester OBt-active ester (Less Reactive) RCOOH_hbtu->OBt_ester + HBTU, Base HBTU HBTU HBTU->OBt_ester Base_hbtu Base (e.g., DIPEA) Base_hbtu->RCOOH_hbtu - H+ TMU_hbtu Tetramethylurea OBt_ester->TMU_hbtu releases Peptide_hbtu Peptide Bond (R-CO-NMe-R') OBt_ester->Peptide_hbtu + Amine Amine_hbtu N-methylated Amine (R'-NHMe) Amine_hbtu->Peptide_hbtu

Diagram 2: HBTU activation of a carboxylic acid.

Performance Comparison: HATU vs. HBTU

Experimental evidence consistently demonstrates that for challenging couplings, including those involving N-methylated amino acids, HATU offers superior performance over HBTU.[1][2][3] The higher reactivity of the OAt-ester formed by HATU translates into tangible benefits in peptide synthesis.[3]

ParameterHATUHBTUKey Advantage of HATUReferences
Coupling Efficiency HighHigh, but generally lowerMore effective for sterically hindered couplings like N-methylated amino acids.[1][3]
Reaction Speed FasterSlowerReduces synthesis cycle times, which is beneficial for creating long peptides and improving throughput.[1][3][4]
Product Purity Higher PurityLower PurityResults in fewer deletion products and side reactions, simplifying purification.[1][3]
Racemization Risk Lower RiskHigher RiskThe HOAt moiety is more effective at suppressing epimerization, preserving stereochemical integrity.[1][3][4]

Quantitative Data Summary

While direct comparative yield percentages for a wide range of N-methylated amino acids are sparse in single publications, the consensus from multiple studies is that HATU provides higher purity and yields.[3][5] The synthesis of the acyl carrier protein (ACP) fragment (65-74), a notoriously difficult sequence, is often used as a benchmark for comparing coupling reagents.[3] In such challenging syntheses, HATU consistently results in a purer crude product with fewer deletion byproducts compared to HBTU.[3]

A study focused on a time-reduced (40-minute) on-resin N-methylation protocol provided HPLC purity data for a crude peptide, demonstrating high efficiency for most residues, with aspartic acid being more challenging. While this study does not directly compare HATU and HBTU, it underscores the feasibility of synthesizing N-methylated peptides with high purity under optimized conditions.

N-Terminus to be MethylatedN-Methylation MethodHPLC Purity of Crude Product (%)
Arginine (Arg)Microwave (MW)90-95%
Arginine (Arg)Standard Shaker (SS)90-95%
Aspartic Acid (Asp)Microwave (MW)73%
Glutamic Acid (Glu)Ultrasonic Bath (UA)84-93%
Multiple (3 positions)Ultrasonic Bath (UA) or Microwave (MW)57%
Table adapted from a study on time-reduced N-methylation protocols, indicating typical purities achievable.[1]

Experimental Protocols

The following is a representative protocol for manual solid-phase peptide synthesis (SPPS) of N-methylated peptides using Fmoc chemistry. This protocol can be adapted for either HATU or HBTU, although HATU is recommended for coupling to an N-methylated residue.[2]

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • HATU or HBTU

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).[3]

  • Amino Acid Coupling (Critical Step for N-Methylated Residues):

    • Activation Solution: In a separate vial, pre-activate the Fmoc-amino acid (4 equivalents relative to resin loading) with the coupling reagent (HATU is preferred, 3.9-4 equivalents) and DIPEA (8 equivalents) in DMF.[2][3] Allow pre-activation for 1-5 minutes.[2][3]

    • Coupling Reaction: Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Coupling to an N-methylated amine is slower and requires longer reaction times.[2]

    • Monitoring: Monitor the reaction's completion. For coupling to a secondary amine (N-methylated residue), the Kaiser test is ineffective. Use the bromophenol blue test instead.[2] If the test is positive (blue/green), the coupling is incomplete and a recoupling step is necessary.

    • Washing: Once coupling is complete, wash the resin with DMF (3x), DCM (3x), and DMF (3x).[3]

  • Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (as in step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry to confirm its identity and purity.[3]

SPPS_Workflow start Start: Swell Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling 2. Amino Acid Coupling (Fmoc-AA, HATU/HBTU, DIPEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 monitoring Completion Test? (Bromophenol Blue) wash2->monitoring monitoring->coupling No (Recouple) repeat_cycle Repeat for next AA monitoring->repeat_cycle Yes repeat_cycle->deprotection Not Last AA final_deprotection Final Fmoc Deprotection repeat_cycle->final_deprotection Last AA cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) & Analysis (MS) cleavage->purification

Diagram 3: General workflow for Fmoc solid-phase peptide synthesis.

Conclusion and Recommendations

While both HATU and HBTU are effective coupling reagents for routine peptide synthesis, the experimental evidence strongly supports the use of HATU as the more efficient and reliable choice for difficult couplings, particularly the acylation of N-methylated amino acids.[2][3][4]

Recommendation:

  • For the synthesis of peptides containing N-methylated residues or other sterically hindered amino acids, HATU is the recommended reagent. Its ability to form a more reactive intermediate leads to faster reactions, higher yields, greater product purity, and a reduced risk of racemization.[1][3][4]

  • HBTU remains a capable and more economical option for standard, non-hindered peptide couplings where the highest possible efficiency is not a critical factor.[6]

Ultimately, the choice of reagent should be guided by the specific demands of the synthesis, including the sequence's difficulty, the desired purity, and the project's budget. However, for challenging sequences, the superior performance of HATU can save significant time and resources in downstream purification and analysis.[3]

References

A Head-to-Head Comparison: Stability of Z-Protected vs. Boc-Protected Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate amino-protecting group is a critical decision in the multi-step synthesis of peptides and complex organic molecules. The stability of these protective groups under various reaction conditions dictates the overall synthetic strategy, yield, and purity of the final product. This guide provides an objective comparison of two of the most widely used amine-protecting groups: the benzyloxycarbonyl (Z or Cbz) group and the tert-butoxycarbonyl (Boc) group, with a focus on their relative stability, supported by experimental data and detailed protocols.

The cornerstone of protecting group strategy in complex synthesis is orthogonality, which is the ability to remove one protecting group selectively in the presence of others. The fundamental difference between the Z and Boc protecting groups lies in their cleavage conditions, making them an excellent orthogonal pair in many synthetic routes. The Boc group is notoriously labile to acidic conditions, while the Z group is primarily removed by catalytic hydrogenolysis and exhibits greater stability to a wider range of chemical environments.

Quantitative Stability Comparison

While the qualitative stability of Z and Boc protecting groups is well-established, a quantitative understanding of their lability under different conditions is crucial for designing efficient and robust synthetic protocols. The following table summarizes the relative stability of Z- and Boc-protected amines under various deprotection conditions. It is important to note that the exact rates of cleavage can be substrate-dependent.

ConditionReagentsBoc-Protected Amine StabilityZ-Protected Amine StabilityOrthogonality
Standard Acidolysis Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 25-50% v/v)Labile (cleavage typically complete in 30 min to 2 hours)Stable [1]High . Boc can be selectively removed in the presence of Z.
Strong Acidolysis HBr in Acetic Acid (e.g., 33%)Very Labile Labile (can be used for cleavage)[2][3]Low . Both groups are cleaved, although rates may differ.
Standard Basicity Piperidine in DMF (e.g., 20% v/v)Generally Stable (potential for slow cleavage under prolonged exposure)[1]Stable [1]High . Z is stable, and Boc is largely unaffected under standard Fmoc deprotection conditions.
Catalytic Hydrogenolysis H₂, Pd/C in an alcohol solventStable [1]Labile (primary method of cleavage)[4][5][6]High . Z can be selectively removed in the presence of Boc.

Deprotection Mechanisms and Pathways

The distinct stability profiles of the Z and Boc groups stem from their different deprotection mechanisms. Understanding these pathways is essential for predicting potential side reactions and optimizing reaction conditions.

G cluster_boc Boc Deprotection (Acidolysis) cluster_z Z Deprotection (Hydrogenolysis) boc_start Boc-Protected Amine boc_protonation Protonation of Carbonyl boc_start->boc_protonation H⁺ (e.g., TFA) boc_cleavage Formation of tert-butyl cation and Carbamic Acid boc_protonation->boc_cleavage boc_end Free Amine + CO₂ + Isobutylene boc_cleavage->boc_end Decarboxylation z_start Z-Protected Amine z_adsorption Adsorption to Catalyst Surface z_start->z_adsorption H₂, Pd/C z_cleavage Cleavage of Benzyl C-O Bond z_adsorption->z_cleavage z_end Free Amine + CO₂ + Toluene z_cleavage->z_end Decarboxylation

Deprotection pathways for Boc and Z groups.

Experimental Protocols

Detailed and reproducible experimental protocols are vital for the successful application and removal of protecting groups. The following sections provide representative procedures for the deprotection of Boc- and Z-protected amino acids.

Protocol 1: Deprotection of Boc-Protected Amine using Trifluoroacetic Acid (TFA)

This protocol describes a standard procedure for the acidolytic cleavage of a Boc group in solution.

Materials:

  • Boc-protected amino acid or peptide

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected compound in dichloromethane.

  • Add trifluoroacetic acid to the solution, typically to a final concentration of 25-50% (v/v).[1]

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Deprotection is usually complete within 30 minutes to 2 hours.[1]

  • Upon completion, carefully neutralize the excess TFA by the slow addition of saturated NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.

Protocol 2: Deprotection of Z-Protected Amine via Catalytic Hydrogenolysis

This protocol outlines the standard procedure for the removal of a Z group using catalytic hydrogenation.

Materials:

  • Z-protected amino acid or peptide

  • Methanol (MeOH) or Ethanol (EtOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite

Procedure:

  • Dissolve the Z-protected compound in a suitable solvent such as methanol or ethanol in a round-bottom flask.[1]

  • Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).[1]

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.

Experimental Workflow for Comparative Stability Analysis

To quantitatively compare the stability of Z- and Boc-protected amino acids, a standardized experimental workflow is necessary. The following diagram illustrates a typical process for such a comparative study using HPLC analysis.

G cluster_boc Boc Stability Test cluster_z Z Stability Test start Prepare stock solutions of Boc-Amino Acid and Z-Amino Acid boc_acid Add strong acid (e.g., TFA) start->boc_acid z_acid Add strong acid (e.g., TFA) start->z_acid boc_time Take aliquots at different time points boc_acid->boc_time boc_quench Quench reaction boc_time->boc_quench boc_hplc Analyze by HPLC boc_quench->boc_hplc end Compare cleavage rates boc_hplc->end z_time Take aliquots at different time points z_acid->z_time z_quench Quench reaction z_time->z_quench z_hplc Analyze by HPLC z_quench->z_hplc z_hplc->end

Workflow for comparing protecting group stability.

Conclusion

The choice between Z- and Boc-protected amino acids is a strategic one that depends on the overall synthetic plan and the chemical nature of the target molecule. The Boc group offers the convenience of acid-labile removal, which is highly amenable to solid-phase peptide synthesis. However, its lability to strong acids necessitates careful consideration of other acid-sensitive functional groups in the molecule.

The Z group, on the other hand, provides robust stability to both acidic and basic conditions, making it a valuable orthogonal protecting group. Its removal via mild catalytic hydrogenolysis is a key advantage, particularly for sensitive substrates. While it can be cleaved by strong acids, this generally requires harsher conditions than those needed for Boc removal. A thorough understanding of the quantitative stability and the specific experimental conditions for the application and removal of each protecting group is paramount for researchers to design and execute efficient and successful synthetic strategies.

References

A Comparative Analysis of Byproducts from Z-Group vs. Boc-Group Cleavage in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a detailed, objective comparison of the byproducts generated during the cleavage of Z-group (benzyloxycarbonyl, Cbz) and Boc-group (tert-butoxycarbonyl) protecting groups in peptide synthesis. This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in selecting protecting group strategies to optimize peptide purity and yield.

Introduction

The selection of appropriate protecting groups is a critical parameter in solid-phase and solution-phase peptide synthesis. The Z-group and Boc-group are two of the most widely used Nα-amino protecting groups. While both effectively protect the amine functionality, the byproducts generated during their cleavage can significantly impact the purity of the final peptide product. This guide examines the mechanisms of cleavage, the resulting byproducts, and the analytical methods for their characterization and quantification.

Cleavage Mechanisms and Primary Byproducts

Boc-Group Cleavage

The Boc-group is renowned for its acid lability, typically removed with acids such as trifluoroacetic acid (TFA). The cleavage proceeds via an E1 elimination mechanism, generating a highly reactive tert-butyl cation as the primary electrophilic byproduct.

This carbocation can lead to significant side reactions, most notably the alkylation of nucleophilic amino acid side chains. Tryptophan (Trp), methionine (Met), and cysteine (Cys) are particularly susceptible to tert-butylation.[1][2] To mitigate these side reactions, scavengers are essential additions to the cleavage cocktail.

Z-Group Cleavage

The Z-group is classically removed by catalytic hydrogenolysis. This method is exceptionally clean, yielding toluene and carbon dioxide as the sole byproducts, both of which are volatile and easily removed from the reaction mixture.[3]

Alternatively, the Z-group can be cleaved under strong acidic conditions, such as with hydrogen fluoride (HF) or hydrogen bromide (HBr) in acetic acid.[3][4][5] Similar to Boc-group cleavage, this generates a reactive carbocation, the benzyl cation, which can also lead to alkylation of sensitive residues.

Quantitative Comparison of Byproducts

The following tables summarize the key byproducts and provide a semi-quantitative comparison of their formation. Direct quantitative comparisons in the literature are scarce, as byproduct formation is highly dependent on the peptide sequence and specific cleavage conditions.

Table 1: Major Byproducts of Boc-Group Cleavage and Mitigation Strategies

ByproductFormation MechanismAffected ResiduesMitigation StrategyExpected Reduction in Byproduct Formation with Scavengers
tert-butyl adductsAlkylation by tert-butyl cationTrp, Met, Cys, TyrAddition of scavengers (e.g., TIS, EDT, thioanisole)[1][2]>95%
IsobutyleneElimination from tert-butyl cationNot applicable (volatile)Not applicableNot applicable
CO2Decarboxylation of carbamic acidNot applicable (volatile)Not applicableNot applicable

Table 2: Major Byproducts of Z-Group Cleavage and Mitigation Strategies

Cleavage MethodByproductFormation MechanismAffected ResiduesMitigation Strategy
Catalytic HydrogenolysisToluene, CO2Hydrogenolysis of benzyl carbamateNone (byproducts are volatile)Not applicable
Strong Acid (e.g., HF)Benzyl adductsAlkylation by benzyl cationTrp, Met, Cys, TyrAddition of scavengers (e.g., anisole, p-cresol)[4]

Experimental Protocols

Protocol 1: Boc-Group Cleavage and Byproduct Analysis by HPLC-MS

Objective: To cleave a Boc-protected peptide from the resin and analyze for tert-butylation of a tryptophan residue.

Materials:

  • Boc-protected peptide-resin (containing a Trp residue)

  • Cleavage Cocktail A: 95% TFA, 2.5% H2O, 2.5% Triisopropylsilane (TIS)

  • Cleavage Cocktail B: 95% TFA, 5% H2O (scavenger-free control)

  • Cold diethyl ether

  • HPLC system with a C18 column

  • Mass spectrometer (ESI-MS)

Procedure:

  • Place the dried peptide-resin (approx. 100 mg) in a reaction vessel.

  • Add 2 mL of the cleavage cocktail (use both cocktails in separate experiments for comparison).

  • Allow the reaction to proceed at room temperature for 2 hours with occasional agitation.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.

  • Centrifuge the mixture at 3000 rpm for 5 minutes, decant the ether.

  • Wash the peptide pellet twice with cold diethyl ether.

  • Dry the peptide pellet under vacuum.

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • Analyze the sample by HPLC-MS. Monitor for the expected mass of the desired peptide and a mass shift of +56 Da, corresponding to tert-butylation.

  • Quantify the peak areas to determine the relative amounts of the desired peptide and the alkylated byproduct.

Protocol 2: Z-Group Cleavage (Hydrogenolysis) and Byproduct Analysis by NMR

Objective: To cleave a Z-protected peptide and analyze the crude product for residual byproducts.

Materials:

  • Z-protected peptide

  • Methanol

  • 10% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • NMR spectrometer

Procedure:

  • Dissolve the Z-protected peptide in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst (5-10 mol%).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude product in a suitable deuterated solvent (e.g., DMSO-d6).

  • Acquire a 1H NMR spectrum. The spectrum is expected to be clean, with the absence of signals corresponding to the Z-group and minimal to no signals from toluene.

Visualizations

Boc_Cleavage_Pathway Boc_Peptide Boc-NH-Peptide Protonated_Boc Boc-NH-Peptide (Protonated) Boc_Peptide->Protonated_Boc + H+ (TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tButyl_Cation tert-Butyl Cation Protonated_Boc->tButyl_Cation Free_Amine H3N+-Peptide Carbamic_Acid->Free_Amine Byproducts Isobutylene + CO2 Carbamic_Acid->Byproducts - CO2 Alkylated_Peptide Alkylated Peptide (Side Product) tButyl_Cation->Alkylated_Peptide Scavenger_Adduct Scavenger Adduct tButyl_Cation->Scavenger_Adduct Scavenger Scavenger (e.g., TIS) Scavenger->Scavenger_Adduct Trp Trp, Met, Cys Trp->Alkylated_Peptide

Caption: Boc-group cleavage pathway and formation of byproducts.

Z_Cleavage_Pathways cluster_hydrogenolysis Catalytic Hydrogenolysis cluster_acid Strong Acid Cleavage Z_Peptide_H2 Z-NH-Peptide Free_Amine_H2 H2N-Peptide Z_Peptide_H2->Free_Amine_H2 H2, Pd/C Byproducts_H2 Toluene + CO2 (Volatile) Z_Peptide_Acid Z-NH-Peptide Free_Amine_Acid H3N+-Peptide Z_Peptide_Acid->Free_Amine_Acid H+ (e.g., HF) Benzyl_Cation Benzyl Cation Z_Peptide_Acid->Benzyl_Cation H+ Alkylated_Peptide_Acid Alkylated Peptide (Side Product) Benzyl_Cation->Alkylated_Peptide_Acid

Caption: Comparison of Z-group cleavage pathways.

Experimental_Workflow start Peptide-Resin cleavage Cleavage with Acid Cocktail start->cleavage precipitation Precipitation in cold ether cleavage->precipitation centrifugation Centrifugation & Washing precipitation->centrifugation drying Drying centrifugation->drying analysis Analysis by HPLC-MS / NMR drying->analysis

Caption: General experimental workflow for cleavage and analysis.

Conclusion

The choice between Z-group and Boc-group protection significantly influences the byproduct profile of a peptide synthesis.

  • Boc-group cleavage is convenient but necessitates the use of scavengers to prevent the formation of alkylated side products from the reactive tert-butyl cation. The efficiency of scavenging is crucial for obtaining high-purity peptides, especially those containing Trp, Met, or Cys.

  • Z-group cleavage by catalytic hydrogenolysis is a cleaner method, yielding volatile byproducts that are easily removed. This makes it an excellent choice when side-chain functionalities are compatible with hydrogenation. When strong acid is used for Z-group cleavage, similar precautions regarding scavengers must be taken as with the Boc-group.

For syntheses where the final product purity is paramount and the peptide sequence allows, Z-group protection with hydrogenolytic cleavage offers a distinct advantage in minimizing byproducts. For acid-sensitive sequences or when orthogonality to other protecting groups is required, the Boc-group remains a viable option, provided that an optimized scavenger strategy is employed. The analytical methods outlined in this guide provide a framework for the effective characterization and quantification of potential byproducts, enabling a more robust and reliable peptide synthesis process.

References

A Head-to-Head Comparison: Boc/Bzl vs. Fmoc/tBu Peptide Synthesis Strategies

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of solid-phase peptide synthesis (SPPS), the choice between the tert-butoxycarbonyl/benzyl (Boc/Bzl) and the 9-fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) strategies is a critical decision that profoundly impacts synthesis efficiency, peptide purity, and overall cost. This guide provides a comprehensive, data-driven comparison of these two cornerstone methodologies for researchers, scientists, and professionals in drug development.

Core Principles: A Tale of Two Chemistries

The fundamental difference between the Boc and Fmoc strategies lies in the lability of the α-amino protecting group. The Boc group is acid-labile, typically removed by trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved by a secondary amine like piperidine.[1] This dictates the choice of side-chain protecting groups and the final cleavage conditions, creating two distinct orthogonal approaches.[2]

The Boc/Bzl strategy is the classic approach, utilizing acid-labile groups for both Nα (Boc) and side-chain (benzyl-based) protection, with selectivity achieved through graduated acid lability.[3] The temporary Boc group is removed with a moderate acid (e.g., TFA), while the more stable benzyl-based side-chain protecting groups and the peptide-resin linkage are cleaved with a strong acid, such as anhydrous hydrogen fluoride (HF).[4][5]

The Fmoc/tBu strategy , in contrast, offers a fully orthogonal system.[1] The base-labile Fmoc group is used for temporary Nα-protection, while the side-chain protecting groups are acid-labile (tert-butyl-based).[2] This allows for the removal of the Fmoc group without affecting the side-chain protection, which is then removed during the final cleavage from the resin with TFA.[6]

Quantitative Performance Comparison

Direct, side-by-side quantitative comparisons of the two strategies for the synthesis of the same peptide are not abundant in the literature.[] However, analysis of challenging sequences and specific side reactions provides valuable insights into their respective performance.

Synthesis of Aggregation-Prone Peptides: The Amyloid-β (Aβ) Case Study

The synthesis of hydrophobic and aggregation-prone peptides, such as the Amyloid-β (Aβ) 1-42 peptide, is a significant challenge in SPPS. The Boc strategy is often favored for such sequences as the acidic deprotection step protonates the N-terminus, which can disrupt the intermolecular hydrogen bonding that leads to aggregation.[4][8]

Strategy & ConditionsCrude YieldCrude PurityReference
Fmoc/tBu SPPS (Standard) 33%Not Reported[8]
Fmoc/tBu SPPS with Pseudoprolines 57%Not Reported[8][9]
Fmoc/tBu SPPS with Microwave Assistance 87%67%[8][9]
Boc/Bzl SPPS Generally higher for hydrophobic peptidesOften higher for hydrophobic peptides[]

Note: The data for Boc/Bzl SPPS is a qualitative summary from multiple sources, as direct head-to-head comparative studies with identical coupling reagents and purification methods for Aβ(1-42) are scarce.

Side Reactions: Aspartimide Formation and Racemization

Aspartimide formation is a major side reaction in Fmoc-SPPS, particularly in sequences containing Asp-Gly or Asp-Ser motifs, due to the basic conditions used for Fmoc deprotection.[3][8] The Boc strategy, which avoids strong bases, is less prone to this side reaction.[8]

Racemization of amino acids, especially histidine and cysteine, is a concern in both strategies. In Fmoc-SPPS, the basic deprotection conditions can contribute to racemization. However, the choice of coupling reagents and conditions is a more significant factor. Modern coupling reagents used in Fmoc-SPPS generally lead to low racemization rates.[]

Cost-Effectiveness Analysis

A comprehensive cost analysis involves more than just the price of the amino acid derivatives.

Cost FactorBoc/Bzl StrategyFmoc/tBu StrategyKey Considerations
Protected Amino Acids Generally lower cost.[10]Generally higher, but prices are decreasing.[10]A significant factor in the overall raw material budget.
Reagents and Solvents Uses relatively inexpensive solvents like DCM.[10]Employs more expensive solvents like DMF or NMP. Some reagents like piperidine can be recycled.[][10]Solvent consumption is a major cost and environmental factor in large-scale synthesis.
Process Efficiency & Yield Can be lower for standard peptides.Generally achieves stable high coupling yields (>99%).[]Higher yields can offset higher initial raw material costs.
Crude Purity May be lower due to harsher deprotection conditions.[10]Generally higher due to milder conditions and fewer side reactions.[10]Higher crude purity reduces downstream purification costs.
Equipment Requires specialized HF-resistant apparatus for final cleavage.[2]Standard laboratory glassware is sufficient.[2]HF apparatus represents a significant capital investment.

Experimental Workflows

The following diagrams illustrate the cyclical nature of the Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis strategies.

Boc_SPPS_Workflow cluster_cycle Synthesis Cycle node_deprotection Boc Deprotection (TFA in DCM) node_neutralization Neutralization (e.g., DIEA) node_deprotection->node_neutralization Wash node_coupling Amino Acid Coupling (e.g., DCC/HOBt) node_neutralization->node_coupling Wash node_coupling->node_deprotection Wash & Repeat node_final Final Cleavage (HF) node_coupling->node_final Completed Sequence node_start Resin Swelling node_start->node_deprotection node_peptide Crude Peptide node_final->node_peptide

Boc/Bzl Solid-Phase Peptide Synthesis Workflow

Fmoc_SPPS_Workflow cluster_cycle Synthesis Cycle node_deprotection Fmoc Deprotection (20% Piperidine in DMF) node_coupling Amino Acid Coupling (e.g., HBTU/HOBt) node_deprotection->node_coupling Wash node_coupling->node_deprotection Wash & Repeat node_final Final Cleavage (TFA) node_coupling->node_final Completed Sequence node_start Resin Swelling node_start->node_deprotection node_peptide Crude Peptide node_final->node_peptide

Fmoc/tBu Solid-Phase Peptide Synthesis Workflow

Detailed Experimental Protocols

Boc/Bzl Solid-Phase Peptide Synthesis (Manual)

This protocol outlines the key steps for a manual Boc-SPPS.

  • Resin Swelling:

    • Place the appropriate resin (e.g., Merrifield resin for peptide acids, MBHA resin for peptide amides) in a reaction vessel.

    • Swell the resin in dichloromethane (DCM) for 30-60 minutes with gentle agitation.[12]

    • Drain the solvent.

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes at room temperature.

    • Wash the resin with DCM to remove excess TFA.

  • Neutralization:

    • Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM until the resin is no longer acidic (as indicated by a neutral pH of the wash).[12]

    • Wash the resin with DCM to remove excess base.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Boc-protected amino acid (2-4 equivalents) and a coupling agent such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in DMF or a DCM/DMF mixture.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours, or until the coupling is complete (monitored by a ninhydrin test).[4]

    • Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Synthesis Cycle:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection, wash the peptide-resin with DCM and dry it under vacuum.

    • In a specialized HF apparatus, treat the dried peptide-resin with anhydrous HF at 0°C for 1-2 hours. Scavengers such as anisole are typically added to prevent side reactions.[8][12]

    • Evaporate the HF under vacuum.

    • Precipitate the crude peptide with cold diethyl ether, wash, and dry.

Fmoc/tBu Solid-Phase Peptide Synthesis (Manual)

This protocol outlines the key steps for a manual Fmoc-SPPS.

  • Resin Swelling:

    • Place the appropriate Fmoc-amino acid-loaded resin in a reaction vessel.

    • Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.[13]

    • Drain the solution and repeat the treatment for another 10-15 minutes to ensure complete deprotection.

    • Wash the resin thoroughly with DMF to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Fmoc-protected amino acid (3-4 equivalents) with a coupling agent like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and HOBt in the presence of a base such as DIEA in DMF.[13]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours or until the coupling is complete (monitored by a Kaiser test).[2]

    • Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Synthesis Cycle:

    • Repeat steps 2-3 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection, wash the peptide-resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail, typically containing 95% TFA and scavengers such as triisopropylsilane (TIS) and water, for 2-3 hours at room temperature.[6]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide from the filtrate with cold diethyl ether, wash, and dry.

Conclusion: Making an Informed Choice

The Fmoc/tBu strategy has become the predominant method in modern SPPS due to its milder reaction conditions, true orthogonality, and high amenability to automation, making it particularly suitable for the synthesis of complex and modified peptides.[] However, the Boc/Bzl strategy remains a robust and valuable tool, especially for the synthesis of long or hydrophobic peptides where aggregation is a major concern.[] The choice between these two powerful strategies ultimately depends on the specific peptide sequence, desired purity, scale of synthesis, and available laboratory resources.

References

Safety Operating Guide

Navigating the Disposal of Z-N-ME-L-2-Aminohexanoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

It is imperative to consult your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol. Local, state, and federal regulations are the ultimate authority for chemical waste disposal.

Immediate Safety and Handling Precautions

Before handling Z-N-ME-L-2-Aminohexanoic acid for any purpose, including disposal, it is essential to be aware of potential hazards associated with similar chemical structures. Aromatic amines and esters, for instance, may cause skin and eye irritation. Therefore, appropriate Personal Protective Equipment (PPE) should be worn at all times.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecific Recommendations
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or a certified fume hood.

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed chemical waste disposal company. Do not dispose of this chemical down the drain or in regular trash.

  • Segregation and Storage of Waste :

    • Store waste this compound in a designated, properly labeled, and securely sealed container.

    • The container must be compatible with the chemical.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Waste Collection :

    • Contact your institution's EHS department to schedule a collection for the chemical waste.

    • Provide the EHS department with a complete and accurate description of the waste, including the full chemical name and quantity.

  • Documentation :

    • Maintain a detailed record of the amount of this compound designated for disposal.

    • Complete all necessary waste disposal forms as required by your institution and local regulations.

  • Professional Disposal :

    • A licensed waste disposal company will transport the chemical to a permitted treatment, storage, and disposal facility (TSDF).

    • At the TSDF, the chemical will be managed in an environmentally responsible manner, which will likely involve incineration or other approved chemical treatment methods.

Understanding the Compound: Structural Components and Potential Hazards

This compound's structure includes three key components that inform its handling and disposal: an aminohexanoic acid backbone, an N-methyl group, and a benzyloxycarbonyl (Cbz or Z) protecting group. While specific toxicological data is unavailable, the properties of these components suggest the following potential hazards:

  • Amino Acid Derivatives : While many amino acids are benign, derivatives can have altered reactivity and biological effects.

  • N-Methylated Amino Acids : N-methylation can alter the pharmacokinetic properties of peptides and may influence their biological activity and toxicity.[1]

  • Benzyloxycarbonyl (Cbz) Group : The Cbz group is widely used in peptide synthesis.[2] Its removal often involves catalytic hydrogenolysis or strong acids, indicating that the compound is stable under many conditions but can react under specific chemical environments.[3]

Experimental Protocols Referenced in Safety and Disposal

The disposal procedures outlined are administrative and logistical. No experimental protocols for the neutralization or degradation of this compound at the laboratory scale are recommended due to the lack of specific hazard data. The primary "experimental" aspect of disposal involves the professional chemical treatment at a licensed facility.

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow start Start: Waste Z-N-ME-L-2- Aminohexanoic Acid assess Assess Hazards (Consult SDS for similar compounds) start->assess ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe segregate Segregate Waste in a Labeled, Sealed Container ppe->segregate storage Store in a Cool, Dry, Well-Ventilated Area segregate->storage contact_ehs Contact Institutional EHS for Waste Collection storage->contact_ehs documentation Complete Waste Disposal Forms contact_ehs->documentation collection Waste Collected by Authorized Personnel documentation->collection transport Transport to a Licensed Waste Disposal Facility collection->transport disposal Professional Disposal (e.g., Incineration) transport->disposal end End: Safe and Compliant Disposal disposal->end

References

Personal protective equipment for handling Z-N-ME-L-2-Aminohexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Z-N-ME-L-2-Aminohexanoic acid, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling similar aminocaproic acid derivatives and are intended to ensure a safe laboratory environment.

I. Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The required equipment is detailed below.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical safety goggles are required to protect against splashes.
Hand Protection GlovesWear chemically resistant gloves, such as nitrile or neoprene.
Body Protection Protective ClothingA lab coat or a disposable gown should be worn.
Respiratory Protection Mask/RespiratorUse a fit-tested N95 or higher respirator if there is a risk of inhaling dust particles. In poorly ventilated areas, a full face-piece chemical cartridge-type respirator may be necessary.[1]

II. Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound from receipt to disposal is critical for safety and operational integrity.

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store the container in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials.[2]

    • Keep the container tightly closed when not in use.[2]

  • Preparation and Weighing:

    • All handling of the solid compound should be conducted in a chemical fume hood to control airborne particles.[3]

    • Before handling, ensure all required PPE is correctly worn.

    • Use appropriate tools for weighing and transferring the chemical to minimize dust generation.

  • Experimental Use:

    • Handle the substance in accordance with good industrial hygiene and safety procedures.[2]

    • Avoid contact with skin, eyes, and clothing.[2]

    • Do not eat, drink, or smoke in the handling area.[2]

    • In case of accidental contact, follow the first aid measures outlined in the table below.

  • Spill Management:

    • In the event of a spill, evacuate unnecessary personnel from the area.[2]

    • Wear appropriate PPE, including respiratory protection.

    • For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid creating dust.

    • For liquid solutions, absorb the spill with an inert material (e.g., sand or vermiculite) and place it in a sealed container for disposal.

    • Ventilate the area after cleanup is complete.

III. First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention if irritation develops.[3]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek medical attention if irritation persists.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

IV. Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • All waste materials containing this compound, including contaminated PPE and spill cleanup materials, must be collected in a designated and properly labeled hazardous waste container.

  • Disposal Procedure:

    • Dispose of chemical waste in accordance with federal, state, and local environmental control regulations.[5]

    • Arrange for disposal as special waste through a licensed disposal company.[3] Do not dispose of down the drain or in regular trash.

V. Workflow and Safety Diagram

The following diagram illustrates the key stages and safety precautions for handling this compound.

HandlingWorkflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Management Receive Receive & Inspect Store Store in Cool, Dry, Ventilated Area Receive->Store DonPPE Don Appropriate PPE Store->DonPPE Weigh Weigh Compound DonPPE->Weigh Experiment Conduct Experiment Weigh->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Spill Spill? Experiment->Spill DoffPPE Doff PPE Decontaminate->DoffPPE CollectWaste Collect Contaminated Waste DoffPPE->CollectWaste Dispose Dispose via Licensed Contractor CollectWaste->Dispose Spill->Decontaminate No SpillManagement Implement Spill Management Protocol Spill->SpillManagement Yes SpillManagement->Decontaminate

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.